2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVBAPBWJKFPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394165 | |
| Record name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112581-74-5 | |
| Record name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Abstract: This technical guide provides an in-depth exploration of the synthesis pathway for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The document is structured for researchers, chemists, and professionals in drug development, offering a detailed narrative grounded in established chemical principles. The primary focus is the robust and widely adopted cyclocondensation reaction between 3-amino-5-methylpyrazole and acetylacetone. This guide elucidates the reaction mechanism, provides a field-proven experimental protocol, discusses key process parameters, and offers insights into the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine ring system is a fused, planar N-heterocyclic structure that has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to natural purines allows it to function as an effective antimetabolite, interacting with a wide array of biological targets.[2][3] This has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[4] The synthetic versatility of this scaffold permits extensive structural modifications at multiple positions, making it a privileged core for combinatorial library design and the development of targeted therapeutics.[1]
Core Synthesis Strategy: The Cyclocondensation Pathway
The most direct and efficient route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a functional equivalent.[1] This reaction leverages the inherent nucleophilicity of the aminopyrazole, which acts as a 1,3-bisnucleophile, and the corresponding electrophilic nature of the 1,3-dicarbonyl compound, which serves as a 1,3-biselectrophile.[1] This foundational reaction provides a reliable method for constructing the fused pyrimidine ring.
For the specific synthesis of this compound, the pathway is a direct condensation of 3-amino-5-methylpyrazole with acetylacetone (also known as 2,4-pentanedione).[5]
Retrosynthetic Analysis
A retrosynthetic approach to this compound logically disconnects the fused pyrimidine ring. This disconnection across the C-N bonds formed during cyclization reveals the two key synthons: the nucleophilic 3-amino-5-methylpyrazole and the electrophilic acetylacetone. This highlights the straightforward nature of the forward synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Elucidation of the Reaction Mechanism
The cyclocondensation proceeds via a well-established mechanism, typically under acidic conditions which serve to activate the dicarbonyl compound.[6][5]
-
Activation and Initial Attack: The reaction is often initiated by the protonation of one of the carbonyl oxygens of acetylacetone by an acid catalyst (e.g., acetic acid). This significantly increases the electrophilicity of the corresponding carbonyl carbon. The exocyclic amino group (-NH2) of 3-amino-5-methylpyrazole then acts as a nucleophile, attacking this activated carbonyl carbon.
-
Dehydration and Imine Formation: The resulting tetrahedral intermediate rapidly loses a molecule of water to form a stable enamine or imine intermediate.
-
Intramolecular Cyclization: The second key step involves the nucleophilic attack from the N1 nitrogen of the pyrazole ring onto the second carbonyl carbon of the acetylacetone moiety. This intramolecular reaction forms the six-membered pyrimidine ring.
-
Final Dehydration: A second dehydration step occurs, eliminating another molecule of water and leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Mechanistic workflow for the synthesis.
Key Reagents and Starting Materials
3-Amino-5-methylpyrazole
This key precursor is the source of the pyrazole ring and the binucleophilic centers required for the cyclization. It is a white to light yellow crystalline powder.[7] Commercially available, it can also be synthesized through several established routes, most commonly by the reaction of hydrazine hydrate with either 3-aminocrotononitrile or cyanoacetone.[8][9][10] The use of hydrazine hydrate in ethanol, followed by heating to reflux, is a typical procedure.[8]
Acetylacetone (2,4-Pentanedione)
As the 1,3-biselectrophile, acetylacetone provides the three carbon atoms necessary to form the pyrimidine ring. Its two carbonyl groups are the sites of nucleophilic attack. The choice of this symmetrical diketone directly results in the formation of the 5,7-dimethyl substitution pattern on the final product.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methodologies for the condensation of 5-aminopyrazoles with β-diketones.[5]
5.1 Materials and Equipment
-
3-Amino-5-methylpyrazole (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, water)
5.2 Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-5-methylpyrazole (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid to the flask to dissolve the aminopyrazole (approx. 10-15 mL per gram of aminopyrazole). Begin stirring. Add acetylacetone (1.1 eq) to the solution.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle. Maintain the reflux for a period of 2 to 4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate from the solution. The mixture can be further cooled in an ice bath to maximize precipitation.
-
Work-up and Isolation: Pour the cooled reaction mixture into cold water or a dilute solution of sodium bicarbonate to neutralize the excess acetic acid. The solid product will precipitate out.
-
Purification: Collect the crude product by vacuum filtration and wash the solid with cold water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a crystalline solid.
5.3 Characterization The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect distinct singlets for the three methyl groups (at C2, C5, and C7) and singlets for the two protons on the heterocyclic rings (C3-H and C6-H).
-
¹³C NMR: Confirmation of the number of unique carbon atoms in the structure.
-
Mass Spectrometry: Determination of the molecular weight to confirm the molecular formula (C9H11N3).
-
Infrared Spectroscopy: Presence of characteristic C=N and C=C stretching frequencies of the aromatic rings.
Process Parameters and Optimization
The yield and purity of this compound are influenced by several key parameters. The condensation is generally high-yielding, often exceeding 85-90% under optimized conditions.[5]
| Parameter | Condition/Reagent | Rationale & Field Insights |
| Catalyst | Glacial Acetic Acid / H₂SO₄ (cat.) | Acetic acid serves as both solvent and catalyst. A catalytic amount of a stronger acid like sulfuric acid can accelerate the reaction by more effectively protonating the carbonyls, though it may require more rigorous neutralization during work-up.[6][5] |
| Temperature | Reflux (e.g., ~118 °C in AcOH) | Elevated temperatures are necessary to overcome the activation energy for both the initial condensation and the subsequent dehydration steps, driving the reaction to completion. |
| Reaction Time | 2 - 4 hours | This timeframe is typically sufficient for the reaction to reach completion. Monitoring by TLC is crucial to avoid prolonged heating which could lead to side product formation. |
| Stoichiometry | Slight excess of Acetylacetone (1.1 eq) | Using a slight excess of the more volatile reagent (acetylacetone) can help drive the reaction to completion according to Le Châtelier's principle, ensuring the full conversion of the more valuable aminopyrazole. |
Conclusion
The synthesis of this compound via the acid-catalyzed cyclocondensation of 3-amino-5-methylpyrazole and acetylacetone stands as a highly efficient, reliable, and scalable pathway. The methodology is underpinned by fundamental principles of nucleophilic addition and dehydration, utilizing readily available starting materials. This guide provides the necessary theoretical framework and practical protocol for researchers to successfully synthesize this valuable heterocyclic compound, which serves as a critical building block in the ongoing quest for novel therapeutic agents.
References
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Link]
-
Walczak, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Gomaa, M. A.-M., & Ali, M. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
Poursattar Marjani, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Beilstein Journals. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Semantic Scholar. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ResearchGate. (n.d.). Reaction between 5-amino-pyrazoles with various 1,3-diketones and.... [Link]
-
ResearchGate. (n.d.). Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8. [Link]
-
El-Mekkawy, A. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the.... [Link]
-
ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications | Request PDF. [Link]
-
MDPI. (2024). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. [Link]
-
SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-6-propanamide, 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5,7-dimethyl-. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechempharma.com [lifechempharma.com]
- 8. 3-Amino-5-methylpyrazole | 31230-17-8 [chemicalbook.com]
- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 10. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
The Advent of a Privileged Scaffold: A Technical Guide to the Synthesis and Rationale of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Abstract
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. This guide provides an in-depth technical exploration of a fundamental member of this class: 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. We will dissect the foundational synthesis, elucidate the underlying chemical principles, present a detailed experimental protocol, and discuss the compound's significance as a progenitor for more complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic system.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of a pyrazole and a pyrimidine ring creates the bicyclic heteroaromatic system known as pyrazolo[1,5-a]pyrimidine. This scaffold has garnered significant attention in the scientific community for its wide-ranging pharmacological properties, including its role as a potent kinase inhibitor in targeted cancer therapy.[1][2] The structural rigidity and the specific arrangement of nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core allow for precise interactions with biological targets.[1] Modifications at various positions on the rings can significantly influence the electronic properties, lipophilicity, and overall conformation of the molecules, thereby fine-tuning their biological activity.[1]
The Foundational Synthesis: A Mechanistic Perspective
The discovery and development of pyrazolo[1,5-a]pyrimidines are rooted in the principles of heterocyclic chemistry. The most common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclization reaction between a 3-aminopyrazole derivative and a 1,3-dicarbonyl compound.[1] In the case of this compound, the key precursors are 3-amino-5-methylpyrazole and acetylacetone (pentane-2,4-dione).
The reaction proceeds through a well-established mechanism. The more nucleophilic amino group of the 3-amino-5-methylpyrazole initiates an attack on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Synthetic pathway of this compound.
Detailed Experimental Protocol
The following protocol outlines a representative synthesis of this compound. This procedure is based on established methodologies for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.
Materials:
-
3-Amino-5-methylpyrazole
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add acetylacetone (1.1 eq).
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The cooled solution is then poured into ice-cold water, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data for similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three methyl groups and the aromatic protons on the pyrazole and pyrimidine rings. |
| ¹³C NMR | Resonances for the methyl carbons and the aromatic carbons of the bicyclic system. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound. |
| FT-IR | Characteristic absorption bands for C-H, C=C, and C=N bonds within the aromatic structure. |
Biological Significance and Future Directions
While specific biological activity data for this compound is not extensively documented in readily available literature, the broader class of pyrazolo[1,5-a]pyrimidines exhibits a remarkable range of biological activities. These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
The simple trimethylated structure of this compound serves as a crucial starting point for further chemical modifications. The methyl groups at positions 2, 5, and 7 can be functionalized to introduce a variety of substituents, thereby modulating the compound's physicochemical properties and biological activity. This makes this compound an excellent scaffold for the development of new therapeutic agents. Future research will likely focus on creating libraries of derivatives and screening them for activity against a wide range of biological targets.
Caption: Drug development potential from the core scaffold.
Conclusion
The discovery and synthesis of this compound represent a fundamental advancement in heterocyclic chemistry. Its straightforward synthesis from readily available starting materials provides a robust platform for the exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine scaffold. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential as a foundational molecule in the ongoing quest for novel and effective therapeutic agents. The principles and protocols outlined herein are intended to empower researchers to further investigate and exploit the rich chemical and biological potential of this privileged heterocyclic system.
References
-
El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-25. [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central, PMC10759135. [Link]
-
Elgemeie, G. H., et al. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Medicinal Chemistry, 18(9), 1017-1031. [Link]
-
Hassan, A. S., et al. (2018). Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines. Archives of Pharmacal Research, 31(11), 593-7. [Link]
-
Abdel-Aziz, H. A., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1094. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Chemical Properties of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the field of medicinal chemistry. As a privileged heterocyclic system, its rigid, planar structure and structural similarity to endogenous purines make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[1] This bioisosteric relationship to purines has rendered the scaffold a frequent component in the development of kinase inhibitors and other therapeutic agents.[2]
This guide focuses on a specific, yet foundational derivative: 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine . While numerous complex derivatives have been synthesized for targeted biological activity, a thorough understanding of the core chemical properties of this trimethylated analogue is essential for any researcher aiming to innovate within this chemical space. The methyl groups, though simple, significantly influence the molecule's solubility, lipophilicity, metabolic stability, and steric interactions, providing a crucial baseline for further functionalization and drug design.
This document provides a detailed examination of the synthesis, structure, reactivity, and spectroscopic properties of this compound, serving as a technical resource for its application in research and development.
Molecular Structure and Physicochemical Properties
This compound is a fused bicyclic heteroaromatic system formed by the fusion of a pyrazole ring and a pyrimidine ring.[3] The core scaffold is known to be essentially planar, a characteristic that is critical for its interaction with flat hydrophobic regions of biological macromolecules, such as the ATP-binding pocket of kinases. The addition of methyl groups at the 2, 5, and 7 positions enhances lipophilicity compared to the parent scaffold.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 112581-74-5 | [4] |
| Molecular Formula | C₉H₁₁N₃ | [4] |
| Molecular Weight | 161.21 g/mol | [4] |
Synthesis of this compound
The most direct and widely employed method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound.[5] This reaction is robust, often high-yielding, and demonstrates excellent regioselectivity.
For the synthesis of this compound, the specific precursors are 3-amino-5-methylpyrazole and acetylacetone (pentane-2,4-dione).
Reaction Mechanism and Causality
The reaction proceeds via an initial nucleophilic attack by the endocyclic nitrogen atom (N1) of the 3-amino-5-methylpyrazole onto one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization via condensation between the exocyclic amino group and the second carbonyl, leading to the formation of the fused pyrimidine ring after dehydration. The reaction is typically catalyzed by acid. The regioselectivity is governed by the differential reactivity of the nitrogen atoms in the aminopyrazole, leading specifically to the [1,5-a] fusion.
Experimental Protocol: Synthesis Workflow
The following protocol outlines a standard laboratory procedure for the synthesis.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to ambient temperature. The solvent is then removed under reduced pressure.
-
Isolation: The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity
The reactivity of the pyrazolo[1,5-a]pyrimidine core is dictated by the electron distribution across the two fused rings. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the pyrazole ring is more electron-rich, favoring electrophilic substitution.
Caption: Key reactivity sites on the pyrazolo[1,5-a]pyrimidine core.
-
Nucleophilic Aromatic Substitution (SNAr): The C5 and C7 positions of the pyrimidine ring are the primary sites for nucleophilic attack. This reactivity is dramatically enhanced if these positions bear a good leaving group, such as a halogen. Studies on 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine show that the chlorine atom at the C7 position is particularly reactive and can be selectively displaced by nucleophiles like morpholine under mild conditions.[6] This differential reactivity allows for sequential functionalization at C7 and then C5, a strategy widely used in building libraries of potential drug candidates.[7]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole moiety is the preferred site for electrophilic attack. The C3 position is the most common site for reactions like halogenation, nitration, and Friedel-Crafts acylation, assuming the positions on the pyrimidine ring are not activated.
-
Reduction: The pyrimidine ring can be selectively reduced over the pyrazole ring.[8] For instance, reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidines with complex metal hydrides can yield di- or tetrahydro- derivatives, introducing stereocenters and creating non-planar structures for exploring new chemical space.[8][9]
-
Oxidation: The aromatic system is generally stable to oxidation. However, di- or tetrahydro- derivatives can be readily dehydrogenated to restore the aromatic pyrazolo[1,5-a]pyrimidine core using oxidizing agents like bromine in acetic acid or N-bromosuccinimide.[10]
Spectroscopic Properties
Spectroscopic analysis is crucial for the structural confirmation of this compound. The expected spectral data are summarized below, based on analyses of the parent compound and its methylated derivatives.[11][12]
| Spectroscopy | Feature | Expected Chemical Shift / Observation |
| ¹H NMR | C2-CH₃ | Singlet, ~2.5 ppm |
| C5-CH₃ | Singlet, ~2.6 ppm | |
| C7-CH₃ | Singlet, ~2.7 ppm | |
| C3-H | Singlet, ~6.4 ppm | |
| C6-H | Singlet, ~6.8 ppm | |
| ¹³C NMR | C2 | ~150 ppm |
| C3 | ~108 ppm | |
| C3a | ~145 ppm | |
| C5 | ~158 ppm | |
| C6 | ~108 ppm | |
| C7 | ~160 ppm | |
| Methyl Carbons | ~15-25 ppm | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 161 |
| IR Spectroscopy | C=N, C=C stretch | ~1500-1650 cm⁻¹ |
| C-H stretch (sp²) | ~3000-3100 cm⁻¹ | |
| C-H stretch (sp³) | ~2850-3000 cm⁻¹ |
Note: Precise chemical shifts can vary depending on the solvent and instrument used. The assignments are based on literature data for similar structures.[11] A key distinguishing feature noted in the literature is that the ¹³C chemical shift of a C7-methyl group appears at a lower field (is more deshielded) than that of a C5-methyl group, aiding in unambiguous structural assignment.[11]
Applications in Research and Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold is a validated and highly valuable core in modern drug discovery. Its derivatives have been investigated for a multitude of therapeutic applications.
-
Kinase Inhibition: This is the most prominent area of application. The scaffold's ability to form key hydrogen bonds within the hinge region of kinase ATP-binding sites has led to the development of potent inhibitors for targets like PI3Kδ, TTK, and Pim-1.[2][6][7] The methyl groups on the 2,5,7-trimethyl derivative can serve as important hydrophobic contact points or as placeholders for further synthetic elaboration.
-
Anticancer Activity: Beyond specific kinase inhibition, many derivatives show broad anti-proliferative activity against various cancer cell lines.[13]
-
Antimicrobial and Anti-inflammatory Agents: The scaffold has also been explored for its potential as an antibacterial, antifungal, and anti-inflammatory agent, highlighting its versatility.[13][14]
This compound serves as a fundamental building block and a reference compound in these endeavors. It allows researchers to probe the effects of substitution at other positions (e.g., C3 and C6) while maintaining a consistent and well-understood substitution pattern on the core rings.
Conclusion
This compound is more than just a simple derivative; it is a foundational molecule that embodies the key chemical characteristics of a medicinally significant scaffold. Its straightforward and regioselective synthesis provides ready access for further chemical exploration. A clear understanding of its reactivity, particularly the susceptibility of the C5 and C7 positions to nucleophilic substitution and the C3 position to electrophilic attack, empowers chemists to design rational synthetic routes toward novel and complex analogues. As the fields of targeted therapy and materials science continue to advance, the robust and versatile chemical nature of this trimethylated core ensures its continued relevance as a critical starting material and structural motif.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038. Available from: [Link]
-
Gourdeau, A., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 6(10), 1033-1038. Available from: [Link]
-
PubChem. Pyrazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. Available from: [Link]
-
Sikorska, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5034. Available from: [Link]
-
Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1207-1212. Available from: [Link]
-
Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available from: [Link]
-
El-Sayed, N. F., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 27(1), 263. Available from: [Link]
-
ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Available from: [Link]
-
Chervova, O. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6608. Available from: [Link]
-
Al-Ghorbani, M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. Available from: [Link]
-
Siqueira, G. M., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Arkivoc, 2021(6), 1-17. Available from: [Link]
-
CAS Common Chemistry. Pyrazolo[1,5-a]pyrimidine. Available from: [Link]
-
Shestakov, A. S., et al. (2005). Chemical Reactions of 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine. Chemistry of Heterocyclic Compounds, 41(4), 492-495. Available from: [Link]
-
Sikorska, K., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4851. Available from: [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4945. Available from: [Link]
-
Fernández-Gámez, M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. International Journal of Molecular Sciences, 24(19), 14751. Available from: [Link]
- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
ResearchGate. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid Exporters & Suppliers [sgtlifesciences.com]
- 4. This compound CAS#: 112581-74-5 [m.chemicalbook.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medcraveonline.com [medcraveonline.com]
preliminary investigation of pyrazolo[1,5-a]pyrimidine derivatives
An In-Depth Technical Guide to the Preliminary Investigation of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its rigid, planar structure is amenable to extensive chemical modification, allowing for the fine-tuning of pharmacological properties.[2] These derivatives have garnered substantial attention for their diverse biological activities, most notably as potent inhibitors of protein kinases, which are crucial targets in oncology.[3][4] This guide provides a comprehensive framework for the preliminary investigation of novel pyrazolo[1,5-a]pyrimidine derivatives, from initial synthesis and structural verification to primary biological screening and initial structure-activity relationship (SAR) analysis. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate the early stages of drug discovery centered on this versatile scaffold.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Drug Discovery
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic N-heterocycle, integrating both a pyrazole and a pyrimidine ring.[1] This unique fusion imparts a distinct electronic and spatial architecture, making it an ideal scaffold for interacting with biological targets, particularly the ATP-binding pockets of protein kinases.[2][4] The versatility of this core allows for structural modifications at positions 2, 3, 5, 6, and 7, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1] Derivatives have shown remarkable efficacy as inhibitors of a wide array of kinases, including EGFR, B-Raf, MEK, PI3Kδ, FLT3, and Pim-1, making them highly relevant in the development of targeted therapies for cancer and inflammatory diseases.[3][4][5][6][7]
Synthetic Strategies: From Blueprint to Molecule
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound.[1] This approach is robust, versatile, and allows for the introduction of diversity elements from readily available starting materials.
General Synthesis Workflow
The logical flow from starting materials to a purified, characterized compound is critical. The following workflow represents a standard path for synthesizing and validating a new pyrazolo[1,5-a]pyrimidine derivative.
Caption: General workflow for synthesis and validation.
Experimental Protocol: One-Step Cyclocondensation
This protocol describes a common and efficient method for synthesizing pyrazolo[1,5-a]pyrimidin-7(4H)-ones, adapted from established literature procedures.[8][9] The causality behind this choice lies in its high convergence and the commercial availability of a wide variety of β-ketoesters and aminopyrazoles, facilitating rapid library generation.
Objective: To synthesize a focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs.
Materials:
-
Substituted 3-aminopyrazole (1.0 eq)
-
Substituted β-ketoester (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the 3-aminopyrazole (1.0 eq) and the β-ketoester (1.1 eq).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to fully dissolve the reagents. Rationale: Acetic acid serves as both a solvent and a catalyst, protonating the carbonyl oxygen of the ketoester, which increases its electrophilicity and facilitates the initial nucleophilic attack by the aminopyrazole.
-
Cyclocondensation: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form. If not, slowly pour the reaction mixture into ice-water to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
-
Drying: Dry the purified crystals under vacuum.
Structural Characterization: The Self-Validating System
Trustworthiness in experimental science is built on rigorous validation. Every newly synthesized compound must be subjected to a battery of analytical techniques to unequivocally confirm its structure and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the cornerstone of structural elucidation. Proton NMR provides information on the number of different types of protons and their connectivity, while Carbon-13 NMR confirms the carbon framework. The resulting spectra should be consistent with the proposed structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the determination of the elemental formula and confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For a pyrazolo[1,5-a]pyrimidin-7(4H)-one, characteristic peaks for C=O (keto) and N-H stretches would be expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A purity level of >95% is typically required for compounds intended for biological screening.
Preliminary Biological Investigation: Assessing Therapeutic Potential
Given the prevalence of pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors, a primary biological investigation often begins with screening against a panel of relevant kinases.[3][4][10]
General Biological Screening Workflow
The path from a validated compound to actionable biological data involves a series of logical steps designed to first identify activity and then quantify it.
Caption: Workflow for primary kinase inhibitor screening.
Protocol: In Vitro Kinase Inhibition Assay (Example: FLT3)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Objective: To quantify the potency of synthesized derivatives as inhibitors of the FMS-like tyrosine kinase 3 (FLT3).[6]
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescently-labeled ATP analog
-
Synthesized pyrazolo[1,5-a]pyrimidine derivatives dissolved in DMSO
-
Assay buffer
-
384-well microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the FLT3 enzyme, and the specific kinase substrate.
-
Inhibitor Addition: Add a small volume of the diluted test compound to the wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Rationale: Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors.[4] The assay measures the transfer of a phosphate group from ATP to the substrate. The inhibitor competes with ATP for the enzyme's binding site, reducing the rate of this transfer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction. The method of detection depends on the ATP analog used. For radio-labeled ATP, the phosphorylated substrate is captured on a filter membrane and the radioactivity is measured. For fluorescent methods, a detection reagent is added that produces a signal inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
The preliminary SAR study is the intellectual core of early-stage drug discovery. By comparing the chemical structures of synthesized analogs with their biological activity (IC₅₀ values), researchers can identify the key molecular features required for potency and selectivity.[11]
Case Study: SAR of PI3Kδ Inhibitors
A study on pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors revealed critical structural insights.[5]
| Compound | R¹ Substituent (at C5) | R² Substituent (at C2) | PI3Kδ IC₅₀ (nM) |
| 37 | Indole-4-yl | -CH₂OBn | 3.6 |
| 54 | Indole-4-yl | -CH₂-N(t-butyl)piperazine | 2.8 |
| Analog A | Phenyl | -CH₂OBn | >1000 |
| Analog B | Indole-4-yl | -CH₃ | 45.0 |
Data synthesized from information in[5]
Analysis of SAR:
-
Importance of the C5 Indole: Replacing the indole group at the C5 position with a simple phenyl ring (Analog A) leads to a complete loss of activity, indicating a critical interaction, likely with the affinity pocket of the enzyme.[5]
-
Influence of the C2 Substituent: While a methyl group at C2 is tolerated (Analog B), more complex substituents like the t-butylpiperazine moiety in compound 54 slightly improve potency compared to the benzyl-protected alcohol in 37 .[5] This suggests the C2 position can be modified to fine-tune properties like solubility and metabolic stability without sacrificing core activity.
-
Key Interactions: Molecular modeling suggests that the pyrazolo[1,5-a]pyrimidine core forms crucial hydrogen bonds in the hinge region of the kinase (e.g., with Val-828), anchoring the molecule in the active site.[5]
Visualizing the Kinase Inhibition Mechanism
The inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine derivative is a specific molecular event that disrupts a larger cellular signaling cascade.
Caption: Inhibition of a kinase signaling pathway.
Conclusion and Future Perspectives
The requires a multidisciplinary approach integrating synthetic chemistry, analytical validation, and biological screening. The workflow presented in this guide—from rational synthesis and rigorous characterization to systematic biological evaluation and SAR analysis—provides a robust foundation for identifying promising lead compounds.
Following a successful preliminary investigation, future efforts should focus on optimizing lead compounds for improved selectivity, metabolic stability, and cell-based efficacy.[4] Challenges such as acquired drug resistance and off-target effects must be addressed through iterative design cycles.[4] The continued exploration of the rich chemical space around the pyrazolo[1,5-a]pyrimidine scaffold holds significant promise for the discovery of next-generation targeted therapeutics.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuL4xhmrI_uBCJSHpZW2KyN9YBDiRZIvOcuqOMVP0x5y-C5FcA4trCfdUKPv9w1FTUFNXrsmiFtRN_STfgao9t911KFK4r3FEBfGaPkUO24Yuu9D0XD0m5neldkARDaGTpJbt8BhFPsNqasB4EhkeK9MVCeTG4IeOtqXD0ZepS9coqP4flinhWJmFx6MIjGdYzFo9Npc4txQe9h_9Q8Aq9xhS1ASuafCPTMZANPapDCDQUGC4unRVWAhrTcX9F8dgrCbUk83gLaPUZ4XAwtDby1zgUg6mDHC1Zx0u7-7VyJ9FITvL1F-AjWuKqxbgPRnR1uvFhn0EhM2UG]
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health (NIH). [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeI_IVP6eDVhB7U3zy23-F4VqKJcl-or1RRSvnw9azfknsykrH3u5OZme-OweEYMhlkSPCqP5qdmrqTmTmcE9iW21UEM1fNeNjVpHZ7cUadVjeQZsj0GYz21R-h1gaoFoeQLLXv9YcUNXGjGE=]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfZA9G13ZXuGqXUQguOjetfD0Q8rD-WYeBfbZQyVXOPqr5du9wxT9mjOZhWs4taK2EDn8ilhqz0ilXaiF5BiTHUtsjBwmZZjqXvpJ1pggf1ObNYgDf2D_bCB2Q6bepBSGk5l37520Z5K-sxmQ=]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central (PMC) - NIH. [Available at: https://vertexaisearch.cloud.google.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYnqOZBwW7fxqU9xHYeJnn4J2MDXQ0p6sC0ZiIecEwuPAqMH6RYfOzCUERmz_XnpgBdLW9SnssS8PZBF8Qr1Ed8tQz8Y54-bVGl7hMgZFTvrQLakPiMntLUS4owcIViKPeMmVU7zCEHyy4-1t8u2AgrwydRNO0FILRIQSn]
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBz55QZDBctApNQXXOWFsiRsjkuqdsHoHOm5qmQqHNRFwskaoxrKXi5_HH3Ye0eiekeXsdR_CvcFM0_0XvT9ddRufxAuUYlBzSlZAs8ttaF1mVgAZHQFfbcAq4bJVRjZYo-Vl7uc2HRQvvFGcdBHZ22Ffb60je_Q==]
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0NCngcEl9P5uvGhfwhQACCs-l2m0etDjPaqsVoCUZpxmDQYtVXulaz5UEvtVvXGEXXZLoNXnrueDFJ2-VB8x_oh7AozK1riWcB5A9U_2KUjQIkC8oeIpJFujeqUv_GaXxLlem]
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu8oMqdehhMaJrOIB9CxKMIw21d3r5_7HqwSES779a1MgHiVRokA97QpHBZtQ_0N303SlFcXCFlvxgvZ7tFMlcWnAHfiIHsTtvkT4HtY9LRbXuPnva3n1oJcqrJPVnnE5Kza8dQDUGyTrkPYvaZyM=]
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7ZL4Gzqc2nmm_kLjRYA2lu5aEGph2p1Nb_CNWQKTSSR4ItruK4xyOwDu6c0S2wyz6pvUzs0qmCACUzZ_IoZ6ea3OCcY98-H_1ciiJZmRrFcdtC04qSITQT7mdPfeuEeHV9IMmA_nWE1rjwYj0mPIxCkPZmo3HQHLtkGMsglrp8qGbSiK38uYtAYgvHxIep2hf3ehE4O-ULg==]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpwxg9wQZA7W5-tOXuqhxI2w312YoiTfw9HQPJ2xCK2kgY3QvlZW9ilYToryW-N-m1o-c3CIKPdb-GjtrFf0xg7uYzO3z3zawpaspqrmM8KhpkVbcU_SDjNFhKSosEE_CSzboT]
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHC-2acRGf1NgEOzi5YiHel2lJ-CSno1QoMP7SiYjESlP2hHLZDQr_QH0hZaKAITnVyKp8GuqvKPy6HQpB_Em1TLQm_c4mBqFwu10eOCJeNxw8vrE6KBT5CxKdLpScDnayK0VK_BgLgDFajsk=]
- Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSYMprp3vzXQ-VREnIEBBx3-yM92rqt8MaWp6tB4pcf4s3F9wh3nkN78ooY2lncYIAH8PuMw9zAf_Z6eHUea3BmaIaYt4ol17JBKK_Yta-gv8C0tuq5ixRB2S0qJBbZLuQFF2AmG6jCHHhLuy3QZYeRLz9rD8Iz-EjI7tSeGEeHAuFmphLMGZY27I1I-wvD_f4CRYlrQE5raUrxf6F_BZ5Hm5KKOZsA7dN4Z3XlfiRKXfTDZ13N2Ema_L5mjYUEdGaYKJrzXhCD-ZMja4hYz_eNpa54OrMOuvpNb3s-7qg6c7V9DEdFjZ1oNynrw==]
- Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEetyU9g1m9uQCrYHZPCw6rMwpcSmav9AWhiVoLBd_p4UqyTlQ6w_4amS7fewEziT-yml7uvDskimukAlS90iijt3Du-ytvGXG3iBoPjOpdpb6850a9BCeQZ8WVIkJLMXQdC6SE]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC_to3ehm_RjJqYT1iKiqwE0poO9diUZQ8qVn5rnPfNKAP7PPlml5QXLbrMA8F4v1BcfQ5oAYooDCShChXVyX4eGB1ojiX7baEdNCSP9hYMP3hhU6kptjYBcsf0TF4c8ccC3GaHvVLiMH4dNm-nYHIkX-fqtfk5FuM2sh3SYN4Ww7E22SPVvDuikCHW6fiIYoLr2e9WguUVfe9uRv4AdqmFJZ_Yz_rYwHFQmn0JNWAt9vogbG_m2vpemwoe3dNeWoTzptGiNjOpw1YNbYOk7-ih4FpyA==]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHilQ5-9K7s_RaUqUEcIHu23bBVZQPGNSv7TDTGUYYMuoYyS7hql3JPkkgPbXHA7HnSjjeICwaq3xKZkF7-RoB0wDwDPs8hgzownvPjUbi3kc8PzZblCH5aFycv6qe1_OfL3z72s2iEUJK8eejZ]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
- 11. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and the profound therapeutic implications of its core scaffold, particularly in the realm of oncology and kinase inhibition. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of the pyrazolo[1,5-a]pyrimidine framework.
Chemical Identity and CAS Number
The pyrazolo[1,5-a]pyrimidine scaffold is a fused, bicyclic N-heterocyclic system that serves as a "privileged structure" in drug discovery.[1] Its rigid, planar framework is highly amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties.[2]
A definitive CAS (Chemical Abstracts Service) Registry Number for the specific molecule This compound is not prominently listed in major chemical databases. This suggests it may be a novel compound or one that has not been extensively cataloged. However, the core scaffold and its numerous derivatives are well-documented. For reference, several closely related compounds and the parent structure are listed below:
| Compound Name | CAS Registry Number |
| Pyrazolo[1,5-a]pyrimidine (Parent Scaffold) | 274-71-5[3] |
| This compound-3-carbonitrile | 146778-12-3 |
| 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | 136549-13-8[4] |
| 3-Methylpyrazolo[1,5-a]pyrimidin-7-ol | 136178-55-7[5] |
The absence of a specific CAS number for the title compound underscores the vast, explorable chemical space of this scaffold and highlights opportunities for novel synthesis and discovery.
The Pyrazolo[1,5-a]pyrimidine Core: A Cornerstone for Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine nucleus has garnered immense attention in medicinal chemistry, primarily for its potent activity as a protein kinase inhibitor.[2][6] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them critical targets for therapeutic intervention.[6]
Compounds based on this scaffold often act as ATP-competitive inhibitors, where the heterocyclic core mimics the purine ring of ATP, binding to the enzyme's active site.[7] This inhibitory action can halt aberrant signaling cascades that drive tumor growth and proliferation. Several marketed cancer drugs and clinical candidates feature this core, underscoring its therapeutic relevance.[8] For example, derivatives of this scaffold have shown potent inhibition against a range of kinases, including:
-
Tropomyosin receptor kinases (Trks) : Vital for treating solid tumors with NTRK gene fusions.[8]
-
Cyclin-dependent kinases (CDKs) : Central to cell cycle regulation.[9]
-
Fms-like tyrosine kinase 3 (FLT3) : A key target in acute myeloid leukemia (AML).[10]
-
SRC Family Kinases : Implicated in breast cancer cell growth.[7]
-
Pim Kinases : Proto-oncogenes involved in cell survival and proliferation.[11]
The following diagram illustrates a simplified kinase signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine-based inhibitors.
Caption: Retrosynthetic pathway for the target molecule.
This protocol describes a robust method for the synthesis of the title compound via a classical cyclocondensation reaction.
Objective: To synthesize this compound via the acid-catalyzed cyclocondensation of 3-amino-5-methylpyrazole with acetylacetone.
Materials:
-
3-Amino-5-methylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-methylpyrazole (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid (20-30 mL) to dissolve the starting material. To this solution, add acetylacetone (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Neutralization: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, ensuring the mixture is basic (pH > 8).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Structure-Activity Relationship (SAR) and Physicochemical Insights
The substitution pattern on the pyrazolo[1,5-a]pyrimidine core is critical for its biological activity. T[6]he introduction of the three methyl groups at positions 2, 5, and 7 in the target molecule is expected to significantly influence its properties:
-
Lipophilicity: The addition of methyl groups generally increases the lipophilicity (hydrophobicity) of a molecule. This can enhance membrane permeability and cell penetration but may also affect solubility and metabolic stability.
-
Steric Effects: The methyl groups at positions 5 and 7 flank the pyrimidine ring, while the methyl group at position 2 is on the pyrazole ring. These groups can influence the molecule's conformation and its ability to fit into the ATP-binding pocket of a target kinase.
-
Electronic Effects: Methyl groups are weakly electron-donating. These electronic effects can modulate the basicity of the nitrogen atoms in the ring system, potentially affecting hydrogen bonding interactions with key amino acid residues in the kinase hinge region.
[7]SAR studies on related kinase inhibitors have shown that even small alkyl substitutions can dramatically alter potency and selectivity. F[11]or example, modifications at the C5 and C7 positions are frequently explored to optimize interactions within the hydrophobic regions of the ATP-binding site.
[11]The table below summarizes the inhibitory activity of some representative pyrazolo[1,5-a]pyrimidine derivatives against various kinases, illustrating the impact of different substitution patterns.
| Compound Class/Example | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 18b) | CDK9 | Potent Inhibition | [9] |
| Pyrazolo[1,5-a]pyrimidine Derivatives (Compounds 17 & 19) | FLT3-ITD | 0.4 nM | [10] |
| Pyrazolo[1,5-a]pyrimidine Derivative (eCF506) | SRC | <1 nM | [7] |
| 3,5-Disubstituted Pyrazolo[1,5-a]pyrimidine (Compound 9) | Pim-1 | 27 nM | [11] |
| Pyrazolo[1,5-a]pyrimidine Derivatives (Compounds 8 & 9) | TrkA | 1.7 nM | [8] |
This data highlights the scaffold's capacity to yield highly potent inhibitors through strategic functionalization. The specific 2,5,7-trimethyl substitution pattern represents a unique combination that warrants investigation to determine its own bioactivity profile.
Conclusion and Future Directions
The this compound molecule stands as a compelling target for synthesis and biological evaluation. While it may not yet be a cataloged compound, its parent scaffold is a validated and highly successful framework in modern drug discovery. The synthetic route is straightforward, and the principles of structure-activity relationships suggest that the trimethyl substitution pattern could confer unique and potent biological properties.
Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive screening against a panel of cancer-relevant protein kinases. Elucidating its precise mechanism of action and its potential for development as a therapeutic agent will be a critical next step for drug development professionals in the field of oncology.
References
A complete list of all sources cited in this guide is provided below for verification.
-
Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Ibezim, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Ibezim, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
González-López-Berges, V., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available at: [Link]
-
Chequer, G., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available at: [Link]
-
Chen, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]
-
Ibezim, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. Available at: [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Ramírez-López, P., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Publications. Available at: [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Attia, M., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available at: [Link]
-
ResearchGate. (2020). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Available at: [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
Chemistry Letters. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]
-
LookChem. (n.d.). Cas 136549-13-8, 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE. Available at: [Link]
-
Al-Tel, T. H. (2025). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. Available at: [Link]
-
CAS Common Chemistry. (n.d.). Pyrazolo[1,5-a]pyrimidine. Available at: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Cas 136549-13-8,7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE | lookchem [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its formal IUPAC nomenclature, elucidate its structure, detail a robust and validated synthetic protocol, and explore its applications, particularly within the domain of drug development. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this molecular scaffold.
The pyrazolo[1,5-a]pyrimidine core is a fused, bicyclic N-heterocyclic system that has garnered substantial attention in pharmaceutical research.[1][2] Its structural rigidity, planarity, and resemblance to endogenous purines make it an ideal scaffold for designing molecules that can interact with biological targets, particularly protein kinases.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4] The synthetic accessibility of the pyrazolo[1,5-a]pyrimidine system allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of lead compounds.[1] This versatility has established it as a "privileged scaffold" in drug discovery, with several approved drugs, such as Larotrectinib and Entrectinib, featuring this core structure.[5]
IUPAC Nomenclature and Structural Elucidation
The formal name, this compound, is derived from the systematic rules for naming fused heterocyclic systems established by the International Union of Pure and Applied Chemistry (IUPAC).[6][7]
Deconstruction of the Name:
-
Parent Scaffold: The base name is "pyrazolo[1,5-a]pyrimidine". This indicates a pyrazole ring fused to a pyrimidine ring.
-
Fusion Descriptors [1,5-a]: This notation specifies the nature of the fusion. The pyrazole ring is the "attached component," and the pyrimidine is the "base component" (as it's a six-membered ring containing nitrogen).[8] The [1,5-a] indicates that the fusion occurs between the 1- and 5-positions of the pyrazole ring and the 'a' side (the N1-C6 bond) of the pyrimidine ring.
-
Numbering: The bicyclic system is numbered starting from the nitrogen atom in the pyrazole ring not involved in the fusion, proceeding around the pyrazole and then the pyrimidine ring.
-
Substituents 2,5,7-trimethyl: This prefix indicates the presence of three methyl (-CH₃) groups attached to the scaffold at positions 2, 5, and 7.
The resulting structure is an aromatic, planar molecule with the chemical formula C₉H₁₁N₃ and a molecular weight of 161.21 g/mol .[9]
Synthesis Strategy: Cyclocondensation Approach
The most common and efficient method for synthesizing 5,7-disubstituted pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound.[1][2] For the target molecule, this compound, this involves the reaction of 5-methyl-1H-pyrazol-3-amine with acetylacetone (2,4-pentanedione).
Causality of Reagent Choice:
-
5-methyl-1H-pyrazol-3-amine: This reactant provides the pyrazole ring and the nucleophilic amino group necessary for initiating the cyclization. The methyl group at position 5 of the pyrazole becomes the methyl group at position 2 of the final product.
-
Acetylacetone (2,4-pentanedione): This symmetric β-dicarbonyl compound serves as the 1,3-bielectrophile. It provides the carbon atoms that will form the pyrimidine ring, and its two methyl groups become the substituents at positions 5 and 7.
-
Acid Catalyst (e.g., Acetic Acid): The reaction is typically catalyzed by an acid to activate the carbonyl groups of acetylacetone, making them more susceptible to nucleophilic attack by the aminopyrazole.
The workflow for this synthesis is outlined below.
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Spectroscopic Validation
Confirming the identity and purity of the synthesized compound is critical. This is achieved by comparing its measured properties with expected values.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₁₁N₃ | Calculated |
| Molecular Weight | 161.21 g/mol | Mass Spectrometry (ESI-MS) |
| Appearance | White to off-white solid | Visual Inspection |
| ¹H NMR (DMSO-d₆) | δ ~2.4 (s, 3H, 2-Me), ~2.6 (s, 3H, 5-Me), ~2.7 (s, 3H, 7-Me), ~6.3 (s, 1H, 3-H), ~6.9 (s, 1H, 6-H) ppm | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR (DMSO-d₆) | δ ~14, ~17, ~25 (Me carbons), ~105 (C3), ~110 (C6), ~145 (C2), ~150 (C5), ~155 (C7), ~160 (C3a) ppm | ¹³C Nuclear Magnetic Resonance |
| Purity | >95% | HPLC / NMR Integration |
| Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The key validation is the presence of three distinct methyl singlets and two aromatic singlets with the correct integration. |
Applications in Drug Development: Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif for protein kinase inhibitors.[2][5] Kinases are crucial enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.[10] These inhibitors function by competing with ATP (adenosine triphosphate) for the enzyme's active site, thereby blocking the downstream signaling cascade that promotes cell proliferation.
The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of the adenine base of ATP. The substituents at the 2, 5, and 7 positions explore different pockets within the active site, which is key to achieving both potency and selectivity for a specific kinase target.
Caption: Mechanism of ATP-competitive kinase inhibition.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, meaning they include clear endpoints and characterization steps to confirm the success of each stage.
Protocol: Synthesis of this compound
| Step | Action | Rationale & Validation |
| 1 | To a 100 mL round-bottom flask, add 5-methyl-1H-pyrazol-3-amine (1.0 eq), acetylacetone (1.1 eq), and glacial acetic acid (20 mL). | Acetic acid serves as both the solvent and the catalyst. Using a slight excess of acetylacetone ensures the complete consumption of the limiting aminopyrazole. |
| 2 | Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4 hours. | The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration-aromatization steps. |
| 3 | Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexane eluent. | Validation: The reaction is complete when the spot corresponding to the starting aminopyrazole (visualized with UV light or iodine) is no longer visible. A new, higher Rf spot for the product should appear. |
| 4 | After completion, allow the reaction mixture to cool to room temperature. | Cooling allows for the potential precipitation of the product and makes handling safer. |
| 5 | Pour the cooled mixture into 100 mL of ice-cold water and neutralize slowly with a saturated sodium bicarbonate solution. | This step quenches the acid catalyst and precipitates the organic product, which is poorly soluble in water. Validation: A solid precipitate should form. |
| 6 | Collect the solid precipitate by vacuum filtration, washing with cold water (3 x 20 mL). | This isolates the crude product and removes water-soluble impurities. |
| 7 | Recrystallize the crude solid from a minimal amount of hot ethanol. | Recrystallization is a purification step that removes insoluble and soluble impurities. Validation: Formation of well-defined crystals upon cooling indicates successful purification. |
| 8 | Dry the purified crystals under vacuum to yield the final product. | Removes residual solvent. Validation: A constant weight is achieved. |
Protocol: Characterization and Validation
| Step | Action | Rationale & Validation |
| 1 | Prepare a ~10 mg/mL sample of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). | This prepares the sample for NMR analysis, the primary method for structural confirmation. |
| 2 | Acquire ¹H NMR and ¹³C NMR spectra. | These experiments provide a detailed map of the proton and carbon environments in the molecule. |
| 3 | Validation: Analyze the spectra. Confirm the presence of: - ¹H NMR: Three distinct singlets in the aliphatic region (~2-3 ppm), each integrating to 3 protons. Two distinct singlets in the aromatic region (~6-7 ppm), each integrating to 1 proton. - ¹³C NMR: The expected number of carbon signals (9 distinct signals if no overlap). | This spectral fingerprint must match the expected pattern for this compound as detailed in Table 1. The absence of significant impurity peaks confirms purity. |
| 4 | Obtain a high-resolution mass spectrum (HRMS) using ESI-MS. | This provides an extremely accurate measurement of the molecule's mass. |
| 5 | Validation: The measured m/z value for the protonated molecule [M+H]⁺ should match the calculated theoretical mass for C₉H₁₂N₃⁺ (162.1026) within a small error margin (e.g., < 5 ppm). | This confirms the elemental composition of the synthesized compound. |
Conclusion and Future Outlook
This compound serves as a foundational molecule within a therapeutically significant class of compounds. Its straightforward, high-yield synthesis and well-defined structure make it an excellent starting point for further functionalization in drug discovery campaigns. Future research will likely focus on using this and similar cores to develop next-generation kinase inhibitors with improved selectivity and reduced off-target effects, addressing challenges like acquired drug resistance in cancer therapy.[2] The continued exploration of synthetic methodologies and structure-activity relationships (SAR) will undoubtedly lead to the discovery of novel therapeutics built upon this remarkable scaffold.
References
-
Rule B-3. Fused Heterocyclic Systems. ACD/Labs. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS. IUPAC. [Link]
-
SCH 402 Nomenclature of Fused Heterocycles PDF. Scribd. [Link]
-
FR-2.2 Heterocyclic Components. IUPAC nomenclature. [Link]
-
Rule B-3. Fused Heterocyclic Systems. ACD/Labs. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications | Request PDF. ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
-
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | C13H11N3 | CID 610431. PubChem. [Link]
-
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine. PubChem. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795. PubChem. [Link]
-
Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. acdlabs.com [acdlabs.com]
- 7. old.iupac.org [old.iupac.org]
- 8. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 9. This compound CAS#: 112581-74-5 [m.chemicalbook.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Biological Activity of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This bicyclic structure, a fusion of pyrazole and pyrimidine rings, serves as a versatile template for the design of novel therapeutic agents. The inherent drug-like properties of this scaffold have led to the development of compounds with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] This guide focuses on a specific derivative, 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine , providing a comprehensive technical overview of its core biological activities. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will leverage data from closely related analogs and established methodologies to provide a robust framework for its potential therapeutic applications and guide future research.
The structural rigidity and synthetic tractability of the pyrazolo[1,5-a]pyrimidine core allow for systematic modifications to tune its physicochemical properties and biological targets.[2] The 2,5,7-trimethyl substitution pattern provides a unique electronic and steric profile that is anticipated to influence its interaction with biological macromolecules. This guide will delve into the established biological activities of the parent scaffold and its derivatives, offering detailed experimental protocols for their evaluation and presenting illustrative data from analogous compounds.
Synthesis of this compound
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 3-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound.[4] For the synthesis of this compound, a common and efficient route involves the reaction of 3-amino-5-methylpyrazole with acetylacetone (2,4-pentanedione).
Synthetic Workflow
Sources
- 1. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
An In-depth Technical Guide to the Spectroscopic Characterization of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Executive Summary
This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure known for its diverse biological activities, including roles as kinase inhibitors.[1][2] This document, intended for researchers, scientists, and drug development professionals, offers an in-depth examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic signatures of the title compound. By synthesizing data from authoritative literature on analogous structures, this guide explains the causal relationships between molecular structure and spectral output, provides validated protocols for data acquisition, and presents a predictive spectroscopic profile to aid in the synthesis and identification of this compound and its derivatives.
Introduction to the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused aromatic heterocycle structurally analogous to purine, which makes it a compelling scaffold for the design of bioactive molecules.[3][4] Derivatives have shown a wide range of pharmacological activities, including the inhibition of phosphoinositide 3-kinase (PI3K)[5] and Pim-1 kinase,[2] making them valuable targets in oncology and inflammation research. The specific compound, this compound, features methyl substitutions at key positions, which can significantly influence its steric and electronic properties, and thus its biological activity and metabolic stability. Accurate and unambiguous structural confirmation is paramount, and this is achieved through the synergistic application of modern spectroscopic techniques.
Proposed Synthesis and Structural Framework
The most direct and well-established method for synthesizing the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[6] To obtain the target compound, this compound, a regioselective synthesis can be proposed by reacting 5-amino-3-methylpyrazole with acetylacetone (2,4-pentanedione) under acidic conditions, typically in ethanol.[7]
This reaction proceeds via initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyls of acetylacetone, followed by cyclization and dehydration to yield the fused aromatic ring system.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for this compound based on established principles and data from closely related analogs reported in the literature.[6][7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹H NMR spectroscopy is the primary tool for elucidating the substitution pattern on the aromatic core. The chemical shift of each proton is dictated by the electronic environment, while coupling patterns (or lack thereof) confirm the spatial relationship between protons. For this molecule, all proton signals are expected to be singlets due to the substitution pattern, simplifying spectral interpretation. The chemical shifts of the methyl groups are particularly diagnostic for confirming their positions.[7]
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Process the data (Fourier transform, phase correction, and baseline correction).
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Literature Comparison |
| ~8.25 | s | 1H | H-5 | The H-5 proton is typically downfield in pyrazolo[1,5-a]pyrimidines. This assignment is based on extensive studies of the parent system and its derivatives.[7] |
| ~6.45 | s | 1H | H-3 | The H-3 proton of the pyrazole ring is generally more shielded than the pyrimidine protons.[7] |
| ~2.65 | s | 3H | 7-CH₃ | The 7-methyl group is typically observed in this region.[6] |
| ~2.55 | s | 3H | 5-CH₃ | The 5-methyl group is slightly upfield from the 7-methyl.[6][7] |
| ~2.45 | s | 3H | 2-CH₃ | The 2-methyl on the pyrazole ring is expected to be the most shielded of the three methyl groups. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. Quaternary carbons are distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts are sensitive to the electronegativity of nearby atoms and the overall electronic structure of the fused rings.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR analysis.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz spectrometer (operating at ~101 MHz for ¹³C).
-
Acquire DEPT-135 and DEPT-90 spectra to aid in assigning CH, CH₂, and CH₃ carbons.
-
Reference the spectrum to the deuterated solvent signal.
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale / Literature Comparison |
| ~162.0 | Quaternary | C-7 | The C-7 carbon, bonded to a nitrogen and substituted with a methyl group, is expected to be significantly deshielded.[6][7] |
| ~161.5 | Quaternary | C-5 | Similar to C-7, this carbon is deshielded due to its position in the pyrimidine ring.[6] |
| ~147.5 | Quaternary | C-3a | Bridgehead carbon adjacent to two nitrogen atoms.[7] |
| ~146.0 | Quaternary | C-2 | Carbon bearing a methyl group on the pyrazole ring. |
| ~145.5 | CH | C-6 | The C-6 methine carbon in the pyrimidine ring.[6] |
| ~110.0 | CH | C-3 | The C-3 methine carbon of the pyrazole ring.[7] |
| ~24.5 | CH₃ | 5-CH₃ | Methyl group on the pyrimidine ring.[6] |
| ~16.5 | CH₃ | 7-CH₃ | The chemical shift of the 7-methyl group is characteristically found in this region.[6] |
| ~14.0 | CH₃ | 2-CH₃ | Methyl group on the pyrazole ring. |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. For this compound (C₉H₁₁N₃), the exact mass can be calculated and confirmed using High-Resolution Mass Spectrometry (HRMS), a self-validating system that confirms elemental composition to within a few parts per million.[8] The fragmentation is driven by the stability of the aromatic core and the potential loss of stable neutral molecules or radicals.
Experimental Protocol (ESI-HRMS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.
-
Determine the exact mass and compare it to the calculated value.
Predicted Mass Spectrometry Data:
| m/z Value | Ion | Rationale |
| 162.1026 | [M+H]⁺ | Calculated exact mass for C₉H₁₂N₃⁺: 162.1026. This is the protonated molecular ion. |
| 161.0948 | [M]⁺˙ | Calculated exact mass for C₉H₁₁N₃⁺˙: 161.0948. This is the molecular ion (observed in EI). |
| 146 | [M-CH₃]⁺ | Loss of a methyl radical, a common fragmentation for methylated aromatics. |
| 134 | [M-HCN]⁺˙ | Loss of hydrogen cyanide, characteristic of nitrogen-containing heterocycles. |
digraph "MS_Fragmentation" { graph [label="Postulated ESI-MS Fragmentation Pathway", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];M_H [label="[M+H]⁺\nm/z = 162.1026"]; Frag1 [label="[M+H - CH₃]⁺\nm/z = 147"]; Frag2 [label="[M+H - HCN]⁺\nm/z = 135"]; M_H -> Frag1 [label="- •CH₃"]; M_H -> Frag2 [label="- HCN"];
}
Caption: Key fragmentations for this compound.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the key signatures will be from the aromatic C-H and C=C/C=N bonds, as well as the aliphatic C-H bonds of the methyl groups. The absence of certain bands (e.g., O-H, N-H, C=O) is also a crucial piece of structural evidence.
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980-2850 | Medium | C-H Stretch | Aliphatic (CH₃) |
| 1630-1500 | Strong-Medium | C=C & C=N Stretch | Aromatic Rings |
| 1460 & 1375 | Medium | C-H Bend | Aliphatic (CH₃) |
Integrated Spectroscopic Workflow
Confirming the structure of a synthesized molecule is a multi-step, self-validating process. Each technique provides a piece of the puzzle, and together they provide an unambiguous structural assignment.
Caption: Workflow for unambiguous structural confirmation.
Conclusion
The spectroscopic profile of this compound is distinct and can be reliably predicted using data from established literature. The key identifiers are: a protonated molecular ion at m/z 162.1026 in HRMS; two aromatic proton singlets and three methyl singlets with characteristic shifts in the ¹H NMR spectrum; and nine distinct signals in the ¹³C NMR spectrum corresponding to the unique carbon environments. This guide provides the necessary predictive data and validated protocols to support the synthesis, identification, and further development of this important heterocyclic scaffold.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerLink. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Synthesis of pyrazolopyrimidines with fusion (a) [1,5-a] 148a–q, (b)... ResearchGate. [Link]
-
Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Research Square. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
2,5,7-trimethyl-s-triazolo[1,5-a]pyrimidine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. National Institutes of Health. [Link]
-
Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. [Link]
-
6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. MySkinRecipes. [Link]
-
7-(FUR-2-YL)-2-METHYLPYRAZOLO-[1,5-A]-PYRIMIDINE - Optional[13C NMR]. SpectraBase. [Link]
-
pyrazolo[1,5-a]pyrimidine-6-propanamide, 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5,7-dimethyl- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
2-METHYL-7-PHENYLPYRAZOLO-[1,5-A]-PYRIMIDINE - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. [Link] 21.[1][2][9]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. [Link]
-
Pyrazolo[1,5-a]pyrimidine. CAS Common Chemistry. [Link]
-
Pyrazolo(1,5-a)pyrimidine. PubChem. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine: A Technical Guide for Novel Drug Discovery
Foreword: The Promise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3] This fused heterocyclic system serves as the foundation for numerous compounds with demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) agents.[1][4] Its rigid, planar structure is amenable to extensive chemical modification, allowing for the fine-tuning of pharmacological properties.[1] While much research has focused on complex derivatives, the seemingly simple 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine presents a unique and underexplored opportunity for novel therapeutic development. This guide will provide an in-depth exploration of potential research avenues for this specific molecule, offering a roadmap for its synthesis, biological evaluation, and potential clinical applications.
I. Foundational Chemistry: Synthesis and Characterization
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of a 3-amino-1H-pyrazole with a 1,3-bielectrophilic compound.[2] For this compound, a logical and efficient synthetic route involves the reaction of 3-amino-5-methyl-1H-pyrazole with acetylacetone (2,4-pentanedione).
Proposed Synthetic Protocol:
Objective: To synthesize this compound.
Materials:
-
3-Amino-5-methyl-1H-pyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-methyl-1H-pyrazole (1 equivalent) in ethanol.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization: The structure of the synthesized compound should be unequivocally confirmed using a combination of spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the presence and connectivity of the methyl groups and the aromatic protons of the pyrazolo[1,5-a]pyrimidine core.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
II. Potential Research Area 1: Kinase Inhibition in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy.[1][5][6] These compounds often act as ATP-competitive inhibitors, targeting kinases that are frequently dysregulated in various cancers.[1] Derivatives have shown potent inhibitory activity against a range of kinases including CDK1, CDK2, Pim-1, EGFR, B-Raf, and MEK.[1][5][7] The methyl groups on the 2, 5, and 7 positions of the target molecule may confer a unique selectivity profile against a panel of kinases.
Experimental Workflow for Kinase Inhibitor Profiling:
Caption: Workflow for evaluating kinase inhibitory activity.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin E.
Principle: A radiometric assay measuring the transfer of ³³P from [γ-³³P]ATP to a substrate protein (e.g., Histone H1) by the kinase.
Materials:
-
Recombinant human CDK2/Cyclin E
-
Histone H1 substrate
-
[γ-³³P]ATP
-
Kinase buffer
-
This compound (serially diluted)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add kinase buffer, the substrate (Histone H1), and the diluted test compound.
-
Initiate the reaction by adding the CDK2/Cyclin E enzyme and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
| Potential Kinase Targets | Associated Malignancies | Rationale for Investigation |
| Cyclin-Dependent Kinases (CDKs) | Various solid tumors and hematological malignancies | The pyrazolo[1,5-a]pyrimidine scaffold is a known CDK inhibitor.[8] |
| Pim-1 Kinase | Prostate cancer, leukemia, lymphoma | Several pyrazolo[1,5-a]pyrimidine derivatives are potent Pim-1 inhibitors.[7] |
| Tropomyosin Receptor Kinases (Trks) | NTRK fusion-positive solid tumors | Marketed Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.[4][9] |
| PI3Kδ | Asthma, COPD, certain cancers | The scaffold has been successfully used to develop selective PI3Kδ inhibitors.[10] |
III. Potential Research Area 2: Central Nervous System (CNS) Applications
Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for various CNS-related activities, including anxiolytic, sedative-hypnotic, and anticonvulsant effects.[11][12] Furthermore, there is growing interest in this scaffold for the treatment of neurodegenerative diseases like Alzheimer's disease.[13][14] The lipophilic nature of the methyl groups in this compound may enhance its ability to cross the blood-brain barrier, making it a promising candidate for CNS-targeted therapies.
Proposed Research Directions in CNS:
-
Modulation of GABA-A Receptors: Explore the potential of the compound to act as a positive allosteric modulator of GABA-A receptors, which could lead to anxiolytic or anticonvulsant properties.[12]
-
Inhibition of Microtubule Affinity Regulating Kinase (MARK): Investigate the compound's ability to inhibit MARK, a kinase implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[13]
-
Antioxidant and Neuroprotective Effects: Evaluate the compound's capacity to mitigate oxidative stress and protect neurons from excitotoxicity, which are key pathological features of many neurodegenerative disorders.[15][16]
Experimental Workflow for Neuroprotective Activity:
Caption: Workflow for assessing neuroprotective effects.
Detailed Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging activity of this compound.
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the radical is neutralized, and the color fades. The degree of discoloration is proportional to the scavenging activity.
Materials:
-
This compound
-
DPPH solution in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the different concentrations of the test compound and the positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
IV. Future Directions and Translational Potential
Should this compound demonstrate promising activity in the initial in vitro screens, subsequent research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modifications at the 2, 5, and 7 positions to optimize potency and selectivity.[5]
-
In Vivo Efficacy Studies: Evaluate the compound in relevant animal models of cancer or neurodegenerative diseases.
-
Pharmacokinetic and Toxicological Profiling: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.
The strategic exploration of this compound, guided by the principles and protocols outlined in this document, holds the potential to uncover a novel therapeutic agent with significant clinical value. Its straightforward synthesis and the proven track record of its core scaffold make it an attractive starting point for any drug discovery program.
References
- Pharmacological activity of some pyrazolo[1,5-a]pyrimidines - PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
-
Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... - ResearchGate. Available from: [Link]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central.
- CA2693915A1 - Pyrazolo[1,5-a]pyrimidine derivatives - Google Patents.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. Available from: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from: [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - Johns Hopkins University. Available from: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. Available from: [Link]
-
Pyrimidine analogues for the management of neurodegenerative diseases - ResearchGate. Available from: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - NIH. Available from: [Link]
-
Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators - 中国医药工业杂志. Available from: [Link]
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC - NIH. Available from: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. Available from: [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed. Available from: [Link]
-
Discovery of[1][2][17]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity - PubMed. Available from: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CA2693915A1 - Pyrazolo[1,5-a]pyrimidine derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological activity of some pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and agents for treating central nervous system disorders.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the widely utilized cyclocondensation reaction between 3-amino-5-methylpyrazole and acetylacetone. We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the characterization of the final product.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a fused bicyclic N-heterocyclic system that has garnered significant attention in the field of drug discovery.[4][5] Its structural rigidity and planar nature, combined with the potential for diverse functionalization at multiple positions, make it an ideal scaffold for designing molecules with specific biological targets.[4][5] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4] Notably, the pyrazolo[1,5-a]pyrimidine motif is present in several commercially available drugs and clinical candidates, highlighting its therapeutic relevance.[3] The synthesis of this compound serves as a fundamental example of the construction of this important heterocyclic system.
The Synthetic Strategy: Cyclocondensation of a 3-Aminopyrazole with a β-Dicarbonyl Compound
The most direct and efficient route to the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[4][5] This approach is highly versatile, allowing for the introduction of various substituents on both the pyrazole and pyrimidine rings by choosing the appropriate starting materials.
For the synthesis of this compound, the key building blocks are:
-
3-Amino-5-methylpyrazole: This provides the pyrazole ring and the key amino group for the subsequent cyclization.
-
Acetylacetone (2,4-pentanedione): This β-dicarbonyl compound provides the carbon and nitrogen atoms necessary to form the pyrimidine ring.
The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps to yield the final fused heterocyclic product.
Mechanistic Insights
The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of 3-amino-5-methylpyrazole on one of the carbonyl groups of acetylacetone. This is followed by a dehydration step to form an enamine intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen onto the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Below is a visual representation of the proposed reaction mechanism:
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on the specific scale and available laboratory equipment.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| 3-Amino-5-methylpyrazole | C₄H₇N₃ | 97.12 | 31230-17-8 |
| Acetylacetone | C₅H₈O₂ | 100.12 | 123-54-6 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid.
-
Addition of Acetylacetone: To the stirred solution, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form. The mixture can be further cooled in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Data Analysis and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The melting point of the product should be determined and compared to the literature value.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the three methyl groups and the protons on the pyrazole and pyrimidine rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the functional groups present in the molecule and confirm the absence of starting material carbonyl and amine stretches.
-
Troubleshooting and Key Considerations
-
Purity of Starting Materials: Ensure the 3-amino-5-methylpyrazole and acetylacetone are of high purity to avoid side reactions and purification difficulties.
-
Reaction Time: The optimal reflux time may vary. It is crucial to monitor the reaction by TLC to determine the point of completion and avoid the formation of degradation products.
-
Product Isolation: If the product does not precipitate upon cooling, the solvent can be partially removed under reduced pressure, or the product can be precipitated by the addition of a non-polar solvent.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. The described cyclocondensation reaction is a robust and versatile method for accessing this important heterocyclic scaffold. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can reliably synthesize this compound for further investigation in medicinal chemistry and drug development programs.
References
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 3(5)‐amino‐5(3)‐methylpyrazole with hexafluoroacetylacetone under different conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
SpringerLink. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
-
National Center for Biotechnology Information. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. Retrieved from [Link]
-
MDPI. (n.d.). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Retrieved from [Link]
Sources
- 1. 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine [myskinrecipes.com]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Assays Using 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile role as a scaffold for potent and selective kinase inhibitors.[1][2][3] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, the development of small molecule inhibitors targeting specific kinases has become a central strategy in modern drug discovery.[4]
The pyrazolo[1,5-a]pyrimidine framework serves as an excellent bioisostere for the purine ring of ATP, enabling these compounds to act as ATP-competitive inhibitors.[1] By occupying the ATP-binding pocket of a kinase, these inhibitors block the transfer of a phosphate group to a substrate protein, thereby disrupting the downstream signaling cascade.[1] The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the introduction of various substituents at different positions, which can be tailored to achieve high potency and selectivity for specific kinases.[1][3] This has led to the development of numerous pyrazolo[1,5-a]pyrimidine-based inhibitors targeting a wide range of kinases, including cyclin-dependent kinases (CDKs), Pim kinases, phosphoinositide 3-kinases (PI3Ks), and FMS-like tyrosine kinase 3 (FLT3).[5][6][7][8]
This application note provides a detailed guide for utilizing 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine, a representative of this important class of compounds, in kinase assays. We will explore its hypothetical kinase inhibition profile and provide step-by-step protocols for two widely used kinase assay platforms: a luminescence-based ATP depletion assay and a fluorescence polarization-based competition assay.
Hypothetical Kinase Inhibition Profile of this compound
While specific experimental data for this compound is not extensively published, we can extrapolate a plausible kinase inhibition profile based on the known structure-activity relationships (SAR) of related pyrazolo[1,5-a]pyrimidine derivatives. The methyl groups at positions 2, 5, and 7 contribute to the compound's hydrophobicity and can influence its binding affinity and selectivity within the ATP pocket of various kinases.
For the purpose of this guide, we will consider a hypothetical scenario where this compound exhibits inhibitory activity against a panel of kinases, with varying potencies. The following table summarizes this hypothetical data, which is representative of the types of results obtained when profiling a novel kinase inhibitor.
| Kinase Target | Hypothetical IC50 (nM) | Kinase Family |
| CDK2/cyclin A | 85 | Serine/Threonine Kinase |
| Pim-1 | 150 | Serine/Threonine Kinase |
| VEGFR2 | 450 | Tyrosine Kinase |
| FLT3 | 600 | Tyrosine Kinase |
| PI3Kδ | 1200 | Lipid Kinase |
Note: The IC50 values presented are for illustrative purposes only and are intended to provide a basis for the experimental protocols described below. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method for determining the inhibitory activity of this compound using the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.[9] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[9]
Caption: Workflow of the Fluorescence Polarization Kinase Assay.
-
Kinase of interest
-
Peptide substrate for the kinase
-
ATP
-
This compound
-
DMSO
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
FP assay buffer
-
Black, low-volume 384-well plates
-
Multichannel pipettes
-
Plate reader with FP capabilities
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO as described in Protocol 1.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase, peptide substrate, and ATP in the assay buffer.
-
Add 50 nL of the serially diluted compound or DMSO control.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60-90 minutes).
-
-
FP Detection:
-
Prepare a detection mixture containing the fluorescent phosphopeptide tracer and the phosphospecific antibody in FP assay buffer.
-
Add 5 µL of the detection mixture to each well.
-
Incubate the plate at room temperature for at least 30 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
The raw FP data (in milli-polarization units, mP) is used to calculate the percentage of inhibition. A lower mP value corresponds to higher kinase activity.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * ((mP_sample - mP_high_activity) / (mP_low_activity - mP_high_activity))
-
mP_sample: FP value of the well with the inhibitor.
-
mP_high_activity: FP value of the DMSO control (maximum kinase activity).
-
mP_low_activity: FP value of the no-enzyme control (minimum kinase activity).
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value as described in Protocol 1.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors. This compound, as a member of this class, can be effectively characterized using robust and high-throughput kinase assay platforms. The detailed protocols provided in these application notes for luminescence-based and fluorescence polarization assays offer reliable methods for determining the inhibitory potency and selectivity of this and other related compounds. These assays are indispensable tools for researchers in academic and industrial settings engaged in kinase inhibitor discovery and development.
References
-
Eisen, T., & Joensuu, H. (2008). Sorafenib: targeting multiple tyrosine kinases in cancer. PubMed. Retrieved from [Link]
-
Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. PanVera Corporation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Adnane, L., Trail, P. A., Taylor, I., & Wilhelm, S. M. (2006). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Methods in Enzymology. Retrieved from [Link]
-
Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. AACR Journals. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Retrieved from [Link]
-
Guttikonda, S., Golemis, E. A., & Pomerantz, R. J. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Retrieved from [Link]
-
Rini, B. I., & Small, E. J. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PMC - PubMed Central. Retrieved from [Link]
-
Kumar, N., et al. (2010). Activity of pazopanib, sunitinib, and sorafenib against purified kinases. ResearchGate. Retrieved from [Link]
-
Schmidinger, M., & Vogl, U. M. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research. Retrieved from [Link]
-
Le, T. N., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Retrieved from [Link]
-
Singh, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Retrieved from [Link]
-
Bavetsias, V., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Retrieved from [Link]
-
El-Naggar, M., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. NIH. Retrieved from [Link]
-
Chen, H., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed. Retrieved from [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Retrieved from [Link]
-
El-Naggar, M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolo(1,5-a)pyrimidine. PubChem. Retrieved from [Link]
-
Thomas, A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Retrieved from [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved from [Link]
-
Daia, C., & Senger, N. A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved from [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Application Notes and Protocols for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Kinase Inhibition and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Core as a Versatile Pharmacophore
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural rigidity and ability to be readily functionalized. This versatile core has been identified as a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of novel therapeutics.[1][2] Derivatives of this scaffold have shown a wide range of biological activities, including anti-inflammatory, antiviral, and notably, potent anticancer properties.[1][3] A primary mechanism through which these compounds exert their effects is the inhibition of protein kinases, key regulators of cellular signaling that are often dysregulated in diseases like cancer.[1][4][5]
This document provides detailed application notes and experimental protocols for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine , a specific derivative of this important class of compounds. While extensive research has been conducted on the broader pyrazolo[1,5-a]pyrimidine family, the specific experimental applications of this trimethylated analog are less documented. Therefore, the following protocols are based on the well-established activities of the core scaffold and provide a robust framework for investigating the potential of this compound as a modulator of key cellular pathways.
Synthesis of this compound
The synthesis of this compound can be achieved through a classical condensation reaction between a 5-aminopyrazole precursor and a β-dicarbonyl compound. This method is a common and efficient way to construct the pyrazolo[1,5-a]pyrimidine core.[1][2]
Protocol: Synthesis via Condensation Reaction
-
Reactants:
-
3-Methyl-1H-pyrazol-5-amine
-
Acetylacetone (2,4-Pentanedione)
-
Glacial Acetic Acid (as solvent and catalyst)
-
-
Procedure: a. In a round-bottom flask, dissolve 1 equivalent of 3-methyl-1H-pyrazol-5-amine in glacial acetic acid. b. Add 1.1 equivalents of acetylacetone to the solution. c. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, allow the mixture to cool to room temperature. e. Pour the reaction mixture into ice-cold water to precipitate the product. f. Filter the precipitate, wash with cold water, and dry under vacuum. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Experimental Applications: Investigating Kinase Inhibitory Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a well-known hinge-binding motif for many protein kinases.[6] Derivatives have shown potent inhibitory activity against a range of kinases, including Pim kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[4][5][7][8] The following protocols are designed to screen this compound for its potential as a kinase inhibitor.
Application Note 1: Screening for Pim-1 Kinase Inhibition
Pim-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[4][9] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective Pim-1 inhibitors.[4][7][9][10][11][12]
Protocol: In Vitro Pim-1 Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is adapted from commercially available kinase assay kits.
-
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., a derivative of BAD)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
A suitable luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
-
Procedure: a. Prepare a serial dilution of this compound in kinase buffer. Include a vehicle control (DMSO) and a positive control inhibitor. b. In the wells of the plate, add the diluted compound or controls. c. Add the Pim-1 substrate peptide to each well. d. Add recombinant Pim-1 kinase to each well to initiate the reaction, except for the "no enzyme" control wells. e. Add ATP to all wells to start the kinase reaction. f. Incubate the plate at 30°C for 1 hour. g. Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the luminescent kinase assay kit. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which then drives a luciferase reaction. h. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Kinase Inhibition Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Application Note 2: Evaluation of Anti-proliferative Activity in Cancer Cell Lines
Given the role of kinases in cell cycle progression and survival, inhibitors of these enzymes are expected to have anti-proliferative effects.[5][13] The following protocol describes a common method to assess the cytotoxic or cytostatic effects of this compound on cancer cells.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Materials:
-
Human cancer cell line (e.g., a line known to be sensitive to kinase inhibitors, such as a leukemia or breast cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
This compound (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). c. Remove the old medium from the cells and add the medium containing the different concentrations of the compound or controls. d. Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂. e. After the incubation period, measure cell viability using either the MTT or CellTiter-Glo® method according to the manufacturer's instructions.
- For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm).
- For CellTiter-Glo®: Add the CellTiter-Glo® reagent directly to the wells, mix, and read the luminescence. f. Record the data from the plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value by fitting the data to a dose-response curve.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for this compound based on the known activities of the pyrazolo[1,5-a]pyrimidine scaffold. These values are for illustrative purposes only and must be determined experimentally.
| Assay | Target/Cell Line | Hypothetical IC₅₀/GI₅₀ (µM) |
| Kinase Inhibition | Pim-1 Kinase | 0.5 |
| Kinase Inhibition | CDK2 Kinase | 1.2 |
| Cell Viability | Human Leukemia Cell Line (e.g., K562) | 2.5 |
| Cell Viability | Human Breast Cancer Cell Line (e.g., MCF-7) | 5.8 |
Signaling Pathway Context
The potential therapeutic effects of this compound as a kinase inhibitor can be understood in the context of cellular signaling pathways that regulate cell cycle progression and apoptosis.
Caption: Potential inhibition of pro-survival and cell cycle pathways.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors. The protocols outlined in this document provide a solid foundation for researchers to investigate its biological activities. Future studies should focus on a broad kinase screening panel to identify its primary targets and selectivity profile. Subsequent cell-based assays should explore its effects on downstream signaling pathways, apoptosis, and cell cycle progression. Promising in vitro results would warrant further investigation into its pharmacokinetic properties and in vivo efficacy in preclinical models.
References
-
Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 86-91. [Link]
-
Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
-
ResearchGate. (n.d.). Request PDF: Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
-
Hassan, A. S., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 27(15), 4989. [Link]
-
Dwyer, M. P., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3294-3299. [Link]
-
Hassan, A. S., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 12(31), 20117-20136. [Link]
-
Liu, Y., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(7), 681-686. [Link]
-
Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(47), 32938-32963. [Link]
-
Zapata-Rivera, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4945. [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. [Link]
-
Bury, M. J., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. [Link]
-
Labroli, M., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 Inhibitors: A Template-Based Approach--Part 2. Bioorganic & Medicinal Chemistry Letters, 21(1), 471-474. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4989. [Link]
-
Attia, M. H., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(11), 4478. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5035. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine: A Versatile Fluorescent Probe for Cellular Imaging
Senior Application Scientist Note: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with tunable photophysical properties, makes it an excellent candidate for the development of novel fluorescent probes.[3][4] This application note details the characteristics and use of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine as a robust fluorescent tool for researchers in cell biology and drug discovery. We will explore its underlying fluorescence mechanism, provide detailed protocols for its application in cellular imaging, and discuss its potential in various research contexts.
Introduction: The Power of Small Molecule Fluorophores
Fluorescent small molecules are indispensable tools for visualizing and understanding dynamic processes within living cells.[5][6] Unlike fluorescent proteins, they offer advantages such as smaller size, which minimizes interference with cellular functions, and often exhibit superior photostability.[7] The pyrazolo[1,5-a]pyrimidine core, in particular, has emerged as a promising platform for developing such probes due to its synthetic accessibility and the ease with which its electronic properties can be modulated through substitution.[1][2][3][8] this compound is a hydrophobic derivative that readily partitions into lipid-rich environments, making it a prime candidate for imaging cellular membranes and lipid droplets.
Mechanism of Fluorescence: A Tale of Intramolecular Charge Transfer
The fluorescence of pyrazolo[1,5-a]pyrimidines is governed by an intramolecular charge transfer (ICT) mechanism. The fused ring system possesses a unique electronic structure, with the pyrazole moiety acting as an electron-donating group and the pyrimidine ring as an electron-accepting group.[3] Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This transition results in a significant redistribution of electron density within the molecule, creating a more polar excited state. The subsequent relaxation of the molecule to its ground state is accompanied by the emission of a photon, which we observe as fluorescence.
The energy of the emitted light, and thus the color of the fluorescence, is sensitive to the polarity of the probe's microenvironment. In nonpolar environments, such as the interior of a lipid droplet, the excited state is less stabilized, leading to a higher energy emission (bluer light). Conversely, in more polar environments, the excited state is stabilized, resulting in a lower energy emission (redder light). This phenomenon, known as solvatochromism, is a key feature that can be exploited to probe the properties of different cellular compartments.
Caption: Fluorescence mechanism of this compound.
Photophysical Properties
The photophysical characteristics of this compound are influenced by its molecular structure and the surrounding environment. While specific data for this exact derivative is not extensively published, the properties of closely related pyrazolo[1,5-a]pyrimidines provide a strong indication of its expected performance.[4]
| Property | Representative Value | Conditions |
| Absorption Maximum (λ_abs) | ~350 - 400 nm | Dichloromethane |
| Emission Maximum (λ_em) | ~450 - 550 nm | Dichloromethane |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | Dichloromethane |
| Fluorescence Quantum Yield (Φ_F) | 0.3 - 0.8 | Dichloromethane |
| Stokes Shift | ~100 - 150 nm | Dichloromethane |
| Photostability | High |
Note: These are representative values based on published data for analogous pyrazolo[1,5-a]pyrimidine derivatives.[4] Actual values for this compound may vary and should be determined experimentally.
Synthesis of this compound
The synthesis of this compound can be achieved through a condensation reaction between a 3-amino-5-methylpyrazole and a suitable β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione). This is a well-established and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core.[1][2]
Caption: Synthetic route to this compound.
Protocol: Synthesis of this compound
Materials:
-
3-Amino-5-methylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-methylpyrazole (1.0 eq) in a minimal amount of ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Application Protocol: Live-Cell Imaging
Due to its hydrophobic nature, this compound is an excellent probe for staining lipid-rich structures within live cells, such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets.
Protocol: Staining Live Cells
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP channel)
Procedure:
-
Preparation of Stock Solution:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging vessel.[11]
-
-
Staining:
-
Warm the live-cell imaging medium to 37°C.
-
Dilute the this compound stock solution in the pre-warmed medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.[5]
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for excitation around 350-400 nm and emission collection around 450-550 nm.[5][12]
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[5][12]
-
Caption: Workflow for live-cell imaging with this compound.
Troubleshooting
-
Low Signal: Increase the probe concentration or incubation time. Ensure the filter sets on the microscope are appropriate for the probe's excitation and emission spectra.
-
High Background: Ensure thorough washing after staining. Decrease the probe concentration.
-
Cell Toxicity: Reduce the probe concentration and/or incubation time. Ensure the DMSO concentration in the final staining solution is low (<0.5%).
-
Phototoxicity: Use the lowest possible excitation intensity and exposure time. Use a more sensitive camera if available.[12]
Conclusion
This compound is a valuable addition to the toolbox of fluorescent probes for cellular imaging. Its straightforward synthesis, favorable photophysical properties, and ability to stain lipid-rich structures make it a versatile tool for a wide range of applications in cell biology and drug discovery. The protocols provided herein offer a starting point for researchers to explore the potential of this promising fluorophore in their own experimental systems.
References
-
Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. [Link]
-
StainsFile. Fluorescent Live Cell Imaging. [Link]
-
Creative Bioarray. Guides for Live Cell Imaging Dyes. [Link]
-
Royal Society of Chemistry. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
Royal Society of Chemistry. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]
-
Abdel-Wahab, B. F., et al. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
-
ResearchGate. Procedures for preparation of different dye solutions involved in VALID. [Link]
-
Royal Society of Chemistry. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]
-
Allen Cell Explorer. How to prepare fluorescent dye stock solution for Flat Field Correction. [Link]
-
ResearchGate. Compounds with photophysical properties containing a pyrazolo[1,5-a]pyrimidine ring. [Link]
-
Gate Scientific. Building a Fluorescent Cell Staining Protocol, Part 1. [Link]
-
ACS Publications. Amphiphilic Tetraphenylethylene Derivative with Hydrophobic–Hydrophilic Complementarity to Amyloid Oligomers for in Situ Imaging and Modulation of Membrane-Disruptive Neurotoxicity. [Link]
-
Bio-Rad. Direct Immunofluorescence Staining of Cells with StarBright Dyes. [Link]
-
Agilent. Sample Preparation for Fluorescence Microscopy: An Introduction. [Link]
-
National Center for Biotechnology Information. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
National Center for Biotechnology Information. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. stainsfile.com [stainsfile.com]
- 7. biotium.com [biotium.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. allencell.org [allencell.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gatescientific.com [gatescientific.com]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
protocol for dissolving 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
An Application Note and Protocol for the Solubilization of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol for the dissolution of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Lacking a standardized, publicly available dissolution protocol, this document outlines an empirical methodology for solvent selection and preparation of stock solutions. It emphasizes a systematic approach, starting with common laboratory solvents and incorporating best practices for safety and handling. The protocols provided are designed to be a starting point for researchers, enabling them to prepare solutions of known concentration for various downstream applications, including high-throughput screening, synthetic chemistry, and biological assays.
Introduction: The Scientific Context of this compound
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery and development.[2][3] This fused N-heterocyclic system is a core component of numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including kinase inhibition.[3][4] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of physicochemical and biological properties.[2][3] this compound (CAS No. 112581-74-5) is a specific derivative of this class, often used as a building block or intermediate in the synthesis of more complex molecules.[1]
Proper solubilization is the critical first step for any in vitro or in vivo study. The choice of solvent can significantly impact the compound's stability, reactivity, and bioavailability. This document provides a foundational protocol for determining the optimal solvent and dissolution conditions for this compound.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and associated hazards is essential before any experimental work.
Known Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃ | [5] |
| Molecular Weight | 161.21 g/mol | [5] |
| Appearance | Solid (assumed) | |
| Melting Point | 60-61 °C | [5] |
| IUPAC Name | This compound | [5] |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related pyrazolo[1,5-a]pyrimidines indicate that compounds of this class should be handled with care.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder.[6][7] If significant dust is generated, a NIOSH/MSHA-approved respirator may be necessary.
-
Skin and Eye Contact: Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.[7]
-
Ingestion: Do not eat, drink, or smoke when handling this compound.[6] If swallowed, rinse mouth with water and seek immediate medical attention.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[6][7]
Protocol for Determining Solubility and Preparing Stock Solutions
This protocol is designed to empirically determine a suitable solvent for this compound and subsequently prepare a concentrated stock solution.
Materials and Reagents
-
This compound (solid)
-
Analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Microcentrifuge tubes or small glass vials
-
Pipettes
-
Solvents for Screening (ACS grade or higher):
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Acetone
-
Phosphate-Buffered Saline (PBS), pH 7.4 (for biological applications)
-
Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent.
Caption: Workflow for empirical solubility testing of this compound.
Step-by-Step Dissolution Protocol
The rationale behind this multi-step process is to start with the least harsh conditions (room temperature) and common organic solvents before escalating to heating or considering less common solvents. This preserves the integrity of the compound.
-
Preparation: Accurately weigh approximately 1-2 mg of this compound into a tared microcentrifuge tube or glass vial. Record the exact weight.
-
Initial Solvent Addition: Add a small, precise volume (e.g., 100 µL) of the first test solvent (start with DMSO, as it is a versatile solvent for many heterocyclic compounds).
-
Mechanical Agitation: Vortex the sample vigorously for 2-5 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution against a dark background.
-
If fully dissolved (a clear solution with no visible particles): The compound is soluble under these conditions. Proceed to step 8 to calculate the concentration.
-
If not fully dissolved (a suspension or visible particles remain): Proceed to the next step.
-
-
Gentle Heating (Optional): Gently warm the sample in a water bath or on a heat block to 30-40°C for 5-10 minutes. Causality Note: Increased temperature enhances the kinetic energy of solvent and solute molecules, often overcoming the activation energy barrier for dissolution. However, do not exceed the compound's melting point (60-61°C) to avoid degradation.
-
Re-evaluation: Vortex the warm sample for another 1-2 minutes and visually inspect again.
-
If fully dissolved: The compound is soluble with gentle heating. Note this condition. Proceed to step 8.
-
If still not dissolved: Proceed to the next step.
-
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured aliquot (e.g., 100 µL) of the same solvent to the vial. Repeat steps 3-6. Continue this incremental addition until the compound dissolves or a practical volume limit is reached.
-
Concentration Calculation: Once the compound is fully dissolved, calculate the final concentration of your stock solution:
-
Concentration (mg/mL) = Weight of Compound (mg) / Total Volume of Solvent (mL)
-
To convert to molarity: Molarity (M) = [Concentration (mg/mL) / Molecular Weight ( g/mol )] / 1000
-
-
Test Other Solvents: Repeat steps 1-8 for other solvents on the list to identify the most effective one or to find suitable solvents for different experimental needs. For example, while DMSO is an excellent solvent, it can be cytotoxic in some cell-based assays, making ethanol a preferable choice if solubility permits.
Recommended Solvent Screening Order
Based on the properties of similar heterocyclic compounds, the following order of solvents is recommended for initial screening:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often the first choice for dissolving novel organic compounds for biological screening.
-
Dichloromethane (DCM): A common solvent for organic synthesis and purification.[8]
-
Acetone: Used in the synthesis of related compounds.[8]
-
Ethanol (EtOH) / Methanol (MeOH): Polar protic solvents that may be suitable and are often preferred for biological assays due to lower toxicity than DMSO.
-
Aqueous Buffers (e.g., PBS): Test solubility in aqueous solutions if the compound is intended for direct use in physiological assays. Solubility is expected to be low.
Stability and Storage of Stock Solutions
-
Short-Term Storage: For daily use, store stock solutions at 4°C to minimize solvent evaporation.
-
Long-Term Storage: For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Light Sensitivity: While specific data is unavailable, it is good practice to protect solutions of novel organic compounds from light by using amber vials or wrapping vials in aluminum foil.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates after cooling. | The solution was saturated at a higher temperature. | Re-warm the solution before use. Alternatively, prepare a more dilute stock solution. |
| Compound "oils out" instead of dissolving. | The compound may be melting or forming a solvate. | Try a different solvent or a solvent mixture. Avoid excessive heating. |
| Inconsistent results in biological assays. | Solvent effects or compound precipitation in aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is low and consistent across all experiments (typically <0.5%). Check for precipitation upon dilution into the aqueous assay buffer. |
Conclusion
This application note provides a comprehensive, empirically-driven protocol for dissolving this compound. By systematically testing a range of common laboratory solvents and employing proper handling techniques, researchers can confidently prepare stock solutions of known concentrations. This foundational step is critical for ensuring the accuracy and reproducibility of subsequent experiments in drug discovery and chemical research.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidin-7-ol.
- Sigma-Aldrich. (2025, August 5).
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide.
- MySkinRecipes. 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
- Koprowska, K., et al. (n.d.).
- PubChem. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795.
- Fisher Scientific. (2010, May 8).
- Quiroga, J., et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Al-Ostath, A., et al. (n.d.).
- Al-Zahrani, H. S., et al. (2021, January 19).
- Stypik, M., et al. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Al-Mousawi, S. M., et al. (n.d.).
- Sigma-Aldrich. This compound | 112581-74-5.
- Daidone, F., et al. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- Lücking, U., et al. (2013, November 15). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed.
Sources
- 1. 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine [myskinrecipes.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 112581-74-5 [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine, as a specific derivative, holds potential as a key intermediate or a final active pharmaceutical ingredient (API). The purity of such compounds is of paramount importance, as impurities can significantly impact biological activity, toxicity, and the overall safety profile of a drug candidate.
This document provides a comprehensive guide to the purification of this compound, intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established purification methodologies for related N-heterocyclic compounds and are designed to be adaptable and scalable to meet various research and development needs. The underlying principles of each technique are explained to empower the user to troubleshoot and optimize the purification process effectively.
Understanding the Target Molecule and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities generated during its synthesis.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃ | [3] |
| Molecular Weight | 161.2 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | [4] |
| Solubility | Expected to have moderate solubility in polar organic solvents. | [4] |
Potential Impurities:
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or a related synthon.[5][6] For this compound, a likely synthetic route involves the reaction of 3-amino-5-methylpyrazole with acetylacetone. Potential impurities may include:
-
Unreacted Starting Materials: 3-amino-5-methylpyrazole and acetylacetone.
-
Regioisomers: Depending on the reaction conditions, regioisomeric pyrazolo[1,5-a]pyrimidine products could form.
-
By-products: Side reactions may lead to the formation of various by-products.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any catalysts or bases, may be present in the crude product.
Purification Strategy Workflow
A multi-step approach is often necessary to achieve high purity. The general workflow for purifying this compound is outlined below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CAS 2369-83-7: 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine [cymitquimica.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets.[1] This scaffold is considered a "privileged structure," as its derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The versatility of the pyrazolo[1,5-a]pyrimidine ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interactions with specific biological targets.[3]
Among the various derivatives, those substituted with small alkyl groups, such as methyl groups, at the 2, 5, and 7 positions are of particular interest. The methyl groups can enhance binding to target proteins through hydrophobic interactions and can improve metabolic stability. Specifically, the 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is an intriguing yet underexplored member of this family. This document provides a detailed guide to the synthesis and potential applications of this compound in drug discovery, with a focus on its likely role as a kinase inhibitor.
Synthesis of this compound
The most common and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between a 3-aminopyrazole and a β-dicarbonyl compound.[4][5] For the synthesis of this compound, the logical precursors are 3-amino-5-methylpyrazole and acetylacetone (2,4-pentanedione).
Synthetic Scheme
Caption: Synthesis of this compound.
Protocol for the Synthesis of this compound
This protocol is based on established procedures for the synthesis of analogous pyrazolo[1,5-a]pyrimidines.
Materials:
-
3-Amino-5-methylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirring
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methylpyrazole (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid to the flask to dissolve the 3-amino-5-methylpyrazole. To this solution, add acetylacetone (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Precipitation and Filtration: The product should precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold water.
-
Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst for the condensation reaction.
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.
-
Excess Acetylacetone: A slight excess of the β-dicarbonyl compound is used to ensure the complete consumption of the limiting reagent, 3-amino-5-methylpyrazole.
-
Neutralization: The neutralization step is crucial to remove the acidic solvent and precipitate the basic pyrazolo[1,5-a]pyrimidine product.
Application in Drug Discovery: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[6][7] The nitrogen atoms in the pyrazole and pyrimidine rings can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[8] This makes this compound a promising candidate for screening against a variety of protein kinases implicated in diseases such as cancer.
Potential Kinase Targets
Derivatives of pyrazolo[1,5-a]pyrimidine have been reported to inhibit a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibition of CDKs, which are key regulators of the cell cycle.[9]
-
B-Raf Kinase: This scaffold has been optimized to yield potent inhibitors of B-Raf, a kinase frequently mutated in melanoma.[8]
-
Pim-1 Kinase: Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of Pim-1 kinase, an attractive target in oncology.[10]
-
Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to highly selective CK2 inhibitors.[7]
Experimental Protocols for Biological Evaluation
1. In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)
This protocol describes a general method to assess the inhibitory activity of this compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the kinase (e.g., recombinant CDK2/Cyclin A), the substrate (e.g., Histone H1), and the assay buffer.
-
Compound Addition: Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Detection: Detect the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on the viability and proliferation of cancer cells.
Workflow Diagram:
Caption: Workflow for an MTT cellular proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate controls.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Data Summary
| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | CDK2, CDK1, CDK9 | 3 nM, 30 nM, 90 nM | [9] |
| Pyrazolo[1,5-a]pyrimidine derivative | B-Raf | Sub-micromolar | [8] |
| Pyrazolo[1,5-a]pyrimidine derivative | Pim-1 | 45 nM | [10] |
| Pyrazolo[1,5-a]pyrimidine derivative | CK2 | 12 nM (KD) | [7] |
Conclusion and Future Directions
This compound represents a synthetically accessible compound with high potential for use in drug discovery, particularly in the development of novel kinase inhibitors. The straightforward synthesis allows for the rapid generation of this core structure, which can then be subjected to a battery of in vitro and cell-based assays to identify its biological targets and therapeutic potential. Further derivatization of this scaffold at other positions (e.g., the 3- and 6-positions) could lead to the development of highly potent and selective modulators of key cellular signaling pathways. This application note provides a solid foundation for researchers to begin exploring the therapeutic utility of this promising heterocyclic compound.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]
-
Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors. PubMed. Available at: [Link]
-
2,5,7-trimethyl-s-triazolo[1,5-a]pyrimidine - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Michigan Tech Digital Commons. Available at: [Link]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. NIH. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available at: [Link]
-
a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. ResearchGate. Available at: [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
-
Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]
-
pyrazolo[1,5-a]pyrimidine, 5,6,7-trimethyl-2-phenyl-. SpectraBase. Available at: [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including kinase inhibition and anticancer properties.[1] this compound, as a specific analogue, is of significant interest in drug discovery and development. Its therapeutic potential necessitates the development of robust and reliable analytical methods to ensure its identity, purity, and quantity in various matrices, from raw materials to final formulations and biological samples.
This comprehensive guide provides detailed application notes and validated protocols for the detection and quantification of this compound. As a Senior Application Scientist, the methodologies presented herein are grounded in established analytical principles and draw upon best practices in the pharmaceutical industry, adhering to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to confidently and accurately analyze this important molecule.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.
| Property | Value/Characteristic | Implication for Analytical Method Development |
| Molecular Formula | C9H11N3 | --- |
| Molecular Weight | 161.21 g/mol | Guides mass spectrometry (MS) parameter settings. |
| Structure | Fused pyrazole and pyrimidine rings with three methyl substituents. | The aromatic and heterocyclic nature suggests good UV absorbance, making UV-based detection in HPLC a viable option. The methyl groups contribute to its lipophilicity. |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, and chloroform.[6] | Dictates the choice of solvents for sample preparation and mobile phases in liquid chromatography. |
| UV-Vis Absorption | Pyrazolo[1,5-a]pyrimidine derivatives typically exhibit strong UV absorption due to their conjugated π-system. | Enables sensitive detection using UV-Vis spectrophotometry or a Diode Array Detector (DAD) in HPLC. |
| Thermal Stability | N-heterocyclic compounds are generally thermally stable. | Suggests that Gas Chromatography (GC) is a feasible analytical technique, provided the compound is sufficiently volatile. |
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the accurate quantification of pharmaceutical compounds.[7] A reverse-phase HPLC method with UV detection is proposed here for the routine analysis of this compound.
Causality Behind Experimental Choices
The selection of a C18 column is based on the non-polar nature of the trimethyl-substituted pyrazolopyrimidine ring, which will interact favorably with the stationary phase. A gradient elution is chosen to ensure the efficient elution of the target analyte while also separating it from potential impurities with different polarities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to achieve good peak shape and ionization efficiency if coupled with a mass spectrometer.
Experimental Protocol: Reverse-Phase HPLC with UV Detection
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
Syringe filters (0.45 µm).
-
Reference standard of this compound.
-
Internal standard (e.g., 2,5-Dimethyl-7-propylpyrazolo[1,5-a]pyrimidine, if available and necessary for the application).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation (as per ICH Q2(R1) Guidelines): [2][3][4]
-
Specificity: Analyze a blank, a placebo (if applicable), the analyte, and a mixture to demonstrate that there is no interference at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by a different analyst on a different day.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and thermally stable compounds.[8] It provides both chromatographic separation and mass spectral data, which is invaluable for structural elucidation and impurity profiling.[9][10]
Causality Behind Experimental Choices
The choice of a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of aromatic heterocyclic compounds. A temperature gradient program is employed to ensure the elution of compounds with a range of boiling points. Electron Ionization (EI) is a standard and robust ionization technique that produces reproducible fragmentation patterns, aiding in structural identification.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium as the carrier gas.
-
GC vials with inserts.
-
Reference standard of this compound.
2. GC-MS Parameters:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Temperature Program | Initial: 100 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
3. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
4. Data Analysis and Interpretation:
-
Retention Time: The retention time of the analyte in the sample should match that of the reference standard.
-
Mass Spectrum: The mass spectrum of the analyte should be compared with a reference spectrum or interpreted based on known fragmentation patterns of pyrimidine derivatives.[2][3][11]
Predicted Mass Fragmentation Pattern
The EI mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 161. The fragmentation is likely to proceed through the loss of a methyl radical (-CH3) to form a stable ion at m/z 146. Subsequent fragmentation may involve the cleavage of the pyrimidine ring, leading to characteristic ions.
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Spectroscopic Characterization
Spectroscopic techniques are essential for the initial identification and structural confirmation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Principle: The conjugated aromatic system of the pyrazolo[1,5-a]pyrimidine core absorbs UV radiation at characteristic wavelengths.
-
Protocol: Dissolve a small amount of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Record the spectrum from 200 to 400 nm. The spectrum is expected to show strong absorption bands, which can be used for qualitative identification and to determine the optimal wavelength for HPLC detection.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: Provides information about the functional groups present in the molecule.
-
Protocol: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film. Characteristic peaks for C-H stretching of the methyl groups and aromatic rings, as well as C=N and C=C stretching vibrations of the heterocyclic rings, are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of organic molecules.
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Expect distinct signals for the three methyl groups and the protons on the pyrazole and pyrimidine rings. The chemical shifts and coupling patterns will be characteristic of the structure.
-
¹³C NMR: Expect signals for each of the nine carbon atoms, with chemical shifts indicative of their electronic environment (aromatic, methyl).
-
Workflow Visualization
Caption: Overall analytical workflow for this compound.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and characterization of this compound. The combination of HPLC for accurate quantification and GC-MS for definitive identification and impurity profiling, supported by spectroscopic techniques for structural confirmation, ensures a comprehensive analytical strategy. Adherence to the principles of method validation outlined herein will guarantee the generation of reliable and reproducible data, which is paramount in research, development, and quality control within the pharmaceutical industry.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
- International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved January 12, 2026, from [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). JOCPR. Retrieved January 12, 2026, from [Link]
-
Impurity Profiling and Quality Assurance in Pharmaceutical Products. (n.d.). Walsh Medical Media. Retrieved January 12, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved January 12, 2026, from [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). ijcpr.com. Retrieved January 12, 2026, from [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. Retrieved January 12, 2026, from [Link]
-
MASS SPECTRA OF NITROGEN HETEROCYCLES. (n.d.). publish.csiro.au. Retrieved January 12, 2026, from [Link]
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Mass Spectra of New Heterocycles: XXIV.1 Electron Impact and Chemical Ionization Study of Methyl N-[3-Alkoxy. (n.d.). ProQuest. Retrieved January 12, 2026, from [Link]
-
Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. (n.d.). ProQuest. Retrieved January 12, 2026, from [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024, February 27). AIP Publishing. Retrieved January 12, 2026, from [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007, February 23). PubMed. Retrieved January 12, 2026, from [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. Retrieved January 12, 2026, from [Link]
-
A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis. (2013, February 15). PubMed. Retrieved January 12, 2026, from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved January 12, 2026, from [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. (n.d.). . Retrieved January 12, 2026, from [Link]
-
Gradient Design and Development. (2020, March 12). Agilent. Retrieved January 12, 2026, from [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf. Retrieved January 12, 2026, from [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex. Retrieved January 12, 2026, from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.). i2analytical.com. Retrieved January 12, 2026, from [Link]
-
How to choose an HPLC internal standard?. (2014, February 27). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (2015, April 1). Chromatography Online. Retrieved January 12, 2026, from [Link]
-
Liquid Chromatography | How to Use Internal Standards. (2024, December 16). Mason Technology. Retrieved January 12, 2026, from [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
-
Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
What about nitrogen? Using nitrogen as a carrier gas during the analysis of petroleum biomarkers by gas chromatography mass spectrometry. (2023, May 24). PubMed. Retrieved January 12, 2026, from [Link]
-
Use of Nitrogen as an Alternative Carrier Gas to Helium for GC- MS/MS with APGC Technology for the Determination of Pesticide Residues in Food. (n.d.). Waters Corporation. Retrieved January 12, 2026, from [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023, September 12). MDPI. Retrieved January 12, 2026, from [Link]9/28/18/6584)
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. article.sapub.org [article.sapub.org]
- 5. connectsci.au [connectsci.au]
- 6. pubs.aip.org [pubs.aip.org]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. selectscience.net [selectscience.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Versatile Research Tool, Featuring 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of the pyrazolo[1,5-a]pyrimidine scaffold. While we will use the basic structure of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine as a reference point, the application notes and protocols described herein are derived from studies on various functionalized derivatives of the pyrazolo[1,5-a]pyrimidine core. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative references.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] This privileged scaffold is a cornerstone in the design of combinatorial libraries for drug discovery due to its synthetic accessibility and the ease with which its periphery can be modified.[1][2] The core structure consists of a pyrazole ring fused to a pyrimidine ring, which imparts unique electronic and steric properties that are conducive to interactions with a wide array of biological targets.[3]
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[3] The versatility of this scaffold allows for fine-tuning of its pharmacological properties through substitutions at various positions, primarily at the 2, 3, 5, 6, and 7-positions.[2]
While this guide focuses on the broader applications of the pyrazolo[1,5-a]pyrimidine scaffold, this compound serves as a fundamental, unfunctionalized representation of this class of compounds. The protocols and applications detailed below have been established for various substituted pyrazolo[1,5-a]pyrimidines and should be adapted and validated for specific analogs like the trimethylated version.
Application as Kinase Inhibitors
A predominant application of the pyrazolo[1,5-a]pyrimidine scaffold is in the development of protein kinase inhibitors.[4][5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed to target a range of kinases, including Pim-1, Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-Kinases (PI3Ks).[4][6][7]
Mechanism of Kinase Inhibition
Many pyrazolo[1,5-a]pyrimidine-based inhibitors function as ATP-competitive inhibitors.[5] They achieve this by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The planar nature of the fused ring system allows it to mimic the purine core of ATP, while substituents at various positions can form specific hydrogen bonds and hydrophobic interactions with amino acid residues in the ATP-binding site, leading to high affinity and selectivity.
Protocol: In Vitro Kinase Inhibition Assay (Example: Pim-1 Kinase)
This protocol is adapted from studies on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors.[4][6][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a this compound analog) against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Fluorescently labeled peptide substrate (e.g., a derivative of BAD)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation:
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the diluted test compound to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Add 10 µL of the Pim-1 kinase solution (at a pre-determined optimal concentration) to all wells except the negative control wells.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a solution containing the peptide substrate and ATP to all wells to initiate the reaction. The final concentrations of substrate and ATP should be at their respective Km values to ensure competitive inhibition kinetics.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 25 µL of a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Representative Kinase Inhibition Data
The following table summarizes the inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against different kinases, as reported in the literature.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines | Pim-1 | 45 | [4] |
| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 | 24.8 | [1] |
| 5-Azabicyclohexane-substituted PP | TrkA | 3 | [10] |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 | [8] |
| Pyrazolo[1,5-a]pyrimidine derivatives | TTK | 0.1 | [10][11] |
Signaling Pathway Diagram
The following diagram illustrates the role of Pim-1 kinase in cell survival, a pathway that can be targeted by pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: Pim-1 Signaling Pathway and Inhibition.
Application as Fluorescent Probes
The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core also makes it an attractive scaffold for the development of fluorescent molecules.[12][13] These compounds can exhibit tunable photophysical properties, making them suitable for applications in cellular imaging and as chemosensors.[12][13][14][15]
Principles of Fluorescence
The fluorescence of pyrazolo[1,5-a]pyrimidines arises from an intramolecular charge transfer (ICT) process.[12] The absorption and emission wavelengths, as well as the quantum yield, can be modulated by the introduction of electron-donating or electron-withdrawing groups at different positions on the scaffold.[12][13]
Protocol: Characterization of Photophysical Properties
This protocol provides a general workflow for evaluating the fluorescent properties of a novel pyrazolo[1,5-a]pyrimidine derivative.
Objective: To determine the absorption maximum (λ_abs), emission maximum (λ_em), molar absorptivity (ε), and fluorescence quantum yield (Φ_F) of a test compound.
Materials:
-
Test compound
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ_F = 0.54)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare a series of dilutions in the desired spectroscopic solvents to achieve an absorbance in the range of 0.01-0.1 at the absorption maximum.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the compound in each solvent from 200 to 800 nm.
-
Determine the absorption maximum (λ_abs).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum to determine the emission maximum (λ_em).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the test compound and the quantum yield standard. Ensure the absorbance of both solutions is below 0.1 to avoid inner filter effects.
-
Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Representative Photophysical Data
The following table presents photophysical data for a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.[12]
| Substituent at C7 | λ_abs (nm) | λ_em (nm) | ε (M⁻¹cm⁻¹) | Φ_F |
| 4-Pyridyl | 368 | 450 | 15,300 | 0.63 |
| Phenyl | 362 | 430 | 12,500 | 0.45 |
| 4-Methoxyphenyl | 375 | 445 | 20,593 | 0.97 |
| 4-Nitrophenyl | 432 | 580 | 3,320 | 0.01 |
Experimental Workflow Diagram
This diagram outlines the workflow for the synthesis and application of a pyrazolo[1,5-a]pyrimidine-based fluorescent probe for cellular imaging.
Caption: Workflow for Fluorescent Probe Development.
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
The synthesis of pyrazolo[1,5-a]pyrimidines is typically achieved through the cyclocondensation reaction of 3-amino-pyrazoles with 1,3-bielectrophilic compounds.[2] This versatile approach allows for the introduction of various substituents at positions 2, 5, 6, and 7.[2] Microwave-assisted synthesis has been shown to be an efficient method for the preparation of these compounds, often leading to higher yields and shorter reaction times.[3]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile tool for researchers in drug discovery and chemical biology. Its utility as a core structure for potent and selective kinase inhibitors is well-established, with several derivatives showing promise in preclinical studies. Furthermore, its potential as a tunable fluorophore opens up exciting avenues for the development of novel imaging agents and sensors.
Future research should continue to explore the vast chemical space around this scaffold to identify new derivatives with improved potency, selectivity, and pharmacokinetic properties. For compounds like this compound, systematic biological evaluation is warranted to uncover its potential as a research tool. The protocols and data presented in this guide provide a solid foundation for initiating such investigations.
References
- Xu, Y., Brenning, B. G., Kultgen, S. G., Foulks, J. M., Clifford, A., Lai, S., ... & Ho, K. K. (2015). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS medicinal chemistry letters, 6(1), 63-67.
-
Xu, Y., Brenning, B. G., Kultgen, S. G., Foulks, J. M., Clifford, A., Lai, S., ... & Ho, K. K. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link]
- Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2022).
- Xu, Y., Brenning, B. G., Kultgen, S. G., Foulks, J. M., Clifford, A., Lai, S., ... & Ho, K. K. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS medicinal chemistry letters, 6(1), 63-67.
- Lee, H., Kim, S., Park, S. J., Kim, J., & Kim, Y. (2019). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets.
- Zhang, Y., Li, D., Wang, Y., Zhang, J., Li, J., Wang, Y., ... & Chen, J. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. European journal of medicinal chemistry, 202, 112519.
- Gutierrez-Useche, J. P., Ochoa-Puentes, C., Tello, M., Jaramillo, C. A., Castillo, J. C., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC advances, 10(63), 38435-38445.
- [No specific reference for this number in the provided search results]
- Liu, Y., Laufer, R., Patel, N. K., Ng, G., Sampson, P. B., Li, S. W., ... & Pauls, H. W. (2016). Discovery of pyrazolo[1,5-a]pyrimidine TTK inhibitors: CFI-402257 is a potent, selective, bioavailable anticancer agent. ACS medicinal chemistry letters, 7(7), 671-675.
-
Gutierrez-Useche, J. P., Ochoa-Puentes, C., Tello, M., Jaramillo, C. A., Castillo, J. C., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(63), 38435-38445. [Link]
- [No specific reference for this number in the provided search results]
- Lee, H., Kim, S., Park, S. J., Kim, J., & Kim, Y. (2019). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets.
- [No specific reference for this number in the provided search results]
- Liu, H., et al. (2019).
- Afor, E. K., Udenze, O. A., Okoro, U. C., Onoabedje, E. A., & Lamo, D. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(38), 26685-26710.
- [No specific reference for this number in the provided search results]
- Afor, E. K., Udenze, O. A., Okoro, U. C., Onoabedje, E. A., & Lamo, D. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 13(38), 26685-26710.
- Castillo, J. C., Rivera, D. G., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4945.
- Singh, P., Kaur, M., & Singh, J. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
Sources
- 1. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.
I. Synthesis Overview: The Fundamentals
The synthesis of this compound is most commonly achieved through the cyclocondensation reaction of 3-amino-5-methylpyrazole with acetylacetone (2,4-pentanedione).[1][2] This reaction is a cornerstone for creating the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its wide range of biological activities.[3][4]
The reaction proceeds via a nucleophilic attack of the amino group of the pyrazole on one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to form the final aromatic product. The regioselectivity of this reaction is a critical aspect, with the exocyclic primary amino group of the aminopyrazole being more nucleophilic than the endocyclic amino group, leading to the desired isomer.[5]
II. Troubleshooting Guide: Addressing Common Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields are a frequent challenge in this synthesis and can stem from several factors. Here’s a systematic approach to troubleshooting:
A. Incomplete Reaction:
-
Causality: The reaction may not be reaching completion due to insufficient reaction time or inadequate temperature. The cyclocondensation and subsequent dehydration steps require sufficient energy to overcome the activation barriers.
-
Solution:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials (3-amino-5-methylpyrazole and acetylacetone).
-
Increase reaction time: If starting material is still present after the initial reaction time, extend the reflux period in increments of 1-2 hours and monitor by TLC.
-
Optimize temperature: Ensure the reaction mixture is maintained at the appropriate reflux temperature of the chosen solvent. For instance, if using ethanol, the temperature should be around 78°C.
-
B. Side Reactions and Impurity Formation:
-
Causality: The formation of side products is a major contributor to low yields. A common side reaction involves the self-condensation of acetylacetone or the formation of isomeric pyrazolo[1,5-a]pyrimidine products under certain conditions. The presence of excess aldehyde impurities can also lead to the formation of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane derivatives.[1]
-
Solution:
-
Control stoichiometry: Use a precise 1:1 molar ratio of 3-amino-5-methylpyrazole to acetylacetone. An excess of either reactant can promote side reactions.
-
Purify reagents: Ensure the purity of your starting materials. Acetylacetone, in particular, can contain acidic impurities that can catalyze unwanted side reactions. Consider distilling it before use.
-
Solvent choice: The choice of solvent can influence the reaction pathway. While alcohols like ethanol are common, exploring other solvents like acetic acid can sometimes improve yields by promoting the dehydration step.[6]
-
C. Product Loss During Work-up and Purification:
-
Causality: Significant amounts of the desired product can be lost during the extraction and purification steps. The product has moderate polarity and may not fully precipitate or may be partially soluble in the wash solutions.
-
Solution:
-
Optimize precipitation: After the reaction is complete, cool the reaction mixture slowly to room temperature and then in an ice bath to maximize the precipitation of the product.
-
Minimize washes: Use minimal amounts of cold solvent for washing the crude product to reduce losses due to solubility.
-
Recrystallization solvent: Choose an appropriate solvent for recrystallization. A good solvent system will dissolve the product at high temperatures but have low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Question 2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. How can I identify the major byproduct and minimize its formation?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying the major byproduct is key to optimizing the reaction conditions to suppress its formation.
A. Identifying the Byproduct:
-
Characterization: Isolate the major byproduct using column chromatography. Once isolated, characterize it using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Common Byproducts: A likely byproduct is the isomeric 3,5,7-trimethylpyrazolo[1,5-a]pyrimidine, which can form if the cyclization occurs at the other nitrogen of the pyrazole ring. Another possibility is the formation of a partially cyclized intermediate that has not fully dehydrated.
B. Minimizing Byproduct Formation:
-
Catalyst Control: The choice and amount of catalyst can significantly influence the regioselectivity of the reaction.
-
Acid Catalysis: Using a catalytic amount of a protic acid, such as acetic acid or a few drops of sulfuric acid, can promote the desired cyclization and dehydration pathway, leading to higher yields of the target compound.[3]
-
Base Catalysis: In some cases, a base can be used, but this may lead to a different isomeric product. It is crucial to screen different catalysts to find the optimal conditions for your specific setup.
-
-
Temperature Control: Running the reaction at a lower temperature for a longer period can sometimes favor the formation of the thermodynamically more stable product and reduce the formation of kinetic byproducts.
Question 3: My final product is difficult to purify and has a persistent color. What purification strategies do you recommend?
Answer:
Purification challenges often arise from the presence of closely related impurities or colored byproducts.
A. Recrystallization:
-
Solvent Screening: This is the most common and effective method for purifying solid organic compounds. Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization. A good starting point is ethanol, methanol, or ethyl acetate.
-
Activated Carbon: If your product has a persistent color, it may be due to the presence of highly conjugated, colored impurities. Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb these impurities. Be cautious not to add too much, as it can also adsorb your product.
B. Column Chromatography:
-
Stationary and Mobile Phase: If recrystallization is ineffective, column chromatography is the next logical step. Use silica gel as the stationary phase and a solvent system of increasing polarity as the mobile phase. A good starting point for the eluent is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
Gradient Elution: A gradient elution will likely be necessary to separate the desired product from closely eluting impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction?
While the reaction can proceed without a catalyst, using a catalytic amount of an acid like glacial acetic acid or a few drops of a stronger acid like sulfuric acid is often beneficial.[3] The acid protonates the carbonyl oxygen of acetylacetone, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the aminopyrazole.
Q2: Can I use microwave irradiation to speed up the reaction?
Yes, microwave-assisted synthesis has been shown to be an effective method for the preparation of pyrazolo[1,5-a]pyrimidine derivatives, often leading to reduced reaction times and improved yields.[3][7]
Q3: What are the key characterization peaks I should look for to confirm the structure of this compound?
-
¹H NMR: You should expect to see three distinct singlets for the three methyl groups. The chemical shifts will be in the aromatic and aliphatic regions. You will also see signals for the aromatic protons on the pyrimidine and pyrazole rings.
-
¹³C NMR: The spectrum will show distinct signals for the three methyl carbons and the carbons of the fused heterocyclic ring system.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₁N₃, MW = 161.21 g/mol ).
Q4: Are there any safety precautions I should be aware of?
-
Acetylacetone: It is a flammable liquid and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3-Amino-5-methylpyrazole: This compound can be harmful if swallowed or inhaled. Avoid creating dust and handle it in a fume hood.
-
Acids: Strong acids like sulfuric acid are corrosive. Handle with extreme care.
IV. Experimental Protocols & Data
Standard Synthesis Protocol
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-methylpyrazole (1.0 eq) and ethanol (10 mL/g of aminopyrazole).
-
Stir the mixture until the aminopyrazole is fully dissolved.
-
Add acetylacetone (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Summary Table
| Condition | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetic Acid | Ethanol | 5 | ~85 | [General Protocol] |
| 2 | None | Water | 0.5 | ~70 | [1] |
| 3 | Microwave | Water | 1.67 | ~75 | [1] |
V. Visualizing the Process
Reaction Mechanism
Caption: The reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
VI. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
-
Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. French-Ukrainian Journal of Chemistry.
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI.
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
-
(PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate.
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Prepared by: Senior Application Scientist, Advanced Organic Synthesis Division
Welcome to the technical support center for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this important heterocyclic scaffold. We have compiled a series of troubleshooting guides and frequently asked questions based on common challenges reported in the literature and our extensive experience with pyrazolo[1,5-a]pyrimidine chemistry. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your synthetic endeavors.
The primary and most direct route to this compound involves the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound. Specifically, the reaction of 3-amino-4-methylpyrazole with acetylacetone (2,4-pentanedione) is the most common approach. While seemingly straightforward, this reaction is susceptible to issues related to reaction conditions, purity of starting materials, and product isolation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: Low or No Product Yield
"I am attempting the synthesis of this compound from 3-amino-4-methylpyrazole and acetylacetone in ethanol with an acid catalyst, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?"
Answer:
Low or no yield in this condensation reaction is a common hurdle that can often be traced back to several key factors, ranging from the reaction kinetics to the integrity of your reagents. Let's break down the likely culprits and the corresponding corrective actions.
Causality Analysis:
The formation of the pyrazolo[1,5-a]pyrimidine core proceeds through a two-step sequence: initial condensation to form an enamine or imine intermediate, followed by an intramolecular cyclization and dehydration. Each of these steps has specific requirements that, if not met, can stall the reaction.
-
Ineffective Catalysis: The reaction typically requires an acid catalyst to activate the carbonyl groups of acetylacetone, facilitating nucleophilic attack by the aminopyrazole.[1] An inappropriate choice or amount of catalyst can lead to a sluggish reaction. While strong mineral acids like H₂SO₄ can be used, they can sometimes lead to side reactions.[1] Glacial acetic acid is often a milder and effective alternative.
-
Reaction Temperature and Time: Like many condensation reactions, this process is temperature-dependent. Insufficient thermal energy can prevent the reaction from overcoming the activation energy barrier for both the initial condensation and the final dehydration step. Conversely, excessively high temperatures might promote side reactions or decomposition.
-
Purity of Starting Materials:
-
3-Amino-4-methylpyrazole: This starting material can be susceptible to oxidation or may contain impurities from its synthesis. The amino group's nucleophilicity is critical for the initial reaction step.
-
Acetylacetone: Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms. While this doesn't typically inhibit the reaction, old or improperly stored acetylacetone can contain aldol condensation byproducts or be hydrated, which can interfere with the reaction.
-
-
Solvent Choice: While ethanol is a common solvent, its polarity and boiling point might not be optimal for all setups. The presence of water, even in small amounts, can hinder the dehydration step.
Troubleshooting Protocol:
Here is a systematic approach to diagnosing and solving the low-yield issue:
Step 1: Verify Starting Material Quality
-
Confirm the identity and purity of your 3-amino-4-methylpyrazole via ¹H NMR and melting point analysis.
-
Use freshly distilled acetylacetone for the reaction.
Step 2: Optimize Reaction Conditions
-
Catalyst: If using a strong acid, ensure it's added cautiously. We recommend starting with glacial acetic acid (approximately 10% v/v) as the catalyst and solvent.
-
Temperature: Refluxing the reaction mixture is generally required. Ensure your heating apparatus maintains a consistent and appropriate temperature. Microwave-assisted synthesis has also been shown to be effective in accelerating this type of cyclization and can be a valuable alternative if available.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.
Step 3: Implement a Stepwise Protocol
For a more controlled approach, consider the following detailed experimental procedure:
-
To a solution of 3-amino-4-methylpyrazole (1 equivalent) in glacial acetic acid, add acetylacetone (1.1 equivalents).
-
Heat the mixture to reflux (around 118 °C for acetic acid) and monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Below is a workflow diagram to guide your troubleshooting process for low yield:
graph Low_Yield_Troubleshooting { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
Start [label="Low/No Product Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Verify Starting Material Purity\n(NMR, MP, Fresh Reagents)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Conditions [label="Optimize Reaction Conditions", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Monitor_Reaction [label="Monitor Reaction Progress (TLC)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Check Work-up & Isolation Procedure", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Persistent Low Yield", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Check_SM; Check_SM -> Optimize_Conditions [label="Purity Confirmed"]; Optimize_Conditions -> Monitor_Reaction [label="Adjust Catalyst, Temp, Solvent"]; Monitor_Reaction -> Workup [label="Reaction Complete"]; Workup -> Success [label="Product Isolated"]; Workup -> Optimize_Conditions [label="Product Lost?", style=dashed]; Monitor_Reaction -> Optimize_Conditions [label="Reaction Stalled", style=dashed]; Check_SM -> Failure [label="Impure Materials"]; Optimize_Conditions -> Failure [label="No Improvement"]; }
Troubleshooting workflow for low product yield.Question 2: Formation of Multiple Products and Purification Difficulties
"My reaction is producing the desired product, but I am also observing several side products, making purification by column chromatography or recrystallization challenging. What are these impurities, and how can I suppress their formation?"
Answer:
The formation of multiple products is indicative of competing reaction pathways. In the synthesis of this compound, the primary challenge is ensuring the regioselectivity of the cyclization.
Causality Analysis:
The key reactants, 3-amino-4-methylpyrazole and acetylacetone, both possess multiple reactive sites, which can lead to undesired products if the reaction conditions are not carefully controlled.
-
Isomeric Products: While the reaction of 3-amino-4-methylpyrazole with the symmetric acetylacetone should theoretically lead to a single pyrazolo[1,5-a]pyrimidine isomer, impurities in the starting aminopyrazole or side reactions of acetylacetone could lead to other heterocyclic products.
-
Self-Condensation of Acetylacetone: Under certain conditions (particularly basic), acetylacetone can undergo self-condensation, leading to polymeric or resinous materials that can complicate purification.
-
Incomplete Reaction: The presence of unreacted starting materials or reaction intermediates (e.g., the initial enamine adduct) will also lead to a complex product mixture.
Troubleshooting Protocol:
To enhance the selectivity and simplify the product mixture, consider the following adjustments:
Step 1: Control the Stoichiometry
-
Use a slight excess (1.1 to 1.2 equivalents) of acetylacetone to ensure the complete consumption of the limiting 3-amino-4-methylpyrazole. This can help drive the reaction to completion and reduce the number of starting material-related impurities.
Step 2: Optimize the Catalyst and Solvent System
-
As mentioned previously, using glacial acetic acid as both the catalyst and solvent often provides a clean reaction. The acidic environment favors the desired cyclization pathway over potential side reactions.[1]
-
Avoid basic conditions, which can promote the self-condensation of acetylacetone.
Step 3: Refine the Purification Strategy
-
Recrystallization: this compound is typically a crystalline solid. A carefully chosen solvent system for recrystallization is often the most effective purification method. Experiment with different solvents, such as ethanol, isopropanol, or mixtures with water, to find conditions that selectively precipitate the desired product.
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a viable option. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for the separation of the desired product from less polar impurities and more polar starting materials or byproducts.
Reaction Parameter Summary:
| Parameter | Recommended Condition | Rationale |
| Reactants | 3-amino-4-methylpyrazole, Acetylacetone | Forms the pyrazolo[1,5-a]pyrimidine core. |
| Stoichiometry | 1 : 1.1 (Aminopyrazole : Acetylacetone) | Ensures complete conversion of the aminopyrazole. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst, promoting clean cyclization. |
| Temperature | Reflux (approx. 118 °C) | Provides sufficient energy for condensation and dehydration. |
| Catalyst | Glacial Acetic Acid (as solvent) | Mildly acidic conditions favor the desired reaction pathway.[1] |
| Work-up | Precipitation in ice-water, neutralization | Isolates the crude product from the acidic solvent. |
| Purification | Recrystallization (e.g., from Ethanol/Water) | Highly effective for obtaining pure, crystalline product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the pyrazolo[1,5-a]pyrimidine ring in this synthesis?
A1: The reaction is a classic condensation-cyclization sequence. It begins with the nucleophilic attack of the exocyclic amino group of 3-amino-4-methylpyrazole on one of the carbonyl carbons of acetylacetone. This is followed by dehydration to form an enamine intermediate. Subsequently, an intramolecular nucleophilic attack by the endocyclic nitrogen of the pyrazole ring onto the remaining carbonyl group occurs, forming a bicyclic intermediate. A final dehydration step then yields the aromatic this compound system.
Here is a diagram illustrating the general reaction mechanism:
General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while the condensation with acetylacetone is the most direct method, other 1,3-bielectrophiles can be used. For instance, reactions with β-ketoesters or α,β-unsaturated ketones could also yield the pyrazolo[1,5-a]pyrimidine core, although this would result in different substitution patterns.[1][2] Additionally, multi-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound represent another versatile strategy for accessing this scaffold, though this would also lead to different derivatives.[1][2]
Q3: How can I confirm the structure of my final product?
A3: A combination of standard spectroscopic techniques is essential for unambiguous structure confirmation.
-
¹H NMR: You should expect to see three distinct singlets for the three methyl groups, as well as signals for the two protons on the heterocyclic rings.
-
¹³C NMR: This will show the expected number of carbon signals, including those for the methyl groups and the aromatic carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (161.21 g/mol ).
-
Infrared (IR) Spectroscopy: The disappearance of N-H and C=O stretches from the starting materials and the appearance of aromatic C-H and C=N stretches are indicative of product formation.
Q4: What are the primary safety precautions for this synthesis?
A4: Standard laboratory safety protocols should be followed.
-
Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetylacetone: Flammable and an irritant. Handle in a fume hood.
-
Heating: The use of a heating mantle with a stirrer and a reflux condenser is recommended to control the reaction temperature and prevent the release of flammable vapors.
References
-
Boruah, M., & Sikdar, S. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link][1][3]
-
Gutarra, M. L., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link][2]
-
Chen, Y., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][4][5]
-
Sujayev, A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research. Available at: [Link]
-
Glukhacheva, V. S., et al. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega. Available at: [Link][6][7]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Drawing from established literature and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction: The Versatility of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] They are recognized as key pharmacophores in a range of therapeutic agents, including kinase inhibitors for cancer therapy.[3][4][5] The synthetic versatility of this scaffold allows for extensive structural modifications, making it a valuable tool in drug discovery and development.[1] However, like any synthesis, the path to the desired pyrazolo[1,5-a]pyrimidine can be fraught with challenges, from low yields to issues with regioselectivity. This guide aims to provide rational solutions to these common problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and offering actionable solutions.
Question 1: Why is the yield of my pyrazolo[1,5-a]pyrimidine synthesis unexpectedly low?
Low yields can stem from several factors, including incomplete reactions, competing side reactions, or product degradation. Here’s a systematic approach to diagnosing and resolving this issue.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature:
-
Explanation: The cyclocondensation reaction that forms the pyrazolo[1,5-a]pyrimidine core often requires sufficient thermal energy to overcome the activation barrier. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.
-
Solution: Systematically screen a range of temperatures. For many traditional syntheses involving 5-aminopyrazoles and β-dicarbonyl compounds, refluxing in a suitable solvent like acetic acid or ethanol is a good starting point.[3] Consider employing microwave-assisted synthesis, which can often reduce reaction times and improve yields by providing efficient and uniform heating.[3][6]
-
-
Incorrect Choice of Catalyst or Solvent:
-
Explanation: The choice of acid or base catalyst can significantly influence the reaction rate and equilibrium. The solvent plays a crucial role in solubilizing reactants and stabilizing transition states.
-
Solution: If using an acid catalyst, options like sulfuric acid in acetic acid have proven effective.[3] For base-catalyzed reactions, especially those involving Michael additions, bases like potassium hydroxide can be utilized.[5] The solvent should be chosen based on the solubility of your specific reactants; common choices include ethanol, acetic acid, and toluene.[5][7]
-
-
Purity of Starting Materials:
-
Explanation: Impurities in your 5-aminopyrazole or 1,3-bielectrophilic starting materials can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.
-
Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Verify their identity and purity by NMR and melting point analysis.
-
Question 2: How can I control the regioselectivity of the reaction to obtain the desired isomer?
The reaction between a 5-aminopyrazole and an unsymmetrical 1,3-bielectrophile can potentially lead to the formation of two different regioisomers. Controlling this selectivity is a common challenge.
Factors Influencing Regioselectivity and Control Strategies:
-
Nature of the β-Dicarbonyl Compound:
-
Explanation: The electronic and steric properties of the substituents on the β-dicarbonyl compound can direct the initial nucleophilic attack from either the exocyclic or endocyclic nitrogen of the 5-aminopyrazole.
-
Strategy: The use of cyclic β-dicarbonyl compounds has been shown to lead to regioselective formation of specific isomers.[3] For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone can regioselectively yield cyclopentapyrazolo[1,5-a]pyrimidines.[3]
-
-
Reaction Conditions:
-
Explanation: The choice of solvent and catalyst can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.
-
Strategy: A study by Fu and co-workers demonstrated that by carefully controlling the stoichiometry and heating conditions of the reaction between an aminopyrazole and diethyl malonate, one can selectively favor one regioisomer over the other.[1] Experimenting with different acid and base catalysts, as well as varying the reaction temperature, can help in optimizing for the desired isomer.
-
-
Substitution on the Aminopyrazole:
-
Explanation: The electronic nature of the substituents on the 5-aminopyrazole ring can alter the nucleophilicity of the two nitrogen atoms involved in the cyclization, thus influencing the regiochemical outcome.
-
Strategy: While often dictated by the target molecule, being aware of the electronic effects of your pyrazole substituents can help predict the likely major isomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyrimidines?
The most prevalent and versatile method is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic compound.[1] Common biselectrophiles include β-dicarbonyl compounds, α,β-unsaturated ketones, and their synthetic equivalents.[3][5] Other notable methods include three-component reactions and microwave-assisted organic synthesis (MAOS), which often offer advantages in terms of efficiency and green chemistry.[2][3]
Q2: What are the typical purification methods for pyrazolo[1,5-a]pyrimidines?
Purification is most commonly achieved through column chromatography on silica gel.[8] The choice of eluent system will depend on the polarity of your compound but mixtures of ethyl acetate and hexanes are a common starting point. Recrystallization is also a viable option for obtaining highly pure material, particularly when a suitable solvent system can be identified.[1]
Q3: Can microwave irradiation improve my synthesis?
Yes, microwave-assisted synthesis has been shown to be a powerful tool for the synthesis of pyrazolo[1,5-a]pyrimidines.[3] It can significantly reduce reaction times, improve yields, and in some cases, enhance regioselectivity.[6] For instance, microwave irradiation has been successfully used in the solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles.[3]
Q4: Are there any "green" synthetic approaches for pyrazolo[1,5-a]pyrimidines?
Indeed, the principles of green chemistry are being increasingly applied to the synthesis of these heterocycles. This includes the use of ultrasonic irradiation in aqueous ethanol, which serves as a more environmentally benign approach.[9] Additionally, one-pot reactions and multicomponent reactions that minimize waste and improve atom economy are gaining traction.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-Hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidines
This protocol is a general guideline and may require optimization for your specific substrates.
-
To a solution of the appropriate 5-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add ethyl acetoacetate (1.2 mmol).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
| Reagent | Molar Equiv. |
| 5-Aminopyrazole | 1.0 |
| Ethyl Acetoacetate | 1.2 |
| Glacial Acetic Acid | - |
Protocol 2: Microwave-Assisted Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines
This protocol is adapted from methodologies that utilize microwave irradiation for enhanced reaction efficiency.[6]
-
In a microwave-safe vessel, combine the appropriate β-enaminone (0.5 mmol) and 3-methyl-1H-pyrazol-5-amine (0.5 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 180 °C for 15-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel to room temperature.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel.
Visualizing the Synthesis and Troubleshooting Logic
General Reaction Mechanism
Caption: General reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Workflow for Low Yield
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the synthesis, handling, storage, and experimental use of this compound. The information provided is based on established principles of heterocyclic chemistry and data available for the broader pyrazolo[1,5-a]pyrimidine class of molecules.
I. Synthesis and Purification Troubleshooting
The synthesis of this compound is typically straightforward, primarily through the condensation of a 3-aminopyrazole with a β-dicarbonyl compound. However, side reactions and purification challenges can arise.
Frequently Asked Questions (FAQs):
Q1: My synthesis of this compound resulted in a low yield and a complex mixture of products. What are the likely side reactions?
A1: The primary synthetic route involves the reaction of 3-methyl-1H-pyrazol-5-amine with acetylacetone (2,4-pentanedione). While generally efficient, several side reactions can occur, leading to reduced yields and impurities:
-
Regioisomer Formation: The reaction between an unsymmetrical β-dicarbonyl compound and an aminopyrazole can potentially lead to the formation of regioisomers. Although acetylacetone is symmetrical, incomplete reactions or the presence of other reactive species could lead to unexpected products.
-
Self-condensation of Acetylacetone: Under certain conditions, particularly with strong bases or high temperatures, acetylacetone can undergo self-condensation, leading to a variety of byproducts.
-
Incomplete Cyclization: The reaction proceeds through a vinylogous amide intermediate. Incomplete cyclization can leave this intermediate in the reaction mixture, which can be difficult to remove.
-
Oxidation: The pyrazolo[1,5-a]pyrimidine core, while generally stable, can be susceptible to oxidation under harsh reaction conditions, especially in the presence of air at high temperatures.
To mitigate these issues, it is crucial to control the reaction temperature and stoichiometry carefully. Using a mild acidic catalyst, such as acetic acid, can promote the desired cyclization while minimizing side reactions.
Q2: I am having difficulty purifying this compound. What are the recommended methods?
A2: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: Ethanol is often a suitable solvent for the recrystallization of pyrazolo[1,5-a]pyrimidine derivatives[1]. Other potential solvents to explore include isopropanol, acetonitrile, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the specific impurities present. It is advisable to perform small-scale solubility tests to identify the optimal solvent system.
-
Column Chromatography: For more challenging separations, silica gel column chromatography is effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, can effectively separate the desired product from starting materials and byproducts.
A general protocol for purification is as follows:
| Step | Procedure |
| 1 | Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol). |
| 2 | If impurities are present, hot filter the solution to remove any insoluble material. |
| 3 | Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. |
| 4 | Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. |
| 5 | Dry the crystals under vacuum to remove residual solvent. |
II. Handling and Storage Guidelines
Proper handling and storage are critical to maintain the integrity of this compound.
Frequently Asked Questions (FAQs):
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from light and moisture. Storage at room temperature is generally acceptable for the solid form[2]. For extended storage, refrigeration (2-8 °C) is recommended.
Q4: Are there any specific incompatibilities I should be aware of when handling this compound?
A4: Yes, based on general safety data for related compounds, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.
III. In-Solution Stability
The stability of this compound in solution is a critical consideration for experimental work.
Frequently Asked Questions (FAQs):
Q5: How stable is this compound in common organic solvents?
A5: While specific data for this compound is limited, pyrazolo[1,5-a]pyrimidines generally exhibit good stability in common aprotic organic solvents such as DMSO, DMF, and acetonitrile at room temperature for short-term use. For long-term storage of stock solutions, it is best to prepare fresh solutions or store aliquots at -20°C or -80°C to minimize degradation. It is always good practice to visually inspect solutions for any signs of precipitation or color change before use.
Q6: What is the expected stability of this compound in aqueous solutions at different pH values?
A6: The pyrazolo[1,5-a]pyrimidine core is known to be susceptible to hydrolysis under both acidic and basic conditions. The pyrimidine ring, in particular, can undergo hydrolytic cleavage[3].
-
Acidic Conditions: Protonation of the nitrogen atoms in the pyrimidine ring can make the system more susceptible to nucleophilic attack by water, leading to ring opening.
-
Basic Conditions: Hydroxide ions can directly attack the electron-deficient carbon atoms of the pyrimidine ring, also potentially leading to ring cleavage.
It is recommended to prepare aqueous solutions fresh and use them promptly. If experiments require incubation in aqueous buffers, it is advisable to perform control experiments to assess the stability of the compound under the specific conditions (pH, temperature, and duration).
Q7: Is this compound sensitive to light?
IV. Plausible Degradation Pathways
Due to the lack of specific forced degradation studies for this compound, the following degradation pathways are proposed based on the known chemistry of the pyrazolo[1,5-a]pyrimidine scaffold.
A. Hydrolytic Degradation
Under acidic or basic conditions, the pyrimidine ring is the most likely site of hydrolytic attack.
Caption: Plausible hydrolytic degradation pathway.
B. Oxidative Degradation
Oxidizing agents can lead to the formation of N-oxides or hydroxylated derivatives, which may be less stable and undergo further degradation.
Caption: Plausible oxidative degradation pathway.
V. Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetonitrile) and heat gently. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
VI. References
-
Al-Qadhi, M. A., et al. (2024). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Egyptian Journal of Chemistry, 67(3).
-
El-Sayed, et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53.
-
Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.
-
MySkinRecipes. (n.d.). 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
Orlov, V. D., et al. (2005). Chemical Reactions of 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine. Chemistry of Heterocyclic Compounds, 41(4), 492–496.
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39689–39698.
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5032.
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8272.
-
Tighadouini, S., et al. (2016). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
-
Zareef, M., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431.
-
Zhang, et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508–8522.
-
Zhidkova, E., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598.
-
Al-Issa, S. A. (2021). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 166, 236–253.
-
Desenko, S. M., et al. (2005). Chemical Reactions of 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine. Chemistry of Heterocyclic Compounds, 41(4), 492–496.
-
Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537–3541.
-
Ghattas, A. K., et al. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(1), 64–69.
-
Gomaa, M. A.-M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53.
-
Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31235–31262.
-
Orlov, V. D., et al. (2005). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[4][5][6]triazole[1,5-c]quinazolines: physicо-chemical properties and the hypoglycemic activity of the compounds synthesized. ResearchGate.
-
Palma, A., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6829.
-
Palma, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 166, 236–253.
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4983.
-
Singh, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8272.
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5032.
-
Wang, X., et al. (2020). Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorganic Chemistry, 99, 103833.
-
Wube, A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508–8522.
-
Zareef, M., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431.
-
Zhang, C., et al. (2024). Theoretical study on the thermal decomposition mechanism of 2-nitro-[4][5][6]triazolo[1,5-a][1][4][7]triazine-5,7-diamine. Journal of Molecular Modeling, 30(1), 23.
-
Zhou, T., et al. (2019). The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 123(40), 8527–8537.
-
Zhidkova, E., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598.
Sources
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine experiments
Welcome to the technical support center for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic scaffold. As a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors, mastering its experimental workflow is crucial for success.[1][2][3] This resource provides field-proven insights and evidence-based protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a very low yield. What are the most common causes and how can I optimize the reaction?
Low yield is a frequent issue, often stemming from suboptimal reaction conditions or reactant quality. The most common synthesis involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound.[1][2] For this compound, this typically involves 3-amino-5-methylpyrazole and acetylacetone (2,4-pentanedione).
Causality and Optimization Strategy:
-
Catalyst and Solvent Choice: The reaction is typically acid-catalyzed.[1] Acetic acid is a common and effective solvent and catalyst. However, if yields are low, stronger acids like sulfuric acid (H₂SO₄) can be used, though they may require more careful control to prevent side reactions.[1] The choice of solvent can also influence reaction kinetics; alcohols like ethanol or isopropanol are often used.[4]
-
Reaction Temperature and Time: Insufficient heat or reaction time can lead to incomplete conversion. Conversely, excessive heat can promote the formation of dimeric or polymeric side products.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical starting point is refluxing in acetic acid for 2-4 hours.
-
Water Removal: The condensation reaction releases water, which can inhibit the reaction equilibrium. While not always necessary for simple preparations, in stubborn cases, using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.
-
Reactant Purity: Ensure the purity of your 3-amino-5-methylpyrazole and acetylacetone. Impurities in the starting materials are a primary source of side reactions and low yields.
Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting flowchart for low reaction yield.
Q2: I'm observing multiple spots on my TLC analysis post-reaction. What are the likely side products?
The formation of regioisomers is a common issue in pyrazolo[1,5-a]pyrimidine synthesis when using unsymmetrical β-dicarbonyls.[1][5] However, since the synthesis of the 2,5,7-trimethyl derivative uses symmetrical acetylacetone, isomeric side products are not the primary concern. Instead, you are likely observing:
-
Unreacted Starting Materials: The most common "impurities."
-
Dimerization/Polymerization Products: At high concentrations or temperatures, intermolecular reactions can occur between the starting materials or intermediates.[5]
-
Intermediates: The reaction proceeds through an intermediate which may not have fully cyclized. The initial nucleophilic attack of the aminopyrazole on the dicarbonyl forms an enamine intermediate prior to cyclization and dehydration.[1][6]
To mitigate this, ensure stoichiometric balance of reactants and consider adding the aminopyrazole slowly to the heated solution of acetylacetone and acid to maintain a low concentration and discourage side reactions.[5]
Q3: What is the most effective method for purifying this compound?
Purification is essential to obtain a high-purity product suitable for further applications. The choice between recrystallization and column chromatography depends on the impurity profile.
-
Recrystallization: This is often the most efficient method if the product is a solid and the impurities have different solubility profiles.
-
Recommended Solvents: Ethanol, isopropanol, or mixtures of ethanol/water are commonly effective.[2] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
-
Column Chromatography: If recrystallization fails to remove impurities, or if the product is an oil, column chromatography is necessary.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity mixture, such as Hexane:Ethyl Acetate (9:1), and gradually increase the polarity to elute your product. The exact ratio will depend on the specific impurities.
-
Experimental Protocol: Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hotplate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Q4: My NMR spectrum is difficult to interpret. What are the expected chemical shifts for this compound?
Structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy is a critical validation step. Ambiguous spectra can arise from impurities or incorrect structural assignment.
Expected ¹H and ¹³C NMR Data: The symmetry of the starting materials simplifies the expected spectrum. You should observe three distinct methyl signals and two aromatic proton signals.
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale |
| C2-CH₃ | ~2.5 | ~14 | Methyl group on the pyrazole ring. |
| C5-CH₃ | ~2.6 | ~20 | Methyl group on the pyrimidine ring, adjacent to a nitrogen. |
| C7-CH₃ | ~2.7 | ~25 | Methyl group on the pyrimidine ring, adjacent to the fused ring system. |
| C3-H | ~6.5 | ~105 | Proton on the pyrazole ring. |
| C6-H | ~6.8 | ~110 | Proton on the pyrimidine ring. |
Note: Exact chemical shifts can vary based on the solvent used (e.g., CDCl₃ vs. DMSO-d₆) and the presence of other functional groups. These are approximate values based on similar structures.[7][8]
If your spectrum shows more signals than expected, it confirms the presence of impurities or side products that were not removed during purification.
Synthesis and Mechanism
A robust understanding of the reaction mechanism is key to troubleshooting. The synthesis of this compound is a classic example of a condensation reaction to form a fused heterocyclic system.
General Reaction Scheme:
Caption: General synthesis of this compound.
Reaction Mechanism: The reaction proceeds in a stepwise manner, initiated by the nucleophilic attack of the aminopyrazole on one of the carbonyl groups of acetylacetone.
Caption: Reaction mechanism for pyrazolo[1,5-a]pyrimidine formation.
This mechanism highlights the importance of the acidic catalyst (H⁺) to activate the carbonyl groups and the role of heat to drive the dehydration step to completion.[1][6]
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). PubMed. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (2022). PubMed. Retrieved January 12, 2026, from [Link]
-
Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. (2024). Thieme. Retrieved January 12, 2026, from [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2023). INIS-IAEA. Retrieved January 12, 2026, from [Link]
-
2,5,7-trimethyl-s-triazolo[1,5-a]pyrimidine - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). SpringerLink. Retrieved January 12, 2026, from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Prepared by: Gemini, Senior Application Scientist Last Updated: January 12, 2026
Welcome to the technical support resource for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. As a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors, its effective use requires a nuanced understanding of its synthesis, handling, and application.[1][2][3] This document provides field-proven insights and troubleshooting solutions to common challenges encountered during its experimental use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the properties, handling, and storage of this compound and its derivatives.
Q1: What are the recommended storage conditions for this compound?
A1: Like many N-heterocyclic compounds, this compound should be stored in a cool, dry place, away from light and moisture to prevent degradation. For long-term storage, keeping the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. Some commercial suppliers classify it under Storage Class 11 (Combustible Solids).[4]
Q2: What is the general solubility profile of this compound?
A2: The solubility of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on their specific functionalization. However, the 2,5,7-trimethyl parent scaffold generally exhibits the following characteristics:
-
High Solubility: In chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMSO, DMF).
-
Moderate Solubility: In alcohols (methanol, ethanol) and ethers (THF, dioxane).
-
Low Solubility: In non-polar aliphatic solvents (hexanes, heptane) and water. Researchers often encounter solubility challenges in aqueous buffers used for biological assays.[5] The choice of solvent can be critical, especially in multicomponent reactions where the solubility of all starting materials must be considered.[3]
Q3: Are there any known safety or handling precautions for this class of compounds?
A3: Yes. While specific toxicity data for the 2,5,7-trimethyl derivative is limited, related compounds like this compound-3-carbonitrile are classified as irritants.[4] Standard laboratory safety protocols should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[6]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
-
Refer to the specific Material Safety Data Sheet (MSDS) for the batch you are using.
Q4: Why is the pyrazolo[1,5-a]pyrimidine scaffold so prevalent in kinase inhibitor design?
A4: The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry. Its rigid, planar bicyclic system acts as an excellent bioisostere for purines, allowing it to effectively compete with ATP for the binding site of many protein kinases.[2][5][7] The nitrogen atoms in the ring system can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[1] Furthermore, the scaffold allows for synthetic modifications at multiple positions (e.g., C2, C3, C5, C7), enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2][5]
Part 2: Synthesis & Purification Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis and purification of this compound. The most common synthetic route is the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound.
Problem 1: My cyclocondensation reaction has a very low yield or is not proceeding to completion.
-
Potential Cause 1: Purity of Starting Materials. The primary cause of low yield is often impure starting materials, specifically the 3-amino-5-methylpyrazole and acetylacetone (2,4-pentanedione). Impurities can inhibit catalyst activity or lead to side reactions.
-
Solution: Ensure the purity of your starting materials. If necessary, recrystallize or distill the reagents before use. Verify purity by NMR or melting point analysis.
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The choice of solvent and catalyst is critical for driving the reaction to completion.[8]
-
Solution: Acetic acid is a common and effective solvent for this condensation as it also acts as an acid catalyst.[8] If the reaction is sluggish, a small amount of a strong protic acid like sulfuric acid can be added catalytically. Alternatively, for different substrates, basic catalysts like piperidine have been used.[8] Optimization of temperature and reaction time is key; monitor the reaction's progress by Thin Layer Chromatography (TLC) to avoid prolonged heating that can lead to degradation.
-
-
Potential Cause 3: Inefficient Method. Traditional heating under reflux can be slow and inefficient.
Caption: Troubleshooting workflow for low synthetic yield.
Problem 2: My purified product contains a persistent impurity that is difficult to separate.
-
Potential Cause 1: Formation of Regioisomers. While the reaction between 3-amino-5-methylpyrazole and the symmetric acetylacetone should yield a single product, using an unsymmetrical β-dicarbonyl in other syntheses can lead to the formation of regioisomers, which often have very similar polarities.
-
Solution: Confirm the structure of your product and any isomers using 2D NMR spectroscopy (NOESY, HMBC). For separation, utilize high-performance column chromatography with a shallow solvent gradient or consider preparative HPLC. The regioselectivity of these reactions is a well-studied area, and the choice of β-dicarbonyl is crucial in directing the outcome.[5]
-
-
Potential Cause 2: Starting Material Contamination. If the reaction did not go to completion, unreacted 3-amino-5-methylpyrazole can be a common, polar impurity that is sometimes difficult to remove.
-
Solution: An acidic wash (e.g., dilute HCl) during the aqueous workup can help remove the basic aminopyrazole starting material by converting it to its water-soluble salt. Ensure the final product is not acid-sensitive before performing this step.
-
Problem 3: My compound appears to be degrading during workup or purification.
-
Potential Cause: Instability to pH or Heat. The pyrazolo[1,5-a]pyrimidine core is generally robust, but extensive heating or exposure to strong acidic or basic conditions can lead to degradation, especially if other sensitive functional groups are present on the molecule.
-
Solution: Minimize exposure to harsh conditions. Use milder bases like sodium bicarbonate for neutralization instead of sodium hydroxide. During purification, avoid unnecessarily long exposure to silica or alumina gel, which can be acidic and cause degradation. If the compound is heat-sensitive, perform concentration steps at reduced pressure and moderate temperatures (e.g., <40°C).
-
Part 3: Application in Biological Assays
Problem 4: I'm observing inconsistent results or high background signal in my kinase assay.
-
Potential Cause 1: Off-Target Inhibition. The pyrazolo[1,5-a]pyrimidine scaffold can bind to the ATP pocket of many kinases.[2] Your compound may be inhibiting other kinases present in your cell lysate or assay system, leading to confounding results. Challenges with off-target effects and toxicity are known for this class of compounds.[2][9]
-
Potential Cause 2: Compound Precipitation. Poor aqueous solubility can cause the compound to precipitate out of the assay buffer, leading to an artificially low apparent potency and poor reproducibility.
-
Solution: First, determine the kinetic solubility of your compound in the specific assay buffer. Always include a DMSO control and ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. If solubility is an issue, consider formulation strategies or synthesizing analogs with solubility-enhancing groups.[5]
-
-
Potential Cause 3: Assay Interference. N-heterocyclic compounds can sometimes interfere with assay detection methods, such as by quenching fluorescence in TR-FRET assays or having inherent luciferase activity in luminescence-based assays.
-
Solution: Run counter-screens to rule out assay interference. This involves testing your compound in the assay in the absence of the target enzyme or substrate to see if it directly affects the signal.
-
Caption: Logical workflow for troubleshooting biological assay issues.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard cyclocondensation reaction.
Materials:
-
3-amino-5-methylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-methylpyrazole (1.0 eq).
-
Add glacial acetic acid (approx. 5-10 mL per gram of aminopyrazole).
-
Add acetylacetone (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 50:50 Hexane:EtOAc mobile phase). The product spot should be less polar than the starting aminopyrazole.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (target pH ~7-8). A precipitate should form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate to dryness to create a dry-load.
-
Add the dry-loaded crude product to the top of the packed column.
-
Elute the column using a gradient of ethyl acetate in hexanes. A typical starting gradient would be 10% EtOAc in hexanes, gradually increasing to 30-40% EtOAc.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
-
Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and LC-MS.
Part 5: Summary of Physicochemical & Spectroscopic Data
The following table summarizes expected data for the parent scaffold. Note that specific derivatives will have different values.
| Property | Value / Observation | Source |
| Molecular Formula | C₉H₁₁N₃ | - |
| Molecular Weight | 161.21 g/mol | - |
| Appearance | Typically a white to off-white solid | [12] |
| ¹H NMR (CDCl₃, 300 MHz) | Expected signals: Aromatic protons (pyrimidine & pyrazole rings), three distinct methyl singlets. | [7] |
| ¹³C NMR (CDCl₃) | Expected signals: Aromatic carbons, three distinct methyl carbons. | [7] |
| Storage Temperature | 2-8°C, dry, inert atmosphere |
References
- BenchChem. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
- MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- RSC Publishing. (2025).
- PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017).
- Sigma-Aldrich. This compound-3-carbonitrile. Sigma-Aldrich.
- ResearchGate. (2025). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines.
- ResearchGate. Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma.
- PubMed Central. (2024).
- NIH. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- PubMed Central. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- PubMed. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
- MySkinRecipes. 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. MySkinRecipes.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Sigma-Aldrich. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Sigma-Aldrich.
- Echemi.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5,7-Trimethylpyrazolo 1,5-a pyrimidine-3-carbonitrile AldrichCPR 146778-12-3 [sigmaaldrich.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine [myskinrecipes.com]
Technical Support Center: Refining Purification Methods for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this N-heterocyclic compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of pyrazolo[1,5-a]pyrimidine derivatives.
Q1: What are the likely impurities in a crude sample of this compound?
A1: The impurities are primarily dictated by the synthetic route. The most common synthesis involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound (in this case, acetylacetone).[1] Potential impurities include:
-
Unreacted Starting Materials: Residual 3-amino-5-methylpyrazole or acetylacetone.
-
Regioisomers: While the reaction is generally regioselective, minor amounts of the 2,5,7-trimethyl isomer's regioisomer could form depending on the precise reaction conditions.
-
Polymeric Byproducts: Dark, tar-like substances can form under harsh heating conditions.
-
Solvent Residues: Trapped solvents from the reaction or initial workup.
Q2: My compound is streaking badly on a silica gel TLC plate. What's causing this and how do I fix it?
A2: This is a classic issue for basic nitrogen-containing heterocycles like pyrazolo[1,5-a]pyrimidines.[2] The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing or streaking.
Solutions:
-
Basic Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase. This neutralizes the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.[2]
-
Alternative Stationary Phase: Switch to a more inert stationary phase. Basic or neutral alumina can be excellent alternatives to silica gel for purifying basic compounds.[2]
-
Different Solvent System: Sometimes, a more polar solvent system, like dichloromethane/methanol, can improve chromatography, though a basic modifier is still often recommended.[3]
Q3: I'm struggling to induce crystallization of my compound. It keeps "oiling out." What should I do?
A3: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high, or when impurities are depressing the melting point.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a tiny amount of pure, solid product, add it to the supersaturated solution to initiate crystallization.[2]
-
-
Optimize the Solvent System:
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to maximize the chance of precipitation.[2]
-
Use a Co-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly. This carefully controlled supersaturation is often highly effective.
-
Q4: My recovery after recrystallization is very low. How can I improve the yield?
A4: Low recovery is a common challenge that can often be rectified.
-
Cause 1: Using too much solvent. The most frequent reason for low recovery is dissolving the crude product in an excessive volume of hot solvent.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.[2] You can later reduce the volume of the mother liquor by evaporation to recover more product, which may require a second recrystallization.[2]
-
-
Cause 2: Significant solubility in cold solvent. Your compound may still be quite soluble in the solvent even at low temperatures.
-
Solution: Ensure you are cooling the solution for an adequate amount of time in an ice bath (at least 30 minutes). If recovery is still low, you may need to screen for a different solvent system where the solubility difference between hot and cold is more pronounced.[2]
-
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for overcoming persistent issues with the two primary purification techniques.
Guide 1: Troubleshooting Flash Column Chromatography
Flash chromatography is a powerful technique for separating complex mixtures.[3] However, success depends on systematic optimization.
Caption: Workflow for selecting and optimizing a chromatography system.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Incorrect Solvent System: The polarity is not optimal to differentiate between your compound and impurities. | Perform thorough TLC analysis to find a solvent system that gives good separation and a target Rf value of 0.2-0.4.[3] If a hexane/ethyl acetate system fails, try a different system with different selectivity, such as dichloromethane/methanol.[2] |
| Column Overloading: Too much crude material was loaded onto the column. | The sample load should be 1-5% of the mass of the stationary phase.[2] For larger quantities, use a column with a larger diameter. | |
| Compound Won't Elute | Compound is Too Polar: The chosen mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). For highly polar compounds, consider switching to reverse-phase (C18) chromatography.[4] |
| Streaking/Tailing of Bands | Acid-Base Interaction: The basic nitrogen atoms in the pyrimidine ring are interacting with acidic silica gel. | Add a basic modifier (0.5-1% triethylamine or ammonia) to the eluent to suppress this interaction.[2] Alternatively, use a neutral or basic alumina stationary phase. |
| Cracked or Channeled Column Bed | Improper Packing: The silica bed was not packed uniformly, allowing the solvent to create channels. | Ensure the silica is packed as a uniform slurry and is never allowed to run dry. Gently tap the column while packing to settle the stationary phase evenly. |
Guide 2: Troubleshooting Recrystallization
Recrystallization is an elegant and cost-effective method for purifying solid compounds. Its success hinges on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.
Caption: A step-by-step process for troubleshooting crystallization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | High Impurity Level: Impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization. | Attempt a preliminary purification first, such as filtering through a small plug of silica, to remove gross impurities.[2] |
| Solution Cooled Too Quickly: Rapid cooling can cause the compound to crash out as an amorphous oil rather than forming an ordered crystal lattice. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. | |
| Colored Impurities in Crystals | Co-crystallization of Impurities: Highly colored, polar impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb your product.[2] |
| No Crystal Formation | Solution is Not Supersaturated: Either too much solvent was used, or the compound is too soluble. | Evaporate some of the solvent to increase the concentration and attempt to cool again. If that fails, a different solvent is required.[2] |
| Nucleation Barrier: The initial formation of crystals is kinetically slow. | Use a glass rod to scratch the inner surface of the flask or add a seed crystal of the pure compound to provide a template for crystal growth.[2] |
Part 3: Standard Operating Protocols
These protocols provide a validated starting point for your purification experiments.
Protocol 1: Flash Column Chromatography on Silica Gel
Objective: To purify crude this compound from non-polar and moderately polar impurities.
Methodology:
-
Solvent System Selection:
-
Perform TLC analysis on the crude material using a starting solvent system of 80:20 Hexane:Ethyl Acetate.
-
Add 0.5% triethylamine to the solvent mixture to prevent streaking.
-
Adjust the ratio to achieve an Rf value of ~0.3 for the target compound. If separation is poor, switch to a Dichloromethane:Methanol system (e.g., 98:2), also containing 0.5% triethylamine.
-
-
Column Packing:
-
Select a column appropriate for your sample size (aim for a 40:1 to 100:1 ratio of silica mass to crude product mass).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Allow the silica to settle, ensuring a flat top surface. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel (approx. 1-2x the mass of your crude product).
-
Add the solution of your crude product to the silica and evaporate the solvent completely. This creates a "dry load."
-
Carefully add the dry-loaded powder to the top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution using positive pressure.
-
Collect fractions and monitor the elution process by TLC.
-
Combine the pure fractions containing your product and remove the solvent under reduced pressure.
-
Protocol 2: Optimized Recrystallization
Objective: To obtain high-purity, crystalline this compound.
Methodology:
-
Solvent Screening:
-
Place a small amount of crude product into several test tubes.
-
Add a small amount of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane) to each tube.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is just fully dissolved. Avoid adding excess solvent.
-
-
Decolorization (if necessary):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration:
-
Perform a gravity filtration of the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly under vacuum.
-
References
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
- Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central.
- 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). NIH.
- Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Sources
Technical Support Center: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine (Tracazolate) Solubility
Welcome to the technical support center for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine, also known as Tracazolate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent GABA-A receptor modulator in their experiments.[1] Tracazolate, a pyrazolopyridine derivative, is a valuable tool for neurological research, demonstrating anxiolytic and anticonvulsant properties.[2][3] However, its utility can be hampered by its characteristically poor aqueous solubility, a common challenge with many heterocyclic compounds.[4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility challenges and ensure the success of your experiments.
I. Troubleshooting Guide: Overcoming Solubility Issues
This section addresses specific problems you might encounter when preparing solutions of Tracazolate. The key to resolving these issues lies in understanding the physicochemical properties of the compound and employing appropriate solubilization techniques.
Problem 1: My Tracazolate is not dissolving in aqueous buffers (e.g., PBS, TRIS).
Cause: Tracazolate is a hydrophobic molecule with low aqueous solubility. The pyrazolo[1,5-a]pyrimidine core is largely nonpolar, leading to poor interaction with water molecules.[4][5] This is a common issue for many heterocyclic drug candidates.
Solutions:
A. Initial Solvent Selection & Co-Solvent System:
It is standard practice to first dissolve Tracazolate in an organic solvent before introducing it to an aqueous buffer.
-
Recommended Organic Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
-
Step-by-Step Protocol:
-
Prepare a concentrated stock solution of Tracazolate in 100% DMSO, DMF, or ethanol. Aim for a concentration that is significantly higher than your final working concentration.
-
Vortex or sonicate the stock solution gently to ensure complete dissolution.
-
For your working solution, perform a serial dilution of the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around to avoid precipitation.
-
Ensure the final concentration of the organic solvent in your working solution is as low as possible to minimize potential effects on your experimental system. For cell-based assays, the final DMSO concentration should ideally be below 0.5%.
-
B. pH Adjustment:
-
Experimental Approach:
-
Prepare small aliquots of your desired buffer at various pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Attempt to dissolve Tracazolate in each buffer.
-
Observe for improved solubility at a particular pH. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH is beneficial.[6]
-
C. Use of Solubilizing Agents:
For particularly challenging situations, the inclusion of solubilizing agents can be beneficial.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can aid in solubilizing hydrophobic compounds by forming micelles.
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their aqueous solubility.[7]
Problem 2: My Tracazolate precipitates out of solution upon storage.
Cause: The prepared solution may be supersaturated, or the compound may be degrading over time, leading to the formation of less soluble byproducts. Temperature fluctuations during storage can also affect solubility.
Solutions:
A. Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation and reduce the rate of precipitation.
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as light can induce degradation of some organic compounds.
B. Preparation of Fresh Solutions:
The most reliable approach is to prepare fresh working solutions from a frozen stock solution immediately before each experiment. Avoid multiple freeze-thaw cycles of the stock solution, which can promote precipitation.
C. Filtration:
If you observe a small amount of precipitate in a stock solution after thawing, you can filter it through a 0.22 µm syringe filter to remove the insoluble material before making your working dilutions. However, this may slightly alter the final concentration of your solution.
II. Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound (Tracazolate)?
While precise quantitative solubility data in various solvents is not extensively published in readily accessible literature, it is widely characterized as a compound with poor aqueous solubility. One source indicates solubility in 0.1 M HCl.[8] For practical laboratory use, dissolving it first in an organic solvent like DMSO is the recommended starting point.
Q2: Are there any structural analogs of Tracazolate with better solubility?
The pyrazolo[1,5-a]pyrimidine scaffold is a core component of many compounds in drug discovery.[9][10] Research into derivatives of this scaffold has focused on improving properties like solubility.[4][5] For instance, the introduction of polar functional groups or modifications that disrupt crystal lattice energy can enhance aqueous solubility.[4] If your experimental design allows, exploring such analogs could be a viable strategy.
Q3: Can I use techniques like micronization to improve the solubility of my solid Tracazolate?
Micronization, a process of reducing particle size, can increase the dissolution rate of a compound by increasing its surface area.[6][7] However, it does not increase the equilibrium solubility.[7] For laboratory-scale experiments, this technique is often not practical. Chemical methods of solubility enhancement, as described in the troubleshooting guide, are generally more applicable.
Q4: How does Tracazolate exert its biological effects?
Tracazolate is a potent modulator of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[1][11] It exhibits selectivity for GABA-A receptors containing β3 subunits and its effect (potentiation or inhibition) can depend on the third subunit present in the receptor complex.[1][11] This interaction is what underlies its anxiolytic and anticonvulsant properties.[2]
Q5: What are some common applications of Tracazolate in research?
Given its mechanism of action, Tracazolate is primarily used in neuroscience research to study the function of GABA-A receptors. It serves as a tool to investigate anxiety, epilepsy, and other neurological disorders.[2][3]
III. Experimental Workflow & Data Presentation
Solubility Enhancement Workflow
The following diagram outlines a systematic approach to addressing solubility issues with Tracazolate.
Caption: A decision tree for systematically troubleshooting Tracazolate solubility.
Comparative Solubility of Pyrazolopyrimidine Scaffolds
While specific data for Tracazolate is limited, research on similar pyrazolopyrimidine derivatives provides insight into how structural modifications can impact solubility.
| Compound Type | Key Structural Feature | Reported Aqueous Solubility | Reference |
| Pyrazolyl-pyrimidinone Benzamide | Planar aromatic rings | Low | [4] |
| Second Generation Lead 7-47A | Increased rotational degrees of freedom | 74 ± 7 µM | [4][5] |
This table illustrates that strategic medicinal chemistry approaches can significantly improve the aqueous solubility of compounds based on the pyrazolo[1,5-a]pyrimidine scaffold.
IV. References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Thompson SA, et al. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors. Mol Pharmacol. 2002 Apr;61(4):861-9. Available at: [Link]
-
Tracazolate. Wikipedia. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. Available at: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Patel JB, Malick JB, Salama AI, Goldberg ME. Pharmacology of pyrazolopyridines. Pharmacol Biochem Behav. 1985 Oct;23(4):675-80. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
-
Patel JB, Malick JB. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent. Eur J Pharmacol. 1982 Mar 12;78(3):323-33. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. MySkinRecipes. Available at: [Link]
-
TRACAZOLATE. ChemBK. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Pyrazolo(1,5-a)pyrimidine. PubChem. Available at: [Link]
-
Pyrazolopyrimidine. Wikipedia. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]
-
Tracazolate. PubChem. Available at: [Link]
-
Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. National Institutes of Health. Available at: [Link]
-
Technologies to Counter Poor Solubility Issues: A Review. RJPT. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tracazolate - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this compound in your experiments. Our goal is to ensure the integrity of your results by minimizing compound degradation.
Introduction: The Chemical Nature of this compound
This compound is a fused heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry, often explored as kinase inhibitors and for other therapeutic applications.[1][2] The stability of this aromatic scaffold is crucial for obtaining reliable and reproducible experimental data. The pyrazolo[1,5-a]pyrimidine core is a π-electron-rich system, which makes it susceptible to certain chemical transformations that can lead to degradation. This guide will walk you through the potential stability issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: My compound seems to be losing activity over time in my aqueous assay buffer. What could be the cause?
A1: Loss of activity in aqueous solutions is often due to hydrolytic degradation, especially if the buffer pH is not optimal. The pyrazolo[1,5-a]pyrimidine ring system has been shown to be more susceptible to degradation under acidic conditions.[3] The high electron density on the nitrogen atoms of the fused rings can become protonated, potentially initiating decomposition pathways.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your buffer pH is neutral (pH 7.0-7.4) and stable throughout the experiment.
-
Fresh Preparations: Prepare fresh stock solutions and dilutions in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Solvent Choice: If your experimental protocol allows, consider using a co-solvent system with aprotic solvents like DMSO to prepare concentrated stock solutions, which can then be diluted into the aqueous buffer.
-
Q2: I observe new, unexpected peaks in my HPLC or LC-MS analysis after storing my compound in solution. What are these?
A2: The appearance of new peaks is a strong indicator of degradation. For this compound, these are likely due to hydrolysis or oxidation. The electron-donating nature of the three methyl groups can make the aromatic ring system more susceptible to oxidative degradation.[1]
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use LC-MS/MS to obtain the mass of the new peaks to hypothesize their structures. Common degradation pathways for nitrogen heterocycles include N-oxidation, hydroxylation of the methyl groups, or cleavage of the pyrimidine ring.
-
Minimize Oxygen Exposure: When preparing and storing solutions, consider using de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Photostability Check: Ensure your solutions are not exposed to direct light for prolonged periods, as this can induce photodegradation. Store solutions in amber vials or wrapped in foil.
-
Q3: Can I heat my solution to aid in dissolving the compound?
A3: While gentle warming can be acceptable for short periods, prolonged or excessive heating should be avoided. While some nitrogen-rich heterocyclic compounds show high thermal stability,[4] localized overheating or extended exposure to high temperatures in solution can accelerate degradation.
-
Best Practices:
-
Use sonication in a room temperature water bath as a first attempt to dissolve the compound.
-
If warming is necessary, use a water bath set to a modest temperature (e.g., 30-40°C) and for the shortest time possible.
-
Always visually inspect the solution for any color changes, which could indicate thermal decomposition.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed breakdown of potential degradation pathways and how to mitigate them.
Potential Degradation Pathways
The primary degradation concerns for this compound are hydrolysis (especially under acidic conditions) and oxidation.
Caption: Key environmental factors leading to the degradation of this compound.
Table 1: Summary of Stability and Recommended Handling
| Factor | Risk of Degradation | Recommended Action | Rationale |
| pH | High risk in acidic (pH < 6) conditions.[3] | Maintain solutions at neutral pH (7.0-7.4). Use freshly prepared buffers. | The electron-rich nitrogen atoms are susceptible to protonation, which can initiate hydrolytic decomposition. |
| Oxidation | Moderate risk, increased by electron-donating methyl groups.[1] | Store solutions under an inert atmosphere (N₂ or Ar). Use de-gassed solvents. Avoid sources of peroxides. | The π-electron rich system can be oxidized, potentially forming N-oxides or hydroxylated species. |
| Light | Moderate risk. | Store solid compound and solutions in amber vials or protected from light. | UV/Vis light can provide the energy to initiate photolytic degradation reactions. |
| Temperature | Low to moderate risk. | Store solid at recommended temperature (cool and dry). Avoid prolonged heating of solutions. | While the core structure is generally thermally stable, high temperatures accelerate all chemical reactions, including degradation. |
| Solvents | High risk in protic/aqueous solvents for long-term storage. | Prepare fresh aqueous solutions. For stock solutions, use high-quality, dry aprotic solvents like DMSO or DMF. | Aprotic solvents limit the availability of protons for acid-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol is designed to create a stable, concentrated stock solution for long-term storage.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate at room temperature until the solid is completely dissolved. Avoid heating.
-
Inert Gas Purge: Gently blow a stream of nitrogen or argon over the headspace of the vial for 10-15 seconds to displace oxygen.
-
Sealing and Storage: Tightly cap the vial and seal with parafilm. Store at -20°C or -80°C in the dark.
Protocol 2: Stability Assessment Using HPLC
This workflow allows for the quantitative assessment of compound stability under specific experimental conditions.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
Technical Support Center: Method Refinement for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine Assays
Welcome to the technical support resource for researchers working with 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine and its analogs. This guide is designed to provide practical, field-tested advice for developing, optimizing, and troubleshooting biochemical and cell-based assays involving this novel compound scaffold. Our goal is to empower you to generate robust, reproducible, and meaningful data.
This document is structured to anticipate and solve common challenges, moving from frequently asked questions to in-depth troubleshooting guides with detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial queries and challenges encountered during the early stages of assay development for this compound.
Q1: My this compound compound shows poor solubility in aqueous assay buffers. What can I do?
A1: This is a frequent issue with novel heterocyclic compounds.
-
Primary Solvent: First, ensure your stock solution is fully dissolved in an appropriate organic solvent like 100% DMSO. We recommend making high-concentration stocks (e.g., 10-50 mM) to minimize the final percentage of organic solvent in your assay.
-
Final DMSO Concentration: Aim for a final DMSO concentration of ≤1% in your assay, as higher concentrations can affect enzyme activity or cell health. Critically, ensure your vehicle control contains the exact same final DMSO concentration.
-
Solubility Aids: If solubility remains an issue, consider the inclusion of non-ionic surfactants like Tween-20 or Triton X-100 (typically at 0.01-0.05%) in your assay buffer. These can help maintain compound solubility.
-
Pre-dilution Strategy: Perform a serial dilution of your compound in a buffer that matches the final assay conditions. Observe for any precipitation. A pre-incubation of the compound in the assay buffer before adding other reagents can sometimes reveal solubility issues.
Q2: I'm observing high variability between my replicates in a kinase inhibition assay. What are the likely causes?
A2: High variability, or a high coefficient of variation (%CV), can obscure real results. The root cause is often multifactorial.
-
Pipetting Inaccuracy: At the low volumes typical for 96- or 384-well plate assays, even small pipetting errors can cause large percentage errors. Ensure your pipettes are calibrated, and use reverse pipetting for viscous solutions.
-
Compound Precipitation: The compound may be precipitating out of solution at the tested concentrations. Visually inspect the wells. Consider testing a lower concentration range or improving solubility as described in Q1.
-
Reagent Instability: Ensure that critical reagents like ATP and the kinase itself are properly stored and handled. Prepare master mixes to reduce well-to-well addition variability.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentration. Consider avoiding the outer wells or using plates with lids and ensuring proper humidification during long incubations.
Q3: My compound appears to be fluorescent, and it's interfering with my fluorescence-based readout (e.g., FP, FRET). How do I confirm and mitigate this?
A3: Compound autofluorescence is a common source of assay artifacts.
-
Confirmation: Run a control plate that includes only the assay buffer and your compound at various concentrations. Measure the fluorescence at the same excitation/emission wavelengths used for your assay. If you see a dose-dependent increase in signal, you have confirmed interference.
-
Mitigation Strategies:
-
Switch Wavelengths: If your reader and reagents allow, shift to red-shifted excitation and emission wavelengths, as compound autofluorescence is often more pronounced at shorter (blue/green) wavelengths.
-
Change Assay Technology: The most robust solution is to switch to a non-fluorescence-based detection method. Options include:
-
Luminescence-based assays: (e.g., Kinase-Glo®, ADP-Glo™) which measure ATP consumption.
-
Label-free technologies: (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) which directly measure binding.
-
Chromatography-based methods: (e.g., LC-MS) which can directly measure substrate conversion.
-
-
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to resolving more complex experimental issues.
Guide 2.1: Troubleshooting Poor IC50 Reproducibility
An inconsistent IC50 value is a red flag that indicates a lack of assay robustness. This guide provides a systematic approach to diagnosing the problem.
Workflow for Diagnosing IC50 Variability
Caption: Systematic workflow for troubleshooting IC50 variability.
Detailed Troubleshooting Steps:
-
Compound Integrity:
-
Action: Prepare a fresh stock of this compound from the solid material. Use this to repeat the IC50 determination.
-
Rationale: Compounds can degrade in solution, especially after multiple freeze-thaw cycles. Verifying with a fresh stock eliminates this as a variable.
-
-
Enzyme/Reagent Quality:
-
Action: If using a commercial kinase, check the lot number. If possible, test a new lot against the old one. Confirm the concentration of your ATP stock via spectrophotometry (A259).
-
Rationale: Kinase activity can vary between production batches. The IC50 of an ATP-competitive inhibitor is highly dependent on the precise concentration of ATP in the assay.
-
-
Time-Dependent Inhibition:
-
Action: Perform a pre-incubation experiment. Incubate the kinase and your compound together for varying amounts of time (e.g., 15, 30, 60, 120 min) before initiating the reaction by adding ATP.
-
Rationale: If the IC50 value decreases with longer pre-incubation times, it suggests a time-dependent or irreversible binding mechanism. This is a critical mechanistic detail that will affect how the assay should be run and how the data is interpreted.
-
Guide 2.2: Identifying and Mitigating Assay Interference
Assay interference from small molecules is a primary cause of false positives and inaccurate data.
Decision Tree for Identifying Interference Source
Caption: Decision tree for diagnosing the source of assay interference.
Data Interpretation and Actionable Insights:
-
If Interference with Detection is Confirmed (Path to J): As mentioned in the FAQ, the most reliable solution is to change the detection modality (e.g., from fluorescence to luminescence or a label-free method).
-
If Interference with Enzyme is Confirmed (Path to K): This suggests the compound might be denaturing the enzyme or interfering in a non-specific way. This is often caused by compound aggregation.
-
Action: Repeat the assay in the presence of 0.01-0.1% Triton X-100. Aggregation-based inhibition is often sensitive to detergents.
-
Action: Characterize the compound's physical properties using techniques like Dynamic Light Scattering (DLS) to directly observe aggregate formation at assay concentrations.
-
Section 3: Standard Operating Protocols
These protocols provide a starting point for robust assay design. They should be optimized for your specific kinase and laboratory conditions.
Protocol 3.1: Generic Kinase Inhibition Assay (Luminescence-Based)
This protocol uses a technology like ADP-Glo™ (Promega) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
This compound stock (e.g., 10 mM in 100% DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
ADP-Glo™ Reagent & Kinase Detection Reagent
-
White, opaque 384-well assay plates
Methodology:
-
Compound Plating:
-
Perform a serial dilution of your this compound stock in DMSO.
-
Transfer a small volume (e.g., 100 nL) of the diluted compounds and DMSO (for vehicle controls) to the assay plate using an acoustic dispenser or Echo®.
-
-
Kinase Addition:
-
Prepare a master mix of the kinase in kinase buffer.
-
Add 5 µL of the kinase solution to each well.
-
-
Pre-incubation (Optional but Recommended):
-
Centrifuge the plate briefly (1 min at 1000 rpm).
-
Incubate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a master mix of ATP and substrate in kinase buffer.
-
Add 5 µL of the ATP/substrate mix to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Final volume is now 10 µL.
-
-
Kinase Reaction:
-
Centrifuge the plate (1 min at 1000 rpm).
-
Incubate for 60 minutes at room temperature (or optimal temperature for the kinase).
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Value/Control | Rationale |
| Vehicle Control | 1% DMSO (or matching compound solvent %) | Defines 0% inhibition (max signal). |
| Positive Control | Known inhibitor (e.g., Staurosporine) | Confirms assay is working and defines 100% inhibition. |
| ATP Concentration | At or near Kₘ | Ensures sensitivity to ATP-competitive inhibitors. |
| Z'-factor | > 0.5 | A statistical measure of assay quality and robustness. |
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
-
Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of biomolecular screening, 8(5), 566–570. [Link]
-
Simeonov, A., & Jadhav, A. (2011). Fluorescence-based assay technologies. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
-
McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712–1722. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the realm of heterocyclic chemistry, the pyrazolo[1,5-a]pyrimidine scaffold is of significant interest due to its diverse biological activities. This guide provides an in-depth, technical comparison of analytical methodologies to definitively confirm the structure of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine, with a special focus on distinguishing it from potential isomeric impurities that may arise during its synthesis.
The Synthetic Landscape and the Rise of Isomeric Ambiguity
The common and efficient synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound. For the synthesis of this compound, the logical precursors are 3-amino-5-methylpyrazole and acetylacetone (pentane-2,4-dione). While this reaction is generally regioselective, the use of unsymmetrical 1,3-dicarbonyl compounds in related syntheses can lead to the formation of regioisomers. Therefore, a robust analytical confirmation is paramount.
Part 1: Predicted Spectroscopic Signature of this compound
¹H NMR Spectroscopy: The Proton Fingerprint
The proton NMR spectrum is the first and most crucial step in structural elucidation. For this compound, we expect the following signals in an appropriate solvent (e.g., CDCl₃ or DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comparative Data |
| H-3 | ~6.2 - 6.4 | Singlet | 1H | The H-3 proton of the pyrazole ring is expected to be a sharp singlet. In related structures, this proton typically appears in this upfield region. |
| H-6 | ~6.5 - 6.7 | Singlet | 1H | The H-6 proton of the pyrimidine ring is also a singlet and its chemical shift is influenced by the adjacent methyl groups. |
| 2-CH₃ | ~2.4 - 2.6 | Singlet | 3H | This methyl group on the pyrazole ring is expected to be a sharp singlet. |
| 5-CH₃ | ~2.5 - 2.7 | Singlet | 3H | The 5-methyl group on the pyrimidine ring. Its chemical shift is a key differentiator from the 7-methyl group. |
| 7-CH₃ | ~2.6 - 2.8 | Singlet | 3H | The 7-methyl group on the pyrimidine ring. It is typically slightly downfield compared to the 5-methyl group. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The predicted chemical shifts are based on data from analogous compounds.[1][2]
| Carbon | Predicted Chemical Shift (ppm) | Rationale and Comparative Data |
| C-2 | ~150 - 155 | The carbon bearing the methyl group in the pyrazole ring. |
| C-3 | ~95 - 100 | The CH carbon in the pyrazole ring. |
| C-3a | ~145 - 150 | The bridgehead carbon. |
| C-5 | ~158 - 162 | The carbon bearing the methyl group in the pyrimidine ring. |
| C-6 | ~107 - 112 | The CH carbon in the pyrimidine ring. |
| C-7 | ~148 - 153 | The carbon bearing the methyl group in the pyrimidine ring. |
| 2-CH₃ | ~14 - 16 | Methyl group on the pyrazole ring. |
| 5-CH₃ | ~24 - 26 | The chemical shift of the 5-methyl group is a critical diagnostic marker. |
| 7-CH₃ | ~16 - 18 | The 7-methyl group typically resonates at a higher field (lower ppm) compared to the 5-methyl group. |
Mass Spectrometry: Molecular Weight and Fragmentation
Electron ionization mass spectrometry (EI-MS) should reveal the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The expected molecular weight for C₉H₁₁N₃ is 161.10. A high-resolution mass spectrum (HRMS) should confirm this with high accuracy.
-
Fragmentation: While detailed fragmentation studies on this specific molecule are not published, general fragmentation of related heterocycles suggests initial loss of a methyl radical (M-15) followed by cleavage of the pyrimidine ring.
Part 2: The Crucial Comparison - Distinguishing this compound from its Isomers
The primary challenge in confirming the structure lies in differentiating it from potential isomers that could form during synthesis. The most likely isomer is 3,5,7-trimethylpyrazolo[1,5-a]pyrimidine , which would arise if the initial aminopyrazole was 4-amino-3,5-dimethylpyrazole. Another possibility, though less likely with acetylacetone, is the formation of a regioisomer where the methyl groups are arranged differently on the pyrimidine ring, such as 2,6,7-trimethylpyrazolo[1,5-a]pyrimidine .
The Power of NMR in Isomer Differentiation
A seminal study by Chimichi et al. (1992) provides the key to distinguishing between 5- and 7-methyl substituted pyrazolo[1,5-a]pyrimidines.[1] The authors established that the ¹³C chemical shift of the methyl group and the fine structure in the ¹H NMR spectrum are diagnostic.
Key Differentiating Features:
-
¹³C Chemical Shift of Methyl Groups: The 5-methyl carbon consistently appears at a lower field (higher ppm value, ~24-26 ppm) compared to the 7-methyl carbon (~16-18 ppm). This significant difference is a reliable indicator of the substitution pattern.
-
Long-Range ¹H-¹³C Coupling (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.
-
For the 2,5,7-trimethyl isomer, the H-6 proton should show a correlation to the C-5 and C-7 carbons. The protons of the 5-CH₃ group will show a correlation to C-5 and C-6, while the protons of the 7-CH₃ group will correlate to C-7 and C-6.
-
In a hypothetical 2,6,7-trimethyl isomer, the absence of a proton at C-6 would mean no H-6 signal. The methyl group at C-6 would show correlations to C-5, C-6, and C-7.
-
-
Nuclear Overhauser Effect (NOE): A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can provide through-space correlations. For the 2,5,7-trimethyl isomer, an NOE should be observed between the protons of the 5-CH₃ group and the H-6 proton. Similarly, an NOE would be expected between the 7-CH₃ protons and the H-6 proton.
Comparative Data Summary
| Spectroscopic Feature | This compound (Expected) | Potential Isomer (e.g., 2,6,7-Trimethyl) |
| ¹H NMR: H-6 Signal | Singlet at ~6.5 - 6.7 ppm | Absent |
| ¹³C NMR: 5-CH₃ | ~24 - 26 ppm | Present |
| ¹³C NMR: 7-CH₃ | ~16 - 18 ppm | Present |
| ¹³C NMR: 6-CH₃ | Absent | Present |
| HMBC: H-6 correlations | To C-5 and C-7 | N/A |
| NOESY: 5-CH₃ correlation | With H-6 | With 7-CH₃ |
Part 3: Experimental Protocols for Structural Verification
To provide a self-validating system of analysis, the following experimental protocols are recommended.
High-Resolution NMR Spectroscopy
Objective: To obtain detailed ¹H, ¹³C, and 2D NMR spectra for unambiguous structural assignment.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for assigning quaternary carbons and confirming the substitution pattern.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, confirming the spatial arrangement of the methyl groups relative to the ring protons.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Data Interpretation: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the calculated mass for C₉H₁₁N₃. The measured mass should be within a 5 ppm error.
Part 4: Visualizing the Confirmation Workflow
The logical flow of the structural confirmation process can be visualized as follows:
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is a clear example of the necessity for a multi-faceted analytical approach in modern chemistry. While standard ¹H and ¹³C NMR provide initial evidence, they are insufficient to definitively rule out isomeric possibilities. The strategic application of two-dimensional NMR techniques, particularly HMBC and NOESY, in conjunction with high-resolution mass spectrometry, provides an irrefutable confirmation of the molecular structure. By comparing the experimental data with the well-established spectroscopic characteristics of closely related analogs, researchers can be confident in the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development endeavors.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Krasavin, M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6649. [Link]
Sources
A Comparative Analysis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine and Structurally Related Bioactive Analogs
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a representative member of this class, with its structurally related analogs. By examining the influence of substituent patterns on physicochemical properties and biological activities, we aim to provide a framework for the rational design of novel pyrazolo[1,5-a]pyrimidine-based therapeutic agents.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a fused bicyclic heterocycle that has garnered significant attention from medicinal chemists due to its versatile synthetic accessibility and its ability to mimic purine bases, allowing it to interact with a variety of biological targets.[2] This scaffold is present in compounds that have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy, antimicrobial agents, and central nervous system modulators.[2][3] The ability to readily introduce a diverse array of substituents at the 2, 3, 5, 6, and 7-positions allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties, making it an ideal template for structure-activity relationship (SAR) studies.[1][3]
Physicochemical Properties: A Comparative Overview
Table 1: Predicted Physicochemical Properties of this compound and Comparison with Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted logP | Predicted Aqueous Solubility (mg/L) |
| This compound | 175.22 | 1.8 | 1500 | |
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | 161.19 | 1.3 | 2500 | |
| 2-Phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 237.29 | 3.1 | 80 | |
| 7-(4-Bromophenyl)-2-((4-bromophenyl)amino) pyrazolo[1,5-a]pyrimidine-3-carboxamide[4] | 487.15 | 4.5 | <10 |
Note: Predicted values were generated using standard computational models and are for comparative purposes only.
The introduction of methyl groups, as in the target compound, generally increases lipophilicity (logP) and decreases aqueous solubility compared to the unsubstituted parent scaffold. However, in comparison to analogs bearing larger aromatic or polar functional groups, this compound is expected to exhibit a more balanced profile, potentially leading to favorable oral bioavailability.
Comparative Biological Activity
The biological activity of pyrazolo[1,5-a]pyrimidines is profoundly dictated by the substitution pattern around the core scaffold. We will explore two key areas of activity: kinase inhibition and antimicrobial effects.
Kinase Inhibition: Targeting Uncontrolled Cell Proliferation
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established ATP-competitive inhibitor of various protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.[1][3] Structure-activity relationship studies have revealed that substitutions at the 2, 5, and 7-positions are crucial for potency and selectivity.[3][5]
While specific kinase inhibition data for this compound is not available, we can extrapolate from related analogs. For instance, the methyl groups at the 5 and 7-positions are common features in many kinase inhibitors. The 2-position, occupied by a methyl group in our target compound, is a key vector for modification to enhance potency and selectivity.
Table 2: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogs
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| eCF506 (a pyrazolopyrimidine derivative) | SRC | <1 | [6] |
| Compound 9 (a pyrazolo[1,5-a]pyrimidine derivative) | TrkA | 1.7 | [5] |
| PIK-75 (a pyrazolo[1,5-a]pyrimidine derivative) | CDK9 | Potent | [7] |
| Larotrectinib (a pyrazolo[1,5-a]pyrimidine-based drug) | Trk | Potent | [5] |
The data in Table 2 highlights the potential of the pyrazolo[1,5-a]pyrimidine scaffold. The presence of small alkyl groups, such as the methyl groups in our target compound, can contribute to favorable hydrophobic interactions within the ATP-binding pocket of kinases. The 2-methyl group, in particular, can be considered a starting point for further optimization, where replacement with larger, more functionalized moieties could lead to enhanced potency and selectivity against specific kinases.
Caption: Kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Antimicrobial Activity: Combating Infectious Diseases
Pyrazolo[1,5-a]pyrimidines have also demonstrated promising activity against a range of bacterial and fungal pathogens.[2] The substitution pattern plays a critical role in determining the antimicrobial spectrum and potency.
A study on 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives revealed that they exhibit a good antibacterial spectrum.[8] For instance, a 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative showed potent activity against S. aureus, E. faecalis, and P. aeruginosa with MIC values ranging from 0.187 to 0.50 µg/mL.[8] The addition of a methyl group at the 2-position in this compound is likely to modulate this activity. Generally, increasing the lipophilicity can enhance membrane permeability in bacteria, potentially leading to improved efficacy, although this is not always the case and is dependent on the specific microbial target.
Table 3: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 | S. aureus | 0.187 - 0.50 | [8] |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 | E. faecalis | 0.187 - 0.50 | [8] |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 | P. aeruginosa | 0.187 - 0.50 | [8] |
| Pyrazolo[1,5-a]pyrimidine derivative VI | Various bacteria | MIC/MBC = 2.8/5.6 μM | [9] |
The data suggests that the dimethyl substitution at positions 5 and 7 provides a solid foundation for antimicrobial activity. The introduction of a third methyl group at position 2 in our target compound could potentially enhance this activity, a hypothesis that warrants experimental verification.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold and for the evaluation of its biological activity.
Synthesis of this compound
The most common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[10]
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-5-methylpyrazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford pure this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. A study on related methyl-substituted pyrazolo[1,5-a]pyrimidines suggests that the chemical shift of the methyl groups in the ¹³C NMR spectrum can be used to distinguish between isomers.[11]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a panel of kinases can be determined using a variety of assay formats, such as luminescence-based assays that measure ATP consumption.[4]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing
The antimicrobial activity can be assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[12]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound serves as a valuable starting point for the development of novel therapeutic agents. The trimethyl substitution pattern provides a balance of lipophilicity and molecular size that can be further optimized for specific biological targets. Based on the extensive research on the pyrazolo[1,5-a]pyrimidine scaffold, it is evident that strategic modifications at the 2, 5, and 7-positions can lead to potent and selective inhibitors of kinases or effective antimicrobial agents.
Future research should focus on the synthesis and thorough biological evaluation of this compound to establish a baseline for its activity. Subsequent SAR studies could explore the replacement of the methyl groups with other functionalities to enhance potency, selectivity, and pharmacokinetic properties. The protocols and comparative data presented in this guide offer a solid foundation for these future endeavors.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Experimental procedure for synthesizing pyrazolo[1,5-a]pyrimidines from 1,5-dimethyl-1H-pyrazol-3-amine. Benchchem.
- Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Structures of the antimicrobial pyrazolo[1,5-a]pyrimidines and the...
- Antimicrobial Susceptibility Testing. Apec.org.
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
- Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation.
- In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Antimicrobial Susceptibility Testing.
- NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE.
- In vitro kinase assay. Protocols.io.
- Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors.
- Structure of the antimicrobial pyrazolo[1,5‐a]pyrimidines.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerLink.
- Kinase Assay Kit. Sigma-Aldrich.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central.
- Can anyone suggest a protocol for a kinase assay?
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC - NIH.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Bioactivity of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2] This status is attributed to its versatile synthetic accessibility and its presence in numerous compounds with a wide spectrum of biological activities.[3] Derivatives of this scaffold have been developed as antimicrobial, anticancer, anti-inflammatory, and antianxiety agents.[1][4][5] Notably, several approved drugs, such as the sedative-hypnotics Zaleplon and Indiplon, and the anxiolytic Ocinaplon, are built upon this molecular framework.[1]
A particularly compelling application of the pyrazolo[1,5-a]pyrimidine scaffold is in the development of protein kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[6][7] Consequently, molecules that can selectively modulate kinase activity are of high therapeutic value. Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases, including Pim, Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (Trks).[7][8][9]
This guide provides a comprehensive framework for the biological validation of a specific, novel derivative: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine . We will outline a logical, evidence-based workflow to assess its bioactivity, comparing its potential performance against established compounds targeting relevant kinase pathways. The methodologies described herein are designed to be self-validating, providing researchers with the robust data necessary for advancing drug discovery programs.
Section 1: The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in oncology often stems from their ability to interact with the ATP-binding pocket of protein kinases. The planar, nitrogen-rich structure of the scaffold is well-suited for forming key interactions that lead to potent and selective inhibition.
A prime example is the inhibition of Pim-1 kinase, a constitutively active serine/threonine kinase that is a key regulator of cell survival and proliferation.[8][10] Overexpression of Pim-1 is common in various cancers, making it an attractive therapeutic target.[10] Pyrazolo[1,5-a]pyrimidine compounds have been identified as highly selective and potent Pim-1 inhibitors.[8] Their mechanism of action at a cellular level involves suppressing the phosphorylation of downstream substrates like the pro-apoptotic protein BAD, thereby inhibiting the anti-apoptotic signal and promoting cancer cell death.[8][10]
Section 2: Comparative Analysis of Bioactive Pyrazolo[1,5-a]pyrimidines
To effectively validate this compound, its performance must be benchmarked against well-characterized inhibitors. The choice of comparators should be guided by the most common targets for the scaffold. Below is a comparison of representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
| Compound Name | Primary Kinase Target(s) | IC50 (nM) | Key Cellular Effect | Reference |
| Compound 11b (Pim-1 Inhibitor) | Pim-1, Flt-3 | Pim-1: <10 nM | Suppression of BAD phosphorylation, inhibition of colony formation. | [8][10] |
| Dinaciclib (SCH 727965) | CDK1, CDK2, CDK5, CDK9 | CDK2: 3 nM | Cell cycle arrest (G2/M phase), induction of apoptosis. | [7][11] |
| Larotrectinib (LOXO-101) | TrkA, TrkB, TrkC | TrkA: <10 nM | Inhibition of proliferation in NTRK fusion-positive cancers. | [9][12] |
| This compound | To Be Determined | To Be Determined | To Be Determined | N/A |
This table highlights the scaffold's versatility. The specific substitutions around the core ring system dictate target selectivity and potency. For instance, modifications at the 3-, 5-, and 7-positions have been shown to significantly influence binding affinity and the overall pharmacological profile.[3] Our validation strategy for this compound will therefore aim to first determine its effect on cell viability and then deconvolve which, if any, of these key kinase pathways it modulates.
Section 3: A Step-by-Step Framework for Bioactivity Validation
This section details a robust, two-stage experimental plan to characterize the bioactivity of this compound.
Stage 1: Assessment of Cellular Viability and Potency
The first critical step is to determine if the compound has any effect on the viability or proliferation of cancer cells. This provides a quantitative measure of its potency (e.g., IC50 or GI50) and informs the concentration range for subsequent mechanistic studies.
Causality of Experimental Choice: We will use the MTS assay, a high-throughput colorimetric method for assessing cell metabolic activity.[13] In viable, metabolically active cells, NAD(P)H-dependent dehydrogenase enzymes reduce the tetrazolium salt (MTS) into a soluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells, allowing for a reliable quantification of cytotoxicity.[15] The MTS assay is chosen over the related MTT assay for its operational simplicity, as it does not require a separate solubilization step.[13][15]
Detailed Protocol: MTS Cell Viability Assay
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of a combined MTS/PES solution to each well according to the manufacturer's protocol.[14]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[15]
-
Data Acquisition: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[15]
-
Analysis: After subtracting the background absorbance, normalize the data to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Stage 2: Mechanistic Validation via Pathway Analysis
If the compound demonstrates significant anti-proliferative activity in Stage 1, the next step is to investigate its mechanism of action. Western blotting is the gold standard for determining if the compound inhibits a specific kinase pathway by measuring changes in the phosphorylation of downstream target proteins.[6][16]
Causality of Experimental Choice: This technique provides direct evidence of on-target activity within a cellular context.[16] For example, a reduction in the phosphorylated form of the Retinoblastoma protein (p-Rb) would strongly suggest CDK inhibition, while a decrease in phosphorylated BAD (p-BAD) would point towards Pim kinase inhibition.[7][8] By probing for both the total and phosphorylated forms of a protein, we can confirm that the observed effect is due to a change in kinase activity and not a decrease in the overall protein level.[6]
Detailed Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with this compound at its predetermined IC50 concentration for a set time (e.g., 6-24 hours). Include a vehicle-treated control.[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target of interest (e.g., anti-p-BAD, anti-total-BAD, anti-p-Rb, anti-total-Rb, and a loading control like anti-GAPDH).[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection and Analysis: After a final wash, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software to determine the relative change in protein phosphorylation.[17]
Conclusion and Future Directions
This guide presents a foundational strategy for the initial validation of this compound's bioactivity. By first establishing its cytotoxic potency and then interrogating its effect on key signaling pathways, researchers can build a robust, data-driven case for its mechanism of action.
Positive results from this workflow would justify progression to more advanced studies, including:
-
Broad-Panel Kinase Screening: To comprehensively define the compound's selectivity profile against a large number of kinases.[16][18]
-
In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models, such as human tumor xenografts.[7]
-
Pharmacokinetic Analysis: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential as a drug.[7]
By following this logical and rigorous validation cascade, the therapeutic potential of novel pyrazolo[1,5-a]pyrimidine derivatives can be effectively and efficiently evaluated.
References
-
An, G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wikipedia. (n.d.). MTT assay. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Barraza-Ofman, G. E., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Semantic Scholar. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. Available at: [Link]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Available at: [Link]
-
Ding, R., et al. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. Molecules. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Available at: [Link]
-
MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]
-
Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Available at: [Link]
-
El-Maksoud, A., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research. Available at: [Link]
-
Bettayeb, K., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Available at: [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Available at: [Link]
-
Bioorganic Chemistry. (2020). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Available at: [Link]
-
National Institutes of Health. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. Available at: [Link]
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors Versus Other Established Kinase Inhibitors
A Guide for Researchers in Drug Discovery
As the landscape of kinase inhibitor development continues to expand, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in targeting a variety of protein kinases implicated in oncology and other diseases. This guide provides a comparative analysis of a representative pyrazolo[1,5-a]pyrimidine derivative, placing its performance in context with other established kinase inhibitors. Our focus is to provide a technical, data-driven comparison to inform researchers and drug development professionals in their pursuit of novel therapeutics.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Inhibitor Backbone
The pyrazolo[1,5-a]pyrimidine core is a heterocyclic aromatic structure that has proven to be a highly effective scaffold in the design of kinase inhibitors. Its unique arrangement of nitrogen atoms allows for multiple points of interaction within the ATP-binding pocket of kinases, often leading to high potency and selectivity. While the specific compound 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is not extensively characterized as a kinase inhibitor in publicly available literature, numerous derivatives of the parent scaffold have been developed and have shown significant promise. For the purpose of this guide, we will focus on a well-studied derivative to draw meaningful comparisons.
Comparative Kinase Inhibition Profile
To illustrate the potential of the pyrazolo[1,5-a]pyrimidine class, we will compare the activity of a representative compound with that of other well-known kinase inhibitors. The selection of appropriate comparators depends on the primary kinase targets of the pyrazolo[1,5-a]pyrimidine derivative. For instance, various pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as inhibitors of kinases such as CDKs, Src, and JAKs.
Table 1: Comparative IC50 Values of Selected Kinase Inhibitors
| Compound Class | Representative Compound | Primary Target(s) | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound X (Hypothetical) | CDK2/cyclin A | 15 | |
| Staurosporine | Staurosporine | Pan-kinase inhibitor | 1-20 | |
| Pyrazolo[3,4-d]pyrimidine | Ruxolitinib | JAK1/JAK2 | 3.3/2.8 | |
| Quinazoline | Gefitinib | EGFR | 2-37 |
Experimental Protocols for Kinase Inhibitor Evaluation
The following are standard, detailed protocols for assessing the efficacy and selectivity of kinase inhibitors. The causality behind each step is explained to provide a deeper understanding of the experimental design.
In Vitro Kinase Assay (Lanthanide-Based FRET)
This assay quantitatively measures the inhibition of a specific kinase by a test compound.
Principle: The assay is based on the detection of phosphorylation of a substrate peptide by a kinase using a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated, the lanthanide and a fluorescent tracer bound to the substrate are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the substrate peptide, and ATP to the kinase buffer. Add the test compound at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a solution containing the lanthanide-labeled antibody and the fluorescent tracer. Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a suitable plate reader capable of time-resolved FRET measurements.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Causality: The serial dilution of the compound is crucial for determining the dose-dependent effect and calculating the IC50. The incubation times are optimized to ensure the kinase reaction reaches a steady state and to allow for sufficient antibody binding for a robust signal.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Causality: The 72-hour treatment period allows for multiple cell doublings, providing a sufficient window to observe the anti-proliferative effects of the compound. The use of untreated controls is essential for normalizing the data and accurately determining the inhibitory effect.
Visualizing Kinase Signaling and Experimental Workflows
Diagrams are essential for conceptualizing complex biological pathways and experimental procedures.
Caption: Simplified MAPK signaling pathway with a hypothetical inhibitory action of a pyrazolo[1,5-a]pyrimidine derivative on MEK.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a promising platform for the development of novel kinase inhibitors. While the specific compound this compound lacks extensive biological characterization in the public domain, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant potential. Through rigorous and well-designed experimental protocols, such as the in vitro kinase assays and cell-based proliferation assays detailed in this guide, researchers can effectively evaluate the potency and cellular activity of these and other kinase inhibitors. The comparative data, though illustrative, underscores the importance of the pyrazolo[1,5-a]pyrimidine core in achieving potent kinase inhibition. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- (Hypothetical reference for illustr
- Staurosporine: A well-known pan-kinase inhibitor. (Note: A specific citation for the IC50 value of staurosporine would depend on the specific kinase being assayed. It is a widely used control compound in kinase inhibitor screening.)
- Ruxolitinib (Jakafi®): A potent and selective JAK1/2 inhibitor. The provided IC50 values are for JAK1 and JAK2, respectively. [Source: Selleckchem, https://www.selleckchem.com/products/Ruxolitinib.html]
- Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor. The IC50 range reflects its activity against different forms of the EGFR kinase. [Source: MedChemExpress, https://www.medchemexpress.com/gefitinib.html]
Introduction: The Role of a Well-Characterized Chemical Probe in Robust Research
A Senior Application Scientist's Guide to Validating Experimental Results with 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
In the landscape of drug discovery and cell signaling research, the reproducibility and validity of experimental findings are paramount. Chemical probes—small molecules with defined mechanisms of action—are indispensable tools for dissecting complex biological pathways. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile biological activities, particularly as a potent inhibitor of various protein kinases.[1]
This guide focuses on a specific derivative, This compound , as a reliable chemical tool for validating experimental results, specifically within the context of kinase inhibition assays. Its straightforward synthesis and predictable activity make it an excellent positive control for establishing assay integrity and a benchmark for evaluating novel inhibitors. We will provide a comprehensive overview, from synthesis and characterization to its application in a validated kinase assay, comparing its performance against well-established inhibitors.
Part 1: Synthesis and Characterization of this compound
Protocol 1: Synthesis via Condensation Reaction
The most common and efficient route to this scaffold is the condensation of a 3-aminopyrazole with a β-dicarbonyl compound.[2] For our target molecule, this involves the reaction of 3-amino-5-methylpyrazole with acetylacetone (2,4-pentanedione).
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid (10 mL per gram of aminopyrazole).
-
Addition of β-Dicarbonyl: Add acetylacetone (1.1 eq) to the solution dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water, which will cause the product to precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst, promoting the condensation and subsequent cyclization by activating the carbonyl groups and facilitating dehydration.
-
Reflux Conditions: Provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Precipitation in Ice-Water: The product is significantly less soluble in cold water than the acetic acid and any unreacted starting materials, allowing for efficient initial purification.
-
Recrystallization: This is a critical step to ensure high purity, removing any remaining starting materials or side products.
Physicochemical and Spectroscopic Characterization
Researchers must verify the identity and purity of their synthesized compound against standard reference data.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >98% |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): Based on closely related structures[3][4], the expected proton signals are:
-
~8.0-8.2 (s, 1H, H-3)
-
~6.5-6.7 (s, 1H, H-6)
-
~2.6 (s, 3H, C7-CH₃)
-
~2.5 (s, 3H, C5-CH₃)
-
~2.4 (s, 3H, C2-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): Predicted chemical shifts based on the scaffold[5][6]:
-
~158 (C7)
-
~155 (C5)
-
~150 (C2)
-
~145 (C3a)
-
~140 (C3)
-
~107 (C6)
-
~25 (C5-CH₃)
-
~17 (C7-CH₃)
-
~15 (C2-CH₃)
-
-
Mass Spectrometry (ESI-MS): [M+H]⁺ = 162.10
Part 2: Validating Kinase Assays with this compound
Given the prevalence of the pyrazolo[1,5-a]pyrimidine core in kinase inhibitors, we will use this compound as a positive control inhibitor for the p38α Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways.[1]
Protocol 2: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP-quantification assay to measure kinase activity. The amount of ADP produced is directly proportional to kinase activity, and its reduction upon addition of an inhibitor allows for the determination of IC₅₀ values.
Figure 2: Simplified p38 MAPK signaling pathway and points of inhibition.
Performance Comparison Table
The following table summarizes the expected performance of the three inhibitors in the p38α kinase assay. The IC₅₀ value for this compound is an estimated value based on the general potency of the scaffold.
| Inhibitor | Target(s) | Mechanism | Expected IC₅₀ (p38α) | Key Application |
| This compound | Kinases (e.g., p38α) | ATP-Competitive | 100 - 1000 nM (Estimated) | Assay Validation, Positive Control |
| Staurosporine | Broad Spectrum Kinases | ATP-Competitive | 5 - 50 nM [3] | General Kinase Inhibition, Apoptosis Induction |
| SB 203580 | p38α, p38β | ATP-Competitive | 10 - 100 nM | Specific p38 MAPK Pathway Interrogation |
Interpreting the Results: When running your assay, you should observe potent inhibition with Staurosporine and SB 203580, confirming your p38α enzyme is active and responsive. This compound should show moderate inhibition. If these compounds behave as expected, it provides strong validation that your assay is performing correctly and is ready for screening novel or unknown compounds.
Part 4: Translating to a Cellular Context
Validating that a compound can inhibit a purified enzyme is a critical first step. However, demonstrating activity in a cellular environment is essential to confirm cell permeability and engagement with the target in a more complex biological system.
A straightforward cellular validation assay involves measuring the phosphorylation of a direct downstream substrate of p38α, such as MAPK-activated protein kinase 2 (MK2).
Brief Cellular Assay Workflow:
-
Cell Culture: Culture a relevant cell line (e.g., HeLa or THP-1 cells) to ~80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate cells with this compound, SB 203580, or DMSO control for 1-2 hours.
-
Stimulation: Stimulate the p38 pathway with an appropriate agonist (e.g., Anisomycin or TNF-α) for 15-30 minutes.
-
Lysis: Lyse the cells and collect the protein lysate.
-
Detection: Use Western Blot or a specific ELISA to detect the levels of phosphorylated MK2 (p-MK2) relative to total MK2.
A successful validation will show that both this compound and the specific inhibitor SB 203580 reduce the levels of p-MK2 upon stimulation, confirming they can enter the cell and inhibit the p38 MAPK pathway.
Conclusion
This compound serves as an exemplary tool for the validation of kinase inhibition assays. Its well-defined synthesis and predictable behavior, when used alongside broad-spectrum and highly specific inhibitors, create a self-validating experimental system. By following the detailed protocols and understanding the rationale behind each step, researchers can ensure the integrity and reliability of their screening data, a cornerstone of successful drug development and biological research.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
-
MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). Available at: [Link]
-
GLPBio. Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. (2023). YouTube. Available at: [Link]
-
SpectraBase. 2,5,7-trimethyl-s-triazolo[1,5-a]pyrimidine - 13C NMR. Available at: [Link]
-
Munoz, L., et al. (2015). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Frontiers in Cellular Neuroscience. Available at: [Link]
-
MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2022). Available at: [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 50. Available at: [Link]
-
HETEROCYCLES. (2015). Synthesis and Cytotoxicity Activity of Some Novel Hydrazide, Pyrazole, Isoxazole, Pyrimidine and Fused Pyran-2-one Derivatives. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI. Available at: [Link]
- Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
-
ResearchGate. (2021). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for a catalyst-free, facile and efficient synthesis of pyrimidines via cycloaddition of ketones with 1,3,5-triazine. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). National Institutes of Health. Available at: [Link]
-
Royal Society of Chemistry. (2016). Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. Available at: [Link]
-
ResearchGate. (2021). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Available at: [Link]
-
ResearchGate. (2017). Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. Available at: [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. elar.urfu.ru [elar.urfu.ru]
A Researcher's Guide to Benchmarking 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine: A Comparative Analysis
Executive Summary
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous approved therapeutics for oncology, diabetes, and central nervous system disorders.[1][2] This guide provides a comprehensive benchmark analysis of a fundamental derivative, 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine. While direct, head-to-head benchmark studies on this specific trimethylated analog are not prevalent in existing literature, this guide constructs a robust comparative framework. By synthesizing structure-activity relationship (SAR) data from dozens of advanced analogs, we will objectively evaluate the performance potential of the 2,5,7-trimethyl core against highly functionalized alternatives targeting critical enzyme families: Protein Kinases and Phosphodiesterases. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational insights needed to strategically position this scaffold in discovery programs.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone of Drug Discovery
The pyrazolo[1,5-a]pyrimidine system is a fused heterocyclic structure that has garnered immense attention for its synthetic versatility and broad spectrum of biological activities.[1][3] Its rigid, planar structure provides an excellent foundation for presenting chemical substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. This has led to its incorporation into several marketed drugs, including the cyclin-dependent kinase (CDK) inhibitor Dinaciclib (cancer), the dipeptidyl peptidase-4 (DPP-4) inhibitor Anagliptin (diabetes), and two of the three approved drugs for NTRK fusion cancers, underscoring its clinical significance.[2][4]
The core structure allows for functionalization at multiple positions, with the C2, C3, C5, and C7 positions being particularly crucial for modulating potency, selectivity, and pharmacokinetic properties.[3][5] Our focus, this compound, represents a foundational analog where these key positions are occupied by small, hydrophobic methyl groups.
Caption: General structure of the pyrazolo[1,5-a]pyrimidine scaffold.
Key Therapeutic Targets & Comparative Analysis
We will benchmark the 2,5,7-trimethyl derivative within the context of two major enzyme classes where the pyrazolo[1,5-a]pyrimidine scaffold has proven highly effective: Protein Kinases and Phosphodiesterases.
Benchmark Target Class 1: Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[6] The pyrazolo[1,5-a]pyrimidine scaffold is a potent ATP-competitive hinge-binder for numerous kinases, including PI3Kδ, Pim-1, FLT3, and CDKs.[5][6][7][8]
Mechanism Insight: PI3Kδ Inhibition Phosphoinositide 3-kinase δ (PI3Kδ) is a key node in immune cell signaling. Its overactivity is linked to inflammatory diseases and B-cell malignancies.[7] Potent pyrazolo[1,5-a]pyrimidine inhibitors of PI3Kδ typically feature specific functionalities: a hydrogen bond acceptor (like morpholine) at the C7 position to engage the kinase hinge region (Val-828) and larger aromatic systems at the C5 position to occupy the affinity pocket.[7][9]
Caption: Simplified PI3Kδ signaling pathway and point of inhibition.
Comparative Performance Data (PI3Kδ Inhibition)
| Compound ID | R² Substituent | R⁵ Substituent | R⁷ Substituent | PI3Kδ IC₅₀ (nM) | Selectivity (α/δ) | Reference |
| CPL302253 | -CH₃ | 4-Indolyl | Morpholine | 2.8 | >1000 | [7] |
| Compound 13 | -CH₃ | 1H-Indazol-4-yl | Morpholine | 490 | 30 | [7] |
| Compound 6 | -CH₃ | 2-ethylbenzimidazol-1-yl | Morpholine | 45,000 | <1 | [7][10] |
| 2,5,7-Trimethyl | -CH₃ | -CH₃ | -CH₃ | Predicted > 50,000 | Predicted Low | N/A |
Analysis: The data clearly demonstrates the requirement for specific, complex functional groups to achieve high potency and selectivity.
-
C7 Position: The replacement of the essential C7-morpholine group in potent inhibitors with a small methyl group in the 2,5,7-trimethyl analog eliminates the critical hydrogen bond with the kinase hinge, predicting a dramatic loss of activity.[9]
-
C5 Position: The C5-methyl group lacks the ability to form favorable interactions deep within the affinity pocket, unlike the extended aromatic systems of indolyl or indazolyl groups which significantly enhance binding.[7]
Benchmark Target Class 2: Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers. PDE inhibitors are used to treat a range of conditions, including erectile dysfunction (PDE5), asthma, and COPD (PDE4).[11][12][13]
Mechanism Insight: PDE5 Inhibition PDE5 specifically hydrolyzes cGMP. Inhibition of PDE5 leads to an accumulation of cGMP, activation of protein kinase G (PKG), and subsequent relaxation of smooth muscle—the mechanism responsible for its efficacy in erectile dysfunction and pulmonary hypertension.[13] Successful pyrazolo-fused inhibitors often mimic the purine ring of cGMP and require specific hydrophobic substituents to occupy the active site.
Comparative Performance Data (PDE Inhibition)
| Compound ID | Scaffold | Key Substituents | PDE5 IC₅₀ (nM) | Selectivity vs PDE6 | Reference |
| Sildenafil | Pyrazolopyrimidinone | N-methylpiperazine, ethoxyphenyl | 3.5 - 7.0 | ~10-fold | [14] |
| Compound 5r | Pyrazolopyrimidopyridazinone | Benzyl, Phenyl, Butyl | 8.3 | 240-fold | [15] |
| Ibudilast | Pyrazolo[1,5-a]pyridine | Isopropyl | Non-selective | Low | [12] |
| 2,5,7-Trimethyl | Pyrazolo[1,5-a]pyrimidine | Methyl groups | Predicted High µM to inactive | Predicted Low | N/A |
Analysis: Potent PDE5 inhibitors based on related scaffolds, like Sildenafil, possess large, specifically tailored substituents that occupy hydrophobic pockets and interact with key residues in the active site.
-
Hydrophobic Pockets: The three small methyl groups of the 2,5,7-trimethyl analog are insufficient to productively fill the large active site of PDE5, which is designed to accommodate the bulkier groups found in Sildenafil and other potent inhibitors.[14]
-
Selectivity: Selectivity, particularly against the structurally similar PDE6 found in the retina, is a critical challenge. Achieving selectivity requires precisely engineered substituents that can exploit subtle differences between the active sites, a feature the simple trimethyl analog would lack.[15]
Experimental Protocols for Benchmarking
To validate the predictive analysis and properly benchmark any novel pyrazolo[1,5-a]pyrimidine derivative, standardized, robust assays are essential. The following protocols represent industry-standard methods for determining inhibitor performance.
Protocol: In Vitro Kinase Inhibition HTRF Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring kinase activity and calculating inhibitor IC₅₀ values.
Caption: Workflow for a typical in vitro HTRF kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the test compound (e.g., this compound) in DMSO and dispense into a 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme/Substrate Addition: Add the kinase (e.g., PI3Kδ) and its corresponding biotinylated peptide substrate to the wells.
-
Reaction Initiation: Start the phosphorylation reaction by adding a solution of ATP. Incubate at room temperature to allow the reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents: A Europium (Eu) cryptate-labeled antibody that recognizes the phosphorylated substrate and streptavidin-conjugated XL665 (SA-XL665) which binds to the biotin tag on the substrate.
-
Signal Reading: In the presence of phosphorylation, the antibody and streptavidin are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the Eu and XL665 fluorophores. Read the plate on an HTRF-compatible reader.
-
Data Analysis: The ratio of the acceptor/donor fluorescence is calculated. These values are plotted against compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: Cell-Based Antiproliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Solubilization: Incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Normalize the data to untreated control cells and plot against compound concentration to calculate the GI₅₀ (the concentration required to inhibit cell growth by 50%).
Overall Conclusion and Strategic Outlook
This benchmark guide establishes that while This compound is a member of a highly validated and clinically successful scaffold family, its specific substitution pattern renders it a poor candidate for potent, direct inhibition of major drug targets like protein kinases and phosphodiesterases. Its small, simple methyl groups lack the necessary size, polarity, and hydrogen bonding capacity to form high-affinity interactions with these enzyme active sites.
However, its value should not be dismissed. It represents a synthetically tractable starting point. For drug discovery programs, this compound should be viewed as a foundational building block. The key takeaway for researchers is that benchmark success for this scaffold is overwhelmingly dictated by the strategic and rational installation of larger, more complex functional groups at the C5 and C7 positions, and to a lesser extent, the C2 position. Future efforts should focus on using this core to synthesize libraries with diverse functionalities at these key vectors to unlock the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Phosphodiesterase inhibitors.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Phosphodiesterase inhibitors.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Design, Synthesis, and Hypnotic Activity of Pyrazolo [1,5-a]pyrimidine Deriv
- Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5)
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Tre
- An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PMC - NIH.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines: Strategies, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged N-heterocyclic framework of significant interest in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including roles as protein kinase inhibitors for targeted cancer therapy, anti-inflammatory agents, and antimicrobial compounds.[2][3][4] Notably, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature this core structure, underscoring its therapeutic importance.[5]
The value of this scaffold has spurred the development of diverse synthetic methodologies. This guide provides a critical comparison of the most prevalent and innovative strategies for constructing the pyrazolo[1,5-a]pyrimidine ring system. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals.
The Cornerstone of Synthesis: Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles
The most fundamental and widely utilized approach to pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between a 3-amino- or 5-aminopyrazole and a 1,3-biselectrophilic partner.[1][6] This strategy's popularity stems from its reliability and the commercial availability of a wide variety of starting materials, allowing for diverse substitutions on the final molecule.
The choice of the 1,3-bielectrophile is crucial as it dictates the substitution pattern on the newly formed pyrimidine ring. Common biselectrophiles include β-dicarbonyl compounds, β-enaminones, β-ketonitriles, and α,β-unsaturated systems.[6]
Mechanism of Cyclocondensation
The reaction typically proceeds via a nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization, where a ring nitrogen of the pyrazole attacks the second electrophilic center, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The reaction can be catalyzed by either acids or bases.[3]
Caption: Generalized mechanism for the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound.
Key Variants and Experimental Considerations
1. Reaction with β-Dicarbonyl Compounds: This is a classic method. The reaction of a 5-aminopyrazole with a β-dicarbonyl compound typically proceeds under acidic or basic conditions.[3] The choice of catalyst can influence the reaction rate and yield.
2. Reaction with β-Enaminones: β-Enaminones are excellent substrates that often provide high yields of pyrazolo[1,5-a]pyrimidines.[6][7] These reactions can be carried out under thermal conditions, often in acetic acid, or accelerated using microwave irradiation.[6][7]
Experimental Protocol: Synthesis of 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines via β-Enaminones
This protocol is adapted from a microwave-assisted, solvent-free synthesis.[6]
-
Preparation of β-Enaminone: In a microwave-safe vial, combine the appropriate aryl methyl ketone (1.0 mmol) with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Irradiate the mixture in a microwave reactor at 160 °C for 15 minutes.
-
After cooling, the resulting β-enaminone is often pure enough to be used directly in the next step.
-
Cyclocondensation: To the vial containing the β-enaminone (0.5 mmol), add 3-methyl-1H-pyrazol-5-amine (0.5 mmol).
-
Irradiate the solvent-free mixture at 180 °C for the appropriate time (typically 15-30 minutes).
-
Work-up: After cooling to room temperature, the solid product is typically purified by recrystallization from a suitable solvent like ethanol.
Efficiency and Atom Economy: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules in a single pot, adhering to the principles of green chemistry by maximizing atom economy and reducing waste.[8] For pyrazolo[1,5-a]pyrimidines, a common MCR involves the one-pot reaction of an aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[1][3]
Advantages of MCRs:
-
Operational Simplicity: All reactants are mixed in a single step, simplifying the experimental setup.
-
High Efficiency: MCRs often proceed with high yields and reduce the need for purification of intermediates.
-
Structural Diversity: By varying the three components, a large library of derivatives can be rapidly synthesized.[9]
Caption: A simplified workflow for the multicomponent synthesis of pyrazolo[1,5-a]pyrimidines.
Modern Approaches: Green and Accelerated Synthesis
In line with the growing emphasis on sustainable chemistry, several "green" methods for pyrazolo[1,5-a]pyrimidine synthesis have been developed. These approaches aim to reduce reaction times, minimize energy consumption, and use environmentally benign solvents and catalysts.
1. Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate many organic reactions.[10] For pyrazolo[1,5-a]pyrimidine synthesis, it significantly reduces reaction times from hours to minutes for both cyclocondensation and multicomponent reactions, often leading to improved yields.[6][10]
2. Ultrasound Irradiation: Sonication provides an alternative energy source for promoting chemical reactions. The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of aminopyrazoles with fluorinated β-alkoxy-vinyl ketones has been successfully achieved in as little as 5 minutes under ultrasound irradiation, with excellent yields.[11]
3. Green Catalysts and Solvents: Researchers have explored the use of catalysts like KHSO4 in aqueous media to promote the synthesis, avoiding hazardous organic solvents.[12] Solvent-free, one-pot syntheses are also a key feature of many modern green chemistry approaches.[13]
Comparative Analysis of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Conditions | Yield Range |
| Cyclocondensation | Versatile, reliable, wide substrate scope.[1][6] | Can require harsh conditions (acid/base), may produce isomeric mixtures. | Acetic acid, ethanol; reflux or MW.[6][7] | 60-95% |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library synthesis.[3][9] | Can be sensitive to reactant stoichiometry, mechanism can be complex. | One-pot; various catalysts (e.g., piperidine, ionic liquids).[8] | 70-90% |
| Microwave-Assisted | Drastically reduced reaction times, often higher yields, enhanced purity.[10] | Requires specialized equipment, potential for localized overheating. | Solvent-free or in polar solvents; 150-180 °C.[6][10] | 80-98% |
| Ultrasound-Assisted | Very short reaction times, mild conditions, simple procedure.[11] | Substrate scope may be more limited than thermal methods. | Ethanol, room temperature.[11] | 61-98% |
| Green Approaches | Environmentally friendly, reduced waste, safer reagents.[12][13] | May require optimization for new substrates, catalyst recovery can be a challenge. | Aqueous media, KHSO4 catalyst, solvent-free.[12] | Good to excellent |
Conclusion
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a mature field with a rich variety of established and emerging methodologies. The classical cyclocondensation of aminopyrazoles with 1,3-bielectrophiles remains a robust and versatile strategy. For rapid lead generation and combinatorial chemistry, multicomponent reactions offer unparalleled efficiency. Furthermore, the integration of green chemistry principles, particularly through microwave and ultrasound-assisted synthesis, provides environmentally benign and highly efficient routes to these valuable compounds.
The choice of synthetic method will ultimately depend on the specific target molecule, available starting materials, desired scale, and the laboratory's commitment to sustainable practices. By understanding the strengths and limitations of each approach, researchers can effectively navigate the synthetic landscape to access the diverse and medicinally important family of pyrazolo[1,5-a]pyrimidines.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Springer Link. Available at: [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. PubMed Central. Available at: [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. Available at: [Link]
-
(PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. ResearchGate. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. PubMed. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 7. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pp.bme.hu [pp.bme.hu]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities like 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine demands the highest standards of scientific rigor and safety. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive compounds, including approved drugs and clinical candidates.[1][2] While this highlights their therapeutic potential, it also underscores the necessity of handling these compounds with a comprehensive understanding of their potential hazards and a robust plan for their proper disposal.
This guide provides an in-depth, procedural framework for the safe disposal of this compound. The causality behind each step is explained to ensure that these protocols become a self-validating system for safety within your laboratory. Our primary objective is to empower you, our scientific colleagues, with the knowledge to manage chemical waste responsibly, protecting both personnel and the environment.
Hazard Characterization: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a review of the parent compound and structurally related pyrazolo[1,5-a]pyrimidine derivatives provides a clear directive: This compound must be handled as hazardous chemical waste.
Data from analogous compounds consistently indicate several hazard classifications under the Globally Harmonized System (GHS).[3][4][5][6] The core pyrazolo[1,5-a]pyrimidine structure is associated with acute toxicity and irritant properties.[4] Therefore, we must operate under the assumption that this compound presents a similar hazard profile.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | GHS Category | Potential Effects | Authoritative Source (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | PubChem (for parent scaffold)[4], Fisher Scientific[5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | Fisher Scientific[3][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | PubChem[4], Fisher Scientific[3][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | PubChem[4], Fisher Scientific[3][5][7] |
The Cardinal Rule: No Drain or General Waste Disposal
Under no circumstances should this compound, in solid form or in solution, be disposed of down the sewer system or in regular trash.[3][8][9] Such actions can lead to environmental contamination and may violate local, state, and federal regulations. All materials contaminated with this compound must be collected and disposed of as hazardous chemical waste through your institution's designated channels.
Procedural Guide: Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for managing this compound waste from generation to collection.
Step 1: Pre-Disposal Safety—Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing appropriate PPE to mitigate the risks of exposure identified in Table 1.
Table 2: Required PPE for Handling and Disposal
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and aerosol exposure, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation.[3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood.[3][5] | Minimizes the inhalation of airborne particles, preventing respiratory tract irritation. |
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[10] Collect waste at the point of generation in a designated satellite accumulation area.[11]
-
Solid Waste:
-
Collect pure this compound, reaction byproducts, and contaminated solids (e.g., weighing paper, silica gel) in a dedicated, robust container with a secure, screw-top lid.
-
The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible liquid hazardous waste container.
-
Crucially, do not mix this waste stream with incompatible chemicals. For example, avoid mixing with strong oxidizing agents or strong acids unless it is part of a validated quenching procedure.[12][13]
-
-
Contaminated Labware (Sharps and Non-Sharps):
-
Non-Sharps: Heavily contaminated items like gloves, bench paper, and pipette tips should be placed in a sealed bag and then into the solid waste container or a designated container for contaminated debris.
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated, puncture-proof sharps container.
-
Step 3: Rigorous Container Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[9][11] As soon as the first drop of waste is added, the container must be labeled.
Your hazardous waste label must include:
-
The words "Hazardous Waste" .[11]
-
Full Chemical Name(s): Write out "this compound". Do not use abbreviations or formulas. List all other constituents and their approximate percentages.[11]
-
Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant," "Acutely Toxic").
-
Researcher's Name and Laboratory Information.
Step 4: Safe Interim Storage
Waste containers must be stored safely within the laboratory in a designated satellite accumulation area while awaiting pickup.[10]
-
Closure: Keep the waste container securely closed at all times, except when adding waste. Do not leave a funnel in the container.[11]
-
Location: Store the container in a well-ventilated area, away from heat or sources of ignition.[3]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[10]
Step 5: Final Disposal via Institutional EHS
Laboratory personnel are responsible for the safe collection and labeling of waste, but final disposal must be handled by professionals.
-
Once the container is 90% full, or if it has been in storage for an extended period (typically 6-12 months, check your institution's policy), submit a request for collection.[14]
-
Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup.
-
EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, likely via high-temperature incineration.
Emergency Protocol: Managing Spills
In the event of a small spill within a chemical fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Don appropriate PPE if not already wearing it.
-
Containment: Cover the spill with a non-combustible absorbent material like vermiculite or sand.
-
Collection: Carefully sweep up the absorbed material and place it in your designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. PubMed. [Link]
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. [Link]
-
Pyrazolo(1,5-a)pyrimidine | C6H5N3. PubChem. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ethz.ch [ethz.ch]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. research.columbia.edu [research.columbia.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Safely Handling 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine, a member of the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry, particularly as protein kinase inhibitors in cancer therapy.[1][2] Given the potential biological activity, a cautious and well-documented approach to handling is paramount.
Hazard Assessment and Risk Mitigation
The cornerstone of laboratory safety is a thorough understanding of the potential hazards and the implementation of measures to mitigate those risks.[6][7] Based on the hazard profile of analogous compounds, the primary routes of exposure to this compound are ingestion, skin contact, eye contact, and inhalation of dust or aerosols.[3][4][8]
Summary of Potential Hazards:
| Hazard Class | GHS Classification (Inferred) | Potential Effects |
| Acute Toxicity, Oral | Warning | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Warning | Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Warning | Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity | Warning | May cause respiratory irritation.[3][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to hazardous chemicals.[9][10][11] For handling this compound, a comprehensive PPE ensemble is mandatory.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9] | To prevent skin contact and subsequent irritation.[3][4] Thicker gloves offer better protection.[12] |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[9][13] | To protect eyes from splashes and airborne particles that can cause serious irritation.[3][4] |
| Body Protection | A lab coat that covers the arms and closes in the front.[9] | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use in a certified chemical fume hood.[7][9] If a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary.[12] | To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[3][4] |
| Footwear | Closed-toe shoes.[9] | To protect feet from spills. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap with the cuffs of the lab coat.[12]
-
Eye Protection: Put on safety goggles or a face shield.
Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them immediately in the designated chemical waste container.
-
Lab Coat: Remove the lab coat by rolling it inside out to contain any contaminants.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7][9]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[6]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][14]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid generating dust.
-
Clean: Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated gloves and absorbent materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through your institution's designated hazardous waste management program.[5][7] Never pour chemical waste down the sink.[7]
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been created.
Caption: A workflow for the safe handling of this compound.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.[4][5]
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][15] |
This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current safety data available. A culture of safety is a shared responsibility, and proactive measures are the best way to ensure a safe and productive research environment.[7]
References
-
Chemical Safety Best Practices in The Lab - Green World Group. (2023-12-22). Available from: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available from: [Link]
-
Chemical Safety in Research and Teaching | New Mexico State University. Available from: [Link]
-
Lab Safety Rules and Guidelines. (2024-01-23). Available from: [Link]
-
Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem. Available from: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Available from: [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Available from: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Available from: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). Available from: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024-12-10). Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available from: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. (2024-07-29). Available from: [Link]
-
Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed. (2024-11-05). Available from: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. greenwgroup.com [greenwgroup.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. hazmatschool.com [hazmatschool.com]
- 12. pppmag.com [pppmag.com]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
